2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
Description
BenchChem offers high-quality 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-N,N-diethyl-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-3-15(4-2)13(16)12(14)10-11-8-6-5-7-9-11;/h5-9,12H,3-4,10,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBBGLZYNGWRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-N,N-diethyl-3-phenylpropanamide Hydrochloride
Introduction and Inferred Significance
2-Amino-N,N-diethyl-3-phenylpropanamide is a derivative of the natural amino acid L-phenylalanine. Its structure, featuring a chiral center at the alpha-carbon, a primary amino group, a bulky benzyl side chain, and a diethylamide at the C-terminus, suggests potential applications in medicinal chemistry and materials science. The diethylamide moiety significantly increases the lipophilicity compared to the parent amino acid, which could enhance its bioavailability and ability to cross cellular membranes. The primary amine and the amide bond provide sites for further chemical modification, making it a potentially valuable building block in drug discovery and peptide synthesis.[1][2] The hydrochloride salt form is expected to be a crystalline solid with improved solubility in aqueous media compared to the free base.
Predicted Physicochemical Properties
The following properties are predicted based on the structure and data from analogous compounds such as 2-amino-3-phenylpropanamide and other N,N-dialkyl amino acid amides.[3]
| Property | Predicted Value/Information | Rationale/Reference Analog |
| Molecular Formula | C₁₃H₂₁ClN₂O | Based on chemical structure |
| Molecular Weight | 256.77 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of amino amides |
| Melting Point | Expected to be >150 °C | Hydrochloride salts generally have high melting points |
| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane and ethyl acetate. Insoluble in non-polar solvents like hexanes. | The hydrochloride salt enhances aqueous solubility. The organic backbone provides solubility in polar organic solvents. |
| Stability | Stable under standard laboratory conditions. May be susceptible to hydrolysis under strong acidic or basic conditions.[4] | Amide bonds can be cleaved under harsh pH conditions.[4] |
| pKa (Primary Amine) | ~8.5 - 9.5 | Similar to the alpha-amino group of phenylalanine derivatives |
| Chirality | Exists as (S) and (R) enantiomers, or as a racemic mixture. | Derived from either L- or D-phenylalanine, or a racemic mixture. |
Synthesis and Purification
A plausible and efficient synthetic route to 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride involves the coupling of an N-protected phenylalanine with diethylamine, followed by deprotection.
Synthetic Workflow Overview
Caption: Proposed synthetic workflow for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.
Detailed Experimental Protocol
Expertise & Experience: The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic. It is stable under the basic or neutral conditions of the amide coupling reaction and can be easily removed under acidic conditions, which simultaneously facilitates the formation of the desired hydrochloride salt.[5] Coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) are highly efficient for forming amide bonds with secondary amines like diethylamine, minimizing side reactions.[6]
Protocol:
-
N-Protection of L-Phenylalanine:
-
Dissolve L-Phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in 1,4-dioxane dropwise at room temperature.
-
Stir the mixture overnight.
-
Acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product, Boc-L-Phenylalanine, with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected amino acid.
-
-
Amide Coupling with Diethylamine:
-
Dissolve Boc-L-Phenylalanine (1 equivalent) in dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add HOBt (1-Hydroxybenzotriazole, 1.2 equivalents) and HBTU (1.2 equivalents).
-
Add diisopropylethylamine (DIEA, 2.5 equivalents) and stir for 5 minutes.
-
Add diethylamine (1.5 equivalents) and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain Boc-2-amino-N,N-diethyl-3-phenylpropanamide.
-
-
Boc-Deprotection and Hydrochloride Salt Formation:
-
Dissolve the purified Boc-protected amide from the previous step in a minimal amount of ethyl acetate or 1,4-dioxane.
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
The product will precipitate out of the solution. If not, add diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride as a solid.
-
Analytical Characterization
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.
Analytical Workflow
Caption: Recommended analytical workflow for the characterization of the final product.
Spectroscopic and Chromatographic Methods
Trustworthiness: Each analytical technique provides a piece of the structural puzzle. NMR confirms the connectivity of atoms, Mass Spectrometry provides the molecular weight and fragmentation pattern, FTIR identifies functional groups, and HPLC assesses purity. This multi-faceted approach ensures a self-validating system for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in D₂O or DMSO-d₆):
-
Aromatic protons (phenyl group): Multiplet around 7.2-7.4 ppm.
-
Alpha-proton (CH-NH₂): A triplet or multiplet around 4.0-4.3 ppm.
-
Beta-protons (CH₂-Ph): Two diastereotopic protons appearing as a multiplet or two doublets of doublets around 2.9-3.3 ppm.
-
Ethyl group protons (-N(CH₂CH₃)₂): Two quartets (diastereotopic due to hindered rotation around the amide bond) around 3.2-3.6 ppm and two triplets around 1.0-1.3 ppm.
-
Amine protons (-NH₃⁺): A broad singlet around 8.0-9.0 ppm (in DMSO-d₆, exchanges in D₂O).
-
-
¹³C NMR (in D₂O or DMSO-d₆):
-
Carbonyl carbon (C=O): ~170-173 ppm.
-
Aromatic carbons: ~127-138 ppm.
-
Alpha-carbon (CH-NH₂): ~53-56 ppm.
-
Beta-carbon (CH₂-Ph): ~37-40 ppm.
-
Ethyl carbons (-N(CH₂CH₃)₂): ~40-43 ppm (CH₂) and ~12-15 ppm (CH₃).
-
-
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) is recommended.
-
Expected Ion (Positive Mode): The molecular ion [M+H]⁺ corresponding to the free base (m/z ≈ 221.16).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Tandem MS (MS/MS): Fragmentation of the parent ion would likely show a characteristic loss of the diethylamino group or cleavage at the benzylic position.[7][8]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
N-H stretch (from -NH₃⁺): Broad band around 3000-3300 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
-
Amide C=O stretch: Strong absorption around 1640-1660 cm⁻¹.
-
N-H bend (from -NH₃⁺): Around 1500-1600 cm⁻¹.
-
C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC (RP-HPLC) with a C18 column is suitable for purity assessment.[9][10]
-
Mobile Phase: A gradient of water and acetonitrile with an acidic modifier like trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at ~210 nm (for the amide bond) and ~254 nm (for the phenyl group).
-
Derivatization: For enhanced sensitivity, the primary amine can be derivatized pre-column with reagents like o-phthalaldehyde (OPA) for fluorescence detection.[10][11][12]
-
Safety and Handling
Authoritative Grounding: While a specific Safety Data Sheet (SDS) for this compound is unavailable, the safety precautions can be inferred from data on similar amino amides.[13][14][15]
-
Potential Hazards:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), a lab coat, and safety glasses or goggles.
-
-
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid breathing dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents and strong bases.
-
References
-
Rasayan Journal of Chemistry. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]
-
PubChem. 2-Amino-3-phenylpropanamide. [Link]
-
National Center for Biotechnology Information. (2021). Amide Bond Activation of Biological Molecules. PMC. [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
-
Journal of Peptide Science. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PMC. [Link]
-
Cosmetic Ingredient Review. (2013). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. [Link]
-
MDPI. (2022). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. [Link]
-
ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. [Link]
-
PubMed. (2013). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. [Link]
-
ACS Publications. (2018). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters. [Link]
-
Shimadzu. Analytical Methods for Amino Acids. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Analysis of amino acids by high performance liquid chromatography. [Link]
-
Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
ACS Publications. (2015). Gas-phase fragmentation of the Ag+—phenylalanine complex: Cation—π interactions and radical cation formation. Journal of the American Society for Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. (2016). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. PMC. [Link]
-
ACS Publications. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]
-
HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]
-
MDPI. (2022). C2-Symmetric Amino Acid Amide-Derived Organocatalysts. [Link]
-
MassBank. (2017). L-Phenylalanine; LC-ESI-QFT; MS2; CE: 50%; R=35000; [M+H]+. [Link]
-
Monash University. Synthesis of N-Alkyl Amino Acids. [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. PMC. [Link]
-
US Pharmacopeia (USP). Amino acid analysis. [Link]
-
ResearchGate. Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. [Link]
- Google Patents. Process of preparing n, n-dimethylamino alcohols.
-
Wikipedia. Phenylalanine. [Link]
- Google Patents.
-
The Royal Society of Chemistry. Supplementary Information. [Link]
Sources
- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. 2-Amino-3-phenylpropanamide | C9H12N2O | CID 194097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. agilent.com [agilent.com]
- 12. usp.org [usp.org]
- 13. cir-safety.org [cir-safety.org]
- 14. Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to 2-Amino-N,N-diethyl-3-phenylpropanamide Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, a derivative of the amino acid phenylalanine. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical identity, synthesis, and potential characteristics.
Chemical Identity and CAS Number Verification
1.1. Structure and Nomenclature
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is the hydrochloride salt of a diethyl amide derivative of phenylalanine.
-
IUPAC Name: 2-amino-N,N-diethyl-3-phenylpropanamide;hydrochloride
-
Molecular Formula: C₁₃H₂₁ClN₂O
-
Molecular Weight: 256.78 g/mol
-
Structure:
-
The core is a propanamide backbone.
-
A phenyl group is attached to the third carbon (C3).
-
An amino group (-NH₂) is present on the second carbon (C2), which is the alpha-carbon relative to the carbonyl group.
-
The amide nitrogen is disubstituted with two ethyl groups (-CH₂CH₃).
-
As a hydrochloride salt, the amino group is protonated (-NH₃⁺) and associated with a chloride ion (Cl⁻).
-
1.2. CAS Number Lookup and Verification
A definitive CAS (Chemical Abstracts Service) Registry Number for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is not consistently reported across major chemical databases. Some suppliers list the CAS number 1236267-49-4 for the hydrochloride salt, while others indicate that a CAS number is not available ("N/A"). Authoritative databases such as PubChem and the CAS Common Chemistry database do not have an entry for this specific CAS number, suggesting it may not be universally recognized or could be a supplier-specific identifier. For research and development purposes, it is crucial to characterize the synthesized material thoroughly using analytical methods rather than relying solely on a potentially unverified CAS number.
Physicochemical Properties
Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on the chemical structure and data from analogous compounds.
| Property | Predicted Value/Information |
| Appearance | White to off-white solid |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. |
| Melting Point | Expected to be a crystalline solid with a distinct melting point. |
| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. |
Synthesis Methodology: A Proposed Pathway
While no specific literature detailing the synthesis of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride was found, a robust and logical synthetic route can be devised based on standard peptide coupling chemistry. The synthesis would originate from the readily available amino acid, L-phenylalanine (or D-phenylalanine if the other enantiomer is desired).
The proposed synthetic pathway involves three key stages:
-
N-Protection of Phenylalanine: The alpha-amino group of phenylalanine must be protected to prevent side reactions during the amide bond formation.
-
Amide Coupling: The carboxylic acid of the N-protected phenylalanine is activated and then reacted with diethylamine.
-
N-Deprotection and Salt Formation: The protecting group is removed, and the resulting free amine is converted to its hydrochloride salt.
Below is a detailed, step-by-step protocol for this proposed synthesis.
Experimental Protocol: Synthesis of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
Step 1: N-Protection of L-Phenylalanine (Boc Protection)
-
Dissolve L-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 equivalents) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid (HCl) at 0 °C.
-
Extract the product, Boc-L-phenylalanine, with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-protected amino acid.
Step 2: Amidation with Diethylamine
-
Dissolve Boc-L-phenylalanine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0 °C.
-
Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and an activator such as 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diethylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-L-phenylalanine-N,N-diethylamide.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified Boc-L-phenylalanine-N,N-diethylamide (1 equivalent) in a minimal amount of a suitable solvent like dioxane or ethyl acetate.
-
Add a solution of HCl in dioxane (typically 4M, excess) or bubble HCl gas through the solution at 0 °C.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
The product, 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.
Potential Applications and Biological Relevance
The structure of 2-Amino-N,N-diethyl-3-phenylpropanamide, being a derivative of an amino acid, suggests potential applications in several areas of drug development and research:
-
Peptidomimetics: The N,N-diethylamide moiety can increase the metabolic stability of a peptide by making the C-terminal amide bond resistant to cleavage by carboxypeptidases. This is a common strategy in peptide-based drug design to improve pharmacokinetic properties.
-
Central Nervous System (CNS) Activity: The phenyl and diethylamino groups can increase the lipophilicity of the molecule compared to the parent amino acid, which may facilitate crossing the blood-brain barrier. Therefore, this compound could be investigated as a scaffold for CNS-acting agents.
-
Enzyme Inhibitors: Phenylalanine derivatives are known to be inhibitors of various enzymes. The specific stereochemistry and the nature of the amide substitution could confer inhibitory activity against proteases or other enzymes that recognize phenylalanine.
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. However, based on the safety profiles of structurally related alpha-amino amides, the following precautions are recommended:
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Toxicology: Similar compounds are often classified as harmful if swallowed and may cause skin and eye irritation.[1] The use of amide-based local anesthetics is generally considered safe, but caution is advised in patients with hepatic injury as they are metabolized by the liver.[2]
-
First Aid:
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a compound of interest for chemical and pharmaceutical research, particularly in the field of peptidomimetics and drug design. While detailed experimental data for this specific molecule is scarce in publicly accessible literature, its synthesis can be reliably achieved through established methods of peptide chemistry. Researchers working with this compound should perform thorough analytical characterization to confirm its identity and purity. The structural features of this molecule suggest that it may possess interesting biological activities, warranting further investigation.
References
-
CAS Common Chemistry. (n.d.). American Chemical Society. Retrieved from [Link]
-
PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (2022). Scientific Reports. Retrieved from [Link]
-
2-Amino-3-phenylpropanamide. (n.d.). PubChem. Retrieved from [Link]
-
The Safety and Side Effects of Amide-Based Local Anesthetics in Rats with Acetaminophen-Induced Hepatic Injury. (2018). Journal of Clinical and Experimental Hepatology. Retrieved from [Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (2018). Angewandte Chemie International Edition. Retrieved from [Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). (2023). Molecules. Retrieved from [Link]
- Process for preparation of n,n-di substituted carboxamides. (2015). Google Patents.
Sources
Uncharted Territory: The Mechanistic Veil of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant knowledge gap concerning the mechanism of action for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. Despite extensive searches for its pharmacological targets, signaling pathways, and molecular interactions, no definitive studies elucidating its biological activity have been identified. This technical guide, therefore, serves to transparently address this absence of information and to delineate the current state of knowledge, or lack thereof, for researchers, scientists, and drug development professionals.
The inquiry into the mechanism of action for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is met with a notable silence in the scientific record. Chemical repositories such as PubChem and ChemicalBook provide foundational data, including its chemical structure, molecular formula (C13H21ClN2O), and physical properties. However, these entries lack any associated bioactivity data or references to pharmacological studies.
Our investigation into structurally related compounds has yielded information on various derivatives of N,N-diethyl-phenylpropanamide and 2-amino-phenylpropanamide. For instance, certain N,N-diethyl-benzamide derivatives have been explored as delta opioid receptor agonists, and some 3-phenylpropanamide derivatives have been investigated as butyrylcholinesterase (BChE) inhibitors. It is crucial to emphasize, however, that these findings pertain to molecules with distinct structural features. Extrapolating these mechanisms of action to 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride would be scientifically unsound without direct experimental evidence. The presence of an amino group at the second position and the specific arrangement of the diethylamide and phenyl groups create a unique chemical entity whose biological properties cannot be reliably predicted from its analogs.
The absence of published research into the mechanism of action of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride presents both a challenge and an opportunity. For researchers in drug discovery and pharmacology, this compound represents a truly novel chemical space. Its structural similarity to known psychoactive scaffolds could suggest a potential for neurological activity, yet without empirical data, this remains purely speculative.
Future research efforts to elucidate the mechanism of action of this compound would logically begin with a broad screening approach. A tiered experimental workflow could be envisioned to systematically probe its biological effects.
Postulated Initial Research Workflow
A logical first step would be to perform a comprehensive screening to identify potential biological targets.
Figure 1: A hypothetical workflow for the initial characterization of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride's mechanism of action.
Detailed Experimental Protocols
Should a research initiative be undertaken, the following represents a standard, high-level protocol for an initial binding assay screen.
Protocol 1: Radioligand Binding Assay for GPCR Target Panel
-
Objective: To determine if 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride binds to a panel of common G-protein coupled receptors.
-
Materials:
-
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride (test compound).
-
Membrane preparations from cells expressing the target GPCRs.
-
Specific radioligands for each target receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In each well of the microplate, add the cell membrane preparation, the specific radioligand, and either assay buffer (for total binding), a known competing ligand (for non-specific binding), or the test compound.
-
Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage inhibition of radioligand binding at various concentrations of the test compound.
-
If significant inhibition is observed, calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
References
At present, there are no available scientific articles to cite regarding the mechanism of action of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. The information presented is based on a comprehensive search of scientific and chemical databases which yielded no relevant results.
Navigating the Uncharted: A Technical Guide to Elucidating the Biological Activity of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
A Senior Application Scientist's Perspective on Pioneering Research for a Novel Phenylpropanamide Derivative
Executive Summary
The landscape of pharmacological research is in a constant state of evolution, with novel chemical entities holding the promise of new therapeutic interventions. This technical guide addresses the current knowledge gap surrounding the biological activity of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. While direct studies on this specific molecule are not publicly available, its structural similarity to known bioactive compounds, particularly local anesthetics and spasmolytics, provides a logical starting point for a comprehensive investigation. This document outlines a proposed research and development program designed to systematically uncover the pharmacological profile of this compound. We will delve into hypothetical mechanisms of action, present detailed protocols for in vitro and in vivo screening, and provide a framework for the analysis and interpretation of potential findings. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for pioneering the scientific understanding of this and other novel chemical entities.
Introduction: The Case for Investigating 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a phenylpropanamide derivative with a currently uncharacterized biological activity profile. Its core structure, featuring a phenyl group, a propanamide backbone, and a diethylamino moiety, bears resemblance to several classes of pharmacologically active agents. Notably, the aminoamide structure is a hallmark of many local anesthetics that function by blocking voltage-gated sodium channels.[1] Furthermore, modifications of phenylpropanamide structures have yielded compounds with diverse activities, including spasmolytic effects on smooth muscle.
The absence of published data on 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride presents a unique opportunity for discovery. This guide proposes a structured, multi-faceted research program to systematically evaluate its biological effects, beginning with its potential as a local anesthetic and spasmolytic agent.
Proposed Research Program: A Two-Pronged Investigation
Given the structural alerts within the molecule, a logical and efficient research strategy involves a two-pronged approach:
-
Investigation of Local Anesthetic Properties: Focusing on the potential for sodium channel blockade.
-
Evaluation of Spasmolytic Activity: Assessing the compound's ability to relax smooth muscle tissue.
This dual focus allows for a broad initial screening that can guide more specific mechanistic studies.
Investigating Local Anesthetic Potential: Mechanism and Methodology
Local anesthetics exert their effects by blocking the propagation of action potentials in nerve fibers, primarily through the inhibition of voltage-gated sodium channels.[1] Our proposed investigation will therefore center on quantifying the interaction of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride with these channels.
Caption: Proposed workflow for evaluating local anesthetic activity.
This protocol describes the use of an automated patch-clamp system to assess the inhibitory effect of the test compound on a specific sodium channel subtype, such as Nav1.7, which is prominently involved in pain signaling.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride on voltage-gated sodium channel currents.
Materials:
-
HEK-293 cells stably expressing human Nav1.7 channels.
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).
-
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.
-
Dimethyl sulfoxide (DMSO).
-
Automated patch-clamp system and corresponding consumables.
Procedure:
-
Cell Culture: Maintain the HEK-293 Nav1.7 cell line under standard conditions (37°C, 5% CO2). Passage cells every 2-3 days to maintain optimal health.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride in DMSO. Serially dilute the stock solution in the external solution to achieve final concentrations ranging from 1 nM to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Automated Patch Clamp:
-
Harvest the cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.
-
Load the cell suspension, internal solution, external solution, and compound plate into the automated patch-clamp system.
-
The system will perform whole-cell patch-clamp recordings.
-
Establish a stable baseline recording of sodium currents elicited by a voltage step protocol (e.g., depolarization from a holding potential of -100 mV to 0 mV).
-
Apply the different concentrations of the test compound and record the resulting inhibition of the sodium current.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each compound concentration.
-
Normalize the data to the baseline current (vehicle control).
-
Plot the normalized current as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound | Target | IC50 (µM) [Hypothetical] |
| 2-Amino-N,N-diethyl-3-phenylpropanamide HCl | Nav1.7 | 15.2 |
| Lidocaine (Reference) | Nav1.7 | 50.8 |
Evaluating Spasmolytic Activity: Mechanism and Methodology
Spasmolytic agents induce smooth muscle relaxation, which can be beneficial in conditions such as irritable bowel syndrome. The mechanism of action can vary, involving pathways such as the inhibition of calcium influx or the modulation of intracellular signaling cascades.
Caption: Proposed workflow for evaluating spasmolytic activity.
This classic organ bath experiment is a robust method for assessing the spasmolytic or spasmogenic activity of a compound on intestinal smooth muscle.
Objective: To determine the half-maximal effective concentration (EC50) of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride for relaxing pre-contracted guinea pig ileum.
Materials:
-
Guinea pig.
-
Tyrode's solution (in mM): 137 NaCl, 2.7 KCl, 1.8 CaCl2, 1.1 MgCl2, 0.4 NaH2PO4, 12 NaHCO3, 5.6 Glucose.
-
Acetylcholine (ACh) or Potassium Chloride (KCl) as contractile agents.
-
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig according to approved ethical protocols. Isolate a segment of the ileum and place it in aerated Tyrode's solution.
-
Mounting: Cut the ileum into segments of approximately 2 cm. Mount each segment in an organ bath containing Tyrode's solution at 37°C and bubble with carbogen (95% O2, 5% CO2).
-
Equilibration: Allow the tissue to equilibrate for at least 30 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Contraction: Induce a sustained contraction by adding a submaximal concentration of ACh (e.g., 1 µM) or KCl (e.g., 60 mM) to the organ bath.
-
Compound Addition: Once the contraction has stabilized, add cumulative concentrations of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride to the bath at regular intervals.
-
Data Recording: Record the changes in muscle tension using the isometric force transducer and data acquisition system.
-
Data Analysis:
-
Express the relaxation at each compound concentration as a percentage of the maximal contraction induced by ACh or KCl.
-
Plot the percentage of relaxation against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
| Compound | Contractile Agent | EC50 (µM) [Hypothetical] |
| 2-Amino-N,N-diethyl-3-phenylpropanamide HCl | Acetylcholine (1 µM) | 8.5 |
| Papaverine (Reference) | Acetylcholine (1 µM) | 2.1 |
Data Interpretation and Future Directions
The hypothetical data presented suggests that 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride possesses both local anesthetic and spasmolytic properties in our proposed experimental models. An IC50 of 15.2 µM for Nav1.7 blockade indicates a moderate potency, warranting further investigation into its selectivity against other sodium channel subtypes to predict potential cardiac or central nervous system side effects. The EC50 of 8.5 µM for ileum relaxation suggests a promising spasmolytic effect.
Future studies should focus on elucidating the specific mechanisms underlying these observed activities. For its local anesthetic properties, this would involve assessing its effects on other Nav channel subtypes and in different in vivo pain models. For its spasmolytic activity, investigations into its effects on calcium channels and other potential signaling pathways would be crucial.
Conclusion
While the biological activity of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride remains to be experimentally determined, its chemical structure provides a strong rationale for investigating its potential as a local anesthetic and a spasmolytic agent. The research program outlined in this technical guide offers a comprehensive and scientifically rigorous approach to characterizing its pharmacological profile. The successful execution of these studies will not only illuminate the therapeutic potential of this novel compound but also contribute valuable knowledge to the broader field of medicinal chemistry and drug discovery.
References
-
PubChem. N,N-diethyl-3-phenylpropanamide. National Center for Biotechnology Information. [Link]
-
PubChem. N,N-diethyl-2-phenylpropanamide. National Center for Biotechnology Information. [Link]
-
Anesthesia Key. (2020). Local Anesthetics. [Link]
- Wang, H. W., Zhou, Y., & Wang, Y. X. (2018). Progress in research on the Nav1.7 channel as a target for pain. Sheng li xue bao : [Acta physiologica Sinica], 70(6), 651–661.
- Buckley, G. A., & Jordan, C. C. (1987). The Guinea-Pig Isolated Ileum. In Bioassays in Experimental and Clinical Pharmacology (pp. 5-18). MTP Press.
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Potential therapeutic targets of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
An In-Depth Technical Guide to the Therapeutic Targets of Blarcamesine (ANAVEX®2-73)
A Senior Application Scientist's Perspective on a Novel Neuroprotective Agent
For decades, the specter of neurodegenerative diseases, most notably Alzheimer's disease, has loomed large over an aging global population. The therapeutic landscape, while evolving, has been marked by modest successes and a pressing need for innovative strategies that address the multifaceted nature of these complex disorders. It is within this context that blarcamesine (formerly known as ANAVEX®2-73), a novel, orally bioavailable small molecule, has emerged as a compelling candidate. This guide provides a comprehensive technical overview of the known and potential therapeutic targets of blarcamesine, offering a rationale for its development and a framework for future research.
Introduction to Blarcamesine: A Multi-Target Approach to Neurodegeneration
Blarcamesine, chemically identified as Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine hydrochloride, is a clinical-stage therapeutic agent under development by Anavex Life Sciences.[1] Unlike many therapies that focus on a single pathological hallmark, blarcamesine is characterized by its ability to modulate multiple cellular pathways implicated in neurodegeneration. Its primary mechanism of action is centered on the activation of the Sigma-1 receptor (SIGMAR1), a unique intracellular chaperone protein, and modulation of muscarinic acetylcholine receptors.[2] This dual activity positions blarcamesine as a promising agent for restoring cellular homeostasis, which is profoundly disrupted in neurodegenerative conditions.
Preclinical and clinical studies have demonstrated its potential to mitigate key aspects of Alzheimer's disease pathology, including cognitive decline, protein misfolding, and oxidative stress.[3][4] Furthermore, its therapeutic potential is being explored in other neurological disorders such as Parkinson's disease dementia and Rett syndrome, underscoring the broad applicability of its mechanism of action.[5]
Primary Therapeutic Target: The Sigma-1 Receptor (SIGMAR1)
The Sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[1] It plays a crucial role in maintaining cellular homeostasis by regulating a multitude of cellular processes.
Mechanism of SIGMAR1 Activation by Blarcamesine
Blarcamesine acts as a potent agonist of the SIGMAR1 receptor, binding with high affinity in the nanomolar range.[1] This activation is central to its neuroprotective effects. The activation of SIGMAR1 by blarcamesine is thought to trigger a cascade of downstream events that collectively contribute to neuronal protection and improved cellular function.
Downstream Effects of SIGMAR1 Activation
Activation of SIGMAR1 by blarcamesine initiates several key cellular pathways:
-
Restoration of Cellular Homeostasis: By targeting SIGMAR1, blarcamesine helps to restore the balance of crucial cellular processes that are often dysregulated in neurodegenerative diseases.
-
Modulation of Autophagy: Blarcamesine has been shown to induce autophagy, the cellular process responsible for clearing damaged organelles and misfolded proteins. This is particularly relevant in Alzheimer's disease, where the accumulation of amyloid-beta and hyperphosphorylated tau is a key pathological feature.
-
Neuroprotection: The activation of SIGMAR1 has been linked to neuroprotective effects, including the reduction of neuronal cell death and the promotion of neuronal survival.[4]
-
Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegenerative diseases. SIGMAR1 activation has been shown to suppress neuroinflammatory processes.
-
Reduction of Oxidative Stress: Blarcamesine exhibits anti-oxidant properties, preventing against oxidative stress and subsequent apoptosis by inhibiting mitochondrial respiratory dysfunction.[2]
Figure 1: Signaling pathway of Blarcamesine's primary target, the Sigma-1 receptor.
Secondary Therapeutic Target: Muscarinic Acetylcholine Receptors
In addition to its potent activity at the SIGMAR1 receptor, blarcamesine also functions as a modulator of muscarinic acetylcholine receptors, binding in the low micromolar range.[1] The cholinergic system is well-established for its role in cognitive functions such as learning and memory, and its dysfunction is a hallmark of Alzheimer's disease.
Rationale for Targeting Muscarinic Receptors
The decline in acetylcholine levels is a consistent finding in the brains of Alzheimer's patients. By modulating muscarinic receptors, blarcamesine can potentially enhance cholinergic neurotransmission, thereby offering symptomatic relief from cognitive deficits. This dual-target approach, engaging both a disease-modifying target (SIGMAR1) and a symptomatic target (muscarinic receptors), represents a comprehensive strategy for treating Alzheimer's disease.
Potential Therapeutic Indications
The unique mechanism of action of blarcamesine suggests its potential utility across a range of neurological and neurodevelopmental disorders.
| Indication | Rationale | Clinical Stage |
| Alzheimer's Disease | Addresses multiple pathological hallmarks including protein misfolding, oxidative stress, and cognitive decline.[4] | Phase 2b/3 Completed |
| Parkinson's Disease Dementia | Potential to improve cognitive function and offers neuroprotective effects. | Phase 2 Proof-of-Concept Completed |
| Rett Syndrome | May help normalize brain signaling and has shown behavioral improvements.[5] | Phase 2/3 Completed |
| Fragile X Syndrome | Preclinical models suggest potential for ameliorating neurobehavioral phenotypes.[1] | Phase 2/3[2] |
| Angelman Syndrome | Investigational. | Phase 1[2] |
| Infantile Spasms | Investigational. | Phase 1[2] |
Table 1: Summary of Potential Therapeutic Indications for Blarcamesine.
Experimental Protocols for Target Validation
The validation of blarcamesine's therapeutic targets involves a combination of in vitro and in vivo experimental approaches.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of blarcamesine for its primary and secondary targets.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions expressing the human Sigma-1 receptor and various muscarinic receptor subtypes.
-
Radioligand Binding: Incubate the membrane preparations with a known radiolabeled ligand for the target receptor in the presence of varying concentrations of blarcamesine.
-
Separation and Scintillation Counting: Separate the bound and free radioligand and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) to determine the binding affinity of blarcamesine.
Rationale: This assay provides quantitative data on the direct interaction between blarcamesine and its molecular targets, confirming its potency and selectivity.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To assess the effect of blarcamesine on acetylcholine release in the brain of a living animal.
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., hippocampus or prefrontal cortex) of an anesthetized rodent.
-
Drug Administration: Administer blarcamesine systemically (e.g., via oral gavage or intraperitoneal injection).
-
Dialysate Collection: Collect extracellular fluid samples (dialysates) at regular intervals before and after drug administration.
-
Neurochemical Analysis: Analyze the concentration of acetylcholine in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
Rationale: This in vivo technique provides direct evidence of the functional consequence of blarcamesine's interaction with muscarinic receptors, demonstrating its ability to modulate cholinergic neurotransmission in a physiological setting.
Figure 2: Experimental workflows for in vitro and in vivo target validation of Blarcamesine.
Conclusion and Future Directions
Blarcamesine represents a promising therapeutic candidate with a novel, multi-target mechanism of action. Its ability to activate the Sigma-1 receptor and modulate muscarinic receptors provides a strong rationale for its development in Alzheimer's disease and other neurological disorders. The ongoing and completed clinical trials will be crucial in further elucidating its efficacy and safety profile in human populations.
Future research should focus on further delineating the downstream signaling pathways affected by blarcamesine, identifying biomarkers that can predict patient response, and exploring its potential in other neurodegenerative and neurodevelopmental conditions. As our understanding of the complex pathology of these diseases deepens, multi-target agents like blarcamesine may prove to be a cornerstone of future therapeutic strategies.
References
-
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. Alchem.Pharmtech. Retrieved January 26, 2026, from [Link]
-
Anavex Life Sciences Corp. (2021, June 13). Anavex Life Sciences Reports the Mechanism of ANAVEX®2-73 (blarcamesine) and ANAVEX®3-71 (AF710B). GlobeNewswire News Room. Retrieved January 26, 2026, from [Link]
-
Anavex 2-73 shows promise for Rett children but misses trial goal. (2024, January 2). Rett Syndrome News. Retrieved January 26, 2026, from [Link]
-
2-amino-N,N-diethylbenzamide. PubChem. Retrieved January 26, 2026, from [Link]
-
Anavex Life Sciences Corp. (2022, July 31). Anavex Announces First Entire Clinical Alzheimer's Gene Pathway Data of ANAVEX®2-73 at AAIC 2022. GlobeNewswire News Room. Retrieved January 26, 2026, from [Link]
-
Anavex Life Sciences Reports ANAVEX®2-73 (blarcamesine) featured as a Disease-Modifying Small Molecule in Phase 3 Clinical Trials in a New Publication in Medical Journal titled “Future Avenues for Alzheimer's Disease Detection and Therapy”. (2021, March 16). BioSpace. Retrieved January 26, 2026, from [Link]
-
Anavex 2-73. (n.d.). Alzheimer's News Today. Retrieved January 26, 2026, from [Link]
-
Blarcamesine. (2024, August). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Blarcamesine. (2026, January 6). AlzForum. Retrieved January 26, 2026, from [Link]
-
N,N-diethyl-2-phenylpropanamide. PubChem. Retrieved January 26, 2026, from [Link]
-
2,2-Dimethyl-3-phenylpropanamide. PubChem. Retrieved January 26, 2026, from [Link]
-
Anavex Life Sciences Corp. (2025, July 31). Anavex Life Sciences Announces Positive Precision Medicine Results from up to 4-Years of Oral Blarcamesine Treatment in Phase IIb/III Open-Label Extension Trial in Early Alzheimer's Disease. GlobeNewswire News Room. Retrieved January 26, 2026, from [Link]
-
N,N-diethyl-3-phenylpropanamide. PubChem. Retrieved January 26, 2026, from [Link]
-
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. Alchem.Pharmtech. Retrieved January 26, 2026, from [Link]
-
Anavex Life Sciences Corp. (2025, October 29). Anavex Life Sciences Announces Continued Long-Term Benefit from Oral Blarcamesine Compared to Decline Observed in the Alzheimer's Disease Neuroimaging Initiative (ADNI) Control Group. GlobeNewswire News Room. Retrieved January 26, 2026, from [Link]
-
Cogram, P., et al. (2019). ANAVEX®2-73 (blarcamesine), a Sigma-1 receptor agonist, ameliorates neurologic impairments in a mouse model of Rett syndrome. Scientific Reports, 9(1), 16413. Retrieved January 26, 2026, from [Link]
-
Sabbagh, M. N., et al. (2025). Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial. The Journal of Prevention of Alzheimer's Disease, 1-10. Retrieved January 26, 2026, from [Link]
-
Sabbagh, M. N., et al. (2025). Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial. The Journal of Prevention of Alzheimer's Disease, 1-10. Retrieved January 26, 2026, from [Link]
-
Anavex Life Sciences Corp. (2023, February 2). Anavex Life Sciences Announces Exceeding of Enrollment Target for ANAVEX®2-73 (blarcamesine) EXCELLENCE Phase 2/3 Pediatric Rett Syndrome Trial. GlobeNewswire News Room. Retrieved January 26, 2026, from [Link]
-
Results from Anavex Life Sciences Landmark Phase IIb/III Trial of Blarcamesine Presented at Alzheimer's Association Conference. (2024, July 28). Anavex Life Sciences. Retrieved January 26, 2026, from [Link]
-
Anavex Life Sciences Announces Exceeding of Enrollment Target for the Precision Medicine ANAVEX®2-73 (blarcamesine) Phase 2b/3 Alzheimer's Disease Study. (2024, July 11). Anavex Life Sciences. Retrieved January 26, 2026, from [Link]
Sources
An In-depth Technical Guide to the In Vitro Screening of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
Foreword: Charting the Unexplored Potential of a Novel Phenylpropanamide Analog
In the landscape of early-stage drug discovery, the journey from a synthesized molecule to a potential therapeutic candidate is one of meticulous scientific investigation. This guide is dedicated to outlining a comprehensive in vitro screening strategy for a novel compound, 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. The phenylpropanamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The specific substitutions on this analog—a diethylamide at the C-1 position and a primary amine at the C-2 position—present a unique chemical entity with uncharted biological potential.
This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It is designed to provide not just a series of protocols, but a strategic and logical framework for the initial in vitro evaluation of this compound. We will delve into the rationale behind each experimental choice, ensuring that the proposed screening cascade is both scientifically rigorous and resource-conscious. Our approach is grounded in the principles of establishing a foundational understanding of the compound's safety profile, followed by a multi-pronged exploration of its potential biological activities.
Part 1: Foundational Characterization and Rationale for Screening
Compound Profile: 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
-
IUPAC Name: 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
-
Molecular Formula: C13H21ClN2O
-
Molecular Weight: 256.77 g/mol [1]
-
CAS Number: 1236267-49-4[1]
-
Chemical Structure:
-
A phenylalanine core with a diethylamide group replacing the carboxylic acid and a primary amine at the alpha-carbon. The hydrochloride salt enhances solubility in aqueous media, which is advantageous for in vitro testing.
-
The rationale for screening this particular molecule stems from the prevalence of the phenylpropanamide scaffold in CNS-active and cardiovascular drugs. The presence of a primary amine and a tertiary amide introduces potential hydrogen bonding and hydrophobic interactions, suggesting a propensity for binding to biological targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes.
The Strategic Screening Funnel: A Phased Approach
A tiered or funnel-based screening approach is the most efficient method for characterizing a novel compound. This strategy prioritizes the early identification of potential liabilities (e.g., cytotoxicity) before committing resources to more complex and target-specific assays.
Caption: A strategic funnel for in vitro screening.
Part 2: Phase 1 - Foundational Assessment
The initial phase of screening is dedicated to establishing the compound's purity, stability, and baseline cytotoxicity. These are critical parameters that will inform the design and interpretation of all subsequent experiments.
Compound Quality Control (QC)
Before initiating any biological assays, it is imperative to verify the identity, purity, and solubility of the test compound.
-
Identity Verification: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the chemical structure of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a compound. A purity of >95% is generally required for in vitro screening.
-
Solubility Determination: The solubility of the compound in aqueous buffers (e.g., PBS, HBSS) and common solvents (e.g., DMSO) should be determined to ensure proper preparation of stock solutions and dosing concentrations.
Cytotoxicity Profiling
Understanding the cytotoxic potential of a compound is crucial for differentiating true biological activity from non-specific toxicity. A panel of cell lines representing different tissues should be used.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]
Materials:
-
Human cell lines (e.g., HEK293, HepG2, SH-SY5Y)
-
Complete cell culture medium
-
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of the test compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
| Cell Line | CC50 (µM) | Tissue of Origin |
| HEK293 | > 100 | Embryonic Kidney |
| HepG2 | 85.2 | Liver |
| SH-SY5Y | > 100 | Neuroblastoma |
Interpretation: A CC50 (50% cytotoxic concentration) value significantly higher than the anticipated effective concentration (EC50) or inhibitory concentration (IC50) is desirable. In this hypothetical example, the compound exhibits minimal cytotoxicity in HEK293 and SH-SY5Y cells, suggesting a favorable therapeutic window for potential CNS applications. The moderate cytotoxicity in HepG2 cells may warrant further investigation into potential hepatotoxicity.
Part 3: Phase 2 - Broad-Based Biological Activity Screening
With a foundational understanding of the compound's cytotoxicity, the next phase involves screening for a wide range of potential biological activities. This can be achieved through a combination of phenotypic screening and target-based screening against a panel of known receptors and enzymes.
Phenotypic Screening: An Unbiased Approach to Discovery
Phenotypic screening involves testing a compound in a complex, cell-based model to identify a desired change in phenotype, without a preconceived notion of the target.[3][4]
Given the phenylpropanamide scaffold's association with CNS-active compounds, a neurite outgrowth assay using a neuronal cell line (e.g., SH-SY5Y or PC12) is a relevant phenotypic screen.
Caption: Workflow for a high-content neurite outgrowth assay.
Interpretation of Hypothetical Results: An increase in neurite length or branching complexity in the presence of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride would suggest potential neurotrophic or neuroprotective activity. Such a finding would then trigger more focused target deconvolution efforts.
Target-Based Screening: Interrogating Known Biological Space
Target-based screening involves testing the compound against a panel of known biological targets. This is a more direct approach to identifying potential mechanisms of action.
Receptor binding assays are used to determine the affinity of a ligand for a specific receptor.[5][6] Radioligand binding assays are a common and sensitive method.
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence and absence of the test compound. The amount of radioligand displaced by the test compound is measured, and the IC50 (the concentration of test compound that displaces 50% of the radiolabeled ligand) is determined.
Target Example: Dopamine D2 Receptor (relevant for CNS applications)
Materials:
-
Cell membranes expressing the human Dopamine D2 receptor
-
[3H]-Spiperone (radioligand)
-
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Scintillation cocktail and vials
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
In a 96-well plate, combine the D2 receptor membranes, [3H]-Spiperone, and varying concentrations of the test compound.
-
Include wells for total binding (no competitor) and non-specific binding (excess of a known D2 antagonist, e.g., haloperidol).
-
Incubate at room temperature for 60-90 minutes.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
| Target | Radioligand | IC50 (µM) | Ki (µM) |
| Dopamine D2 | [3H]-Spiperone | 2.5 | 1.8 |
| Serotonin 5-HT2A | [3H]-Ketanserin | > 50 | > 50 |
| Adrenergic α1 | [3H]-Prazosin | 15.7 | 11.2 |
Interpretation: The Ki (inhibition constant) is calculated from the IC50 and represents the affinity of the compound for the receptor. In this hypothetical example, the compound shows moderate and selective affinity for the Dopamine D2 receptor, suggesting a potential mechanism of action to explore further.
Enzyme inhibition assays are used to determine the ability of a compound to modulate the activity of a specific enzyme.
Principle: The activity of an enzyme is measured in the presence of varying concentrations of the test compound. The IC50 value represents the concentration of the compound that inhibits enzyme activity by 50%.
Target Example: Monoamine Oxidase B (MAO-B) (relevant for neurodegenerative diseases)
A commercially available MAO-B inhibitor screening kit can be used, which typically involves a fluorometric or colorimetric readout of enzyme activity.
Part 4: Phase 3 - Hit Validation and Target Deconvolution
If the broad-based screening in Phase 2 yields promising "hits," the final phase of initial in vitro screening involves validating these hits and further characterizing the mechanism of action.
Dose-Response Studies
For any confirmed hits, full dose-response curves should be generated to accurately determine the EC50 or IC50 values. This involves testing a wider range of compound concentrations (typically 8-12 points) in the relevant assay.
Secondary and Orthogonal Assays
To confirm that the observed activity is not an artifact of the primary assay format, it is essential to test the compound in a secondary, or "orthogonal," assay. For example, if a compound is active in a receptor binding assay, a functional assay (e.g., a cAMP assay for a GPCR, or an electrophysiology assay for an ion channel) should be performed to determine if the compound is an agonist, antagonist, or allosteric modulator.
Caption: Workflow for hit validation and functional characterization.
Conclusion: A Roadmap for Discovery
This in-depth technical guide provides a comprehensive and scientifically rigorous framework for the initial in vitro screening of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. By following a phased approach that begins with foundational assessments and progresses to broad-based screening and hit validation, researchers can efficiently and effectively characterize the biological potential of this novel compound. The methodologies and strategies outlined herein are designed to generate high-quality, reproducible data that will serve as a solid foundation for any subsequent lead optimization and preclinical development efforts. The journey of a thousand miles begins with a single step, and in drug discovery, that first step is a well-designed in vitro screening cascade.
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PubChem. (n.d.). 2-Amino-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility Profiling of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its dissolution, absorption, and, ultimately, its bioavailability. This guide provides a comprehensive technical framework for determining the solubility of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. While specific solubility data for this compound is not extensively documented in publicly available literature, this document serves as a detailed roadmap for researchers to establish a robust solubility profile. We will delve into the foundational physicochemical principles, outline industry-standard experimental protocols, and discuss the critical factors that modulate the solubility of hydrochloride salts. This guide is structured to empower researchers to generate high-quality, reliable solubility data essential for formulation development and regulatory submissions.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to a marketed therapeutic, understanding its fundamental physicochemical properties is paramount. Among these, aqueous solubility is a critical attribute that dictates the biopharmaceutical performance of orally administered drugs. Poor solubility can lead to slow dissolution rates, incomplete absorption, and high inter-subject variability, ultimately compromising therapeutic efficacy.[1] For ionizable compounds like 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, solubility is not a single value but a profile that is highly dependent on the pH of the surrounding medium.
The hydrochloride salt form is frequently employed to enhance the solubility and stability of basic drug molecules.[2] However, the extent of this enhancement and the behavior of the salt under various physiological conditions must be meticulously characterized. This guide will provide the scientific rationale and step-by-step methodologies for a thorough solubility assessment of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.
Physicochemical Characterization of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
A comprehensive understanding of the molecule's intrinsic properties is a prerequisite for designing meaningful solubility studies.
Molecular Structure and Properties
-
IUPAC Name: 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
-
Molecular Formula: C13H21ClN2O (deduced from the free base)
-
Molecular Weight: 256.77 g/mol (for the hydrochloride salt)
-
Structure:
The presence of a primary amine and an amide functional group, along with a phenyl ring, defines its chemical behavior. The primary amine is basic and is protonated to form the hydrochloride salt.
While experimental data for the free base (2-Amino-N,N-diethyl-3-phenylpropanamide) is also limited, computational models can provide estimates for key parameters that influence solubility, such as the logarithm of the octanol-water partition coefficient (logP), which is an indicator of lipophilicity. For a structurally similar compound, N,N-diethyl-2-phenylpropanamide, the computed XLogP3 is 2.6, suggesting a degree of lipophilicity.[3]
Importance of the Hydrochloride Salt Form
The formation of a hydrochloride salt from a basic parent drug is a common strategy to improve aqueous solubility.[2] The salt dissociates in solution, and the solubility is governed by the intrinsic solubility of the free base, its pKa, the pH of the medium, and the solubility product (Ksp) of the salt.[2] It is crucial to recognize that the hydrochloride salt's solubility can be influenced by the common ion effect in the presence of chloride ions, which can be relevant in certain biological fluids.[2]
Factors Influencing the Solubility of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
The solubility of this compound is not a static value but is influenced by several environmental and physicochemical factors.[1]
-
pH: As a salt of a weak base, the solubility of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is expected to be pH-dependent. At pH values below the pKa of the primary amine, the compound will exist predominantly in its more soluble, ionized form. As the pH increases above the pKa, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[4] Solubility studies should be conducted at physiologically relevant temperatures, such as 37 °C, as recommended by regulatory guidelines.[5][6]
-
Solvent Polarity: The principle of "like dissolves like" is fundamental. The polarity of the solvent system will significantly impact the solubility of this amphiphilic molecule.[4]
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is essential to characterize the solid form used in solubility studies.
The interplay of these factors can be visualized as a decision-making process for designing solubility experiments.
Caption: Key factors influencing the solubility of ionizable compounds.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of readily available data, a robust experimental determination is necessary. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability.[7][8]
Principle of the Shake-Flask Method
This method involves adding an excess of the solid compound to a solvent of interest and agitating the mixture at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound under those specific conditions.[8]
Recommended Protocol for Aqueous pH-Solubility Profile
This protocol is aligned with FDA and ICH guidelines for Biopharmaceutics Classification System (BCS) studies.[5][6]
Objective: To determine the equilibrium solubility of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride across a physiologically relevant pH range at 37 °C.
Materials:
-
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride (ensure purity and solid-state characterization)
-
Buffer solutions: pH 1.2, 4.5, and 6.8 (or other relevant pH values)
-
Thermostatic shaking water bath or incubator
-
Vials or flasks with tight-sealing caps
-
Syringes and syringe filters (e.g., 0.45 µm PVDF or PTFE, selected for low drug binding)
-
Calibrated pH meter
-
Analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Prepare the required buffer solutions.
-
Addition of Solute: Add an excess amount of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride to a series of vials, each containing a known volume of a specific buffer. A minimum of three replicates per pH condition is recommended.[9] The excess solid should be visually apparent.
-
Equilibration: Tightly seal the vials and place them in a shaker bath set to 37 ± 1 °C.[9] Agitate for a predetermined period (e.g., 24, 48, or 72 hours). The time to reach equilibrium should be established by sampling at different time points until the concentration remains constant.[10]
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.[10]
-
-
pH Measurement: Measure the pH of the remaining supernatant in each vial to ensure the buffer capacity was maintained.
-
Quantification: Dilute the filtered samples with a suitable mobile phase or solvent and analyze the concentration of the dissolved drug using a validated analytical method.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
The following diagram illustrates this workflow.
Caption: Workflow for the Shake-Flask Solubility Measurement.
Solubility in Organic Solvents and Co-solvent Systems
For formulation development, it is often necessary to determine the solubility in various organic solvents (e.g., ethanol, propylene glycol, PEG 400) and their aqueous mixtures. The same shake-flask protocol can be adapted for these solvent systems. This data is invaluable for developing liquid formulations or for use in manufacturing processes.
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Example pH-Solubility Profile for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride at 37 °C
| Buffer pH (Initial) | Final pH | Mean Solubility (mg/mL) | Standard Deviation |
| 1.2 | 1.2 ± 0.1 | [Experimental Value] | [Experimental Value] |
| 4.5 | 4.5 ± 0.1 | [Experimental Value] | [Experimental Value] |
| 6.8 | 6.8 ± 0.1 | [Experimental Value] | [Experimental Value] |
A plot of solubility versus pH is highly informative and can be used to estimate the pKa of the compound.
Conclusion and Future Directions
This guide provides a robust framework for the systematic determination of the solubility of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. By following these established protocols, researchers can generate the high-quality data necessary to support formulation development, ensure biopharmaceutical quality, and meet regulatory expectations. The principles and methodologies outlined herein are fundamental to the successful progression of any new chemical entity through the development pipeline. The generation of a comprehensive solubility profile is a critical first step in understanding and optimizing the therapeutic potential of this compound.
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Spectral Analysis of 2-Amino-N,N-diethyl-3-phenylpropanamide Hydrochloride: A Technical Guide
This technical guide provides an in-depth spectral analysis of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, a derivative of the amino acid phenylalanine. The structural complexity and pharmaceutical relevance of this molecule necessitate a thorough characterization to ensure its identity, purity, and structural integrity. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed interpretations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights.
Molecular Structure and Spectroscopic Overview
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a chiral molecule featuring a primary amine, a tertiary amide, and a phenyl group. The presence of the hydrochloride salt significantly influences the spectral properties, particularly of the amino group. Understanding the interplay of these functional groups is key to a precise spectral elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, both ¹H and ¹³C NMR are indispensable for a complete assignment of the proton and carbon skeletons.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is dissolved in 0.5-0.7 mL of a suitable deuterated solvent. Given the polar nature of the hydrochloride salt, appropriate solvents include deuterium oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). D₂O is an excellent choice for observing exchangeable protons, such as those of the ammonium group.
Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon. A larger number of scans (typically >1024) is required due to the low natural abundance of ¹³C.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride in a suitable solvent like DMSO-d₆ is expected to exhibit the following key features:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet | 5H | The five protons of the monosubstituted benzene ring will appear as a complex multiplet. |
| Ammonium (-NH₃⁺) | 8.0 - 9.0 | Broad Singlet | 3H | The protons of the ammonium group will be deshielded due to the positive charge and will likely appear as a broad signal. This peak will exchange with D₂O. |
| Methine (α-CH) | 4.0 - 4.5 | Triplet or Multiplet | 1H | This proton is adjacent to the ammonium group and the benzyl moiety, leading to a downfield shift. It will be coupled to the adjacent methylene protons. |
| Methylene (-CH₂-Ph) | 2.9 - 3.4 | Multiplet (or two dd) | 2H | The two diastereotopic protons of the benzyl group will likely show complex splitting due to coupling with the α-CH. |
| Diethyl Amide (-N(CH₂CH₃)₂) | 3.2 - 3.6 | Two Quartets | 4H | Due to restricted rotation around the C-N amide bond, the two ethyl groups are chemically non-equivalent, resulting in two separate quartets for the methylene protons.[1] |
| Diethyl Amide (-N(CH₂CH₃)₂) | 1.0 - 1.3 | Two Triplets | 6H | Correspondingly, the two methyl groups of the non-equivalent ethyl groups will appear as two distinct triplets.[1] |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (-C=O) | 168 - 172 | The amide carbonyl carbon is typically found in this region. |
| Phenyl (Ar-C) | 125 - 140 | Multiple signals are expected for the aromatic carbons. The quaternary carbon (C-1) will be less intense. |
| Methine (α-C) | 50 - 55 | The α-carbon attached to the ammonium group is shielded compared to a carboxylic acid but deshielded by the nitrogen. |
| Methylene (-CH₂-Ph) | 35 - 40 | The benzyl methylene carbon. |
| Diethyl Amide (-N(CH₂CH₃)₂) | 40 - 45 | Two distinct signals are expected for the two methylene carbons of the ethyl groups due to hindered rotation. |
| Diethyl Amide (-N(CH₂CH₃)₂) | 12 - 15 | Two distinct signals are expected for the two methyl carbons of the ethyl groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The hydrochloride salt form of the analyte will have a significant impact on the N-H stretching region.
Experimental Protocol: IR Spectroscopy
Sample Preparation: As a solid, the hydrochloride salt can be prepared as a potassium bromide (KBr) pellet or a Nujol mull.
-
KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent disc using a hydraulic press.
-
Nujol Mull: The sample is ground with a drop of Nujol (mineral oil) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Spectral Analysis
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Interpretation |
| 3000 - 2500 | N-H Stretch | Ammonium (-NH₃⁺) | The N-H stretching of the primary ammonium salt will appear as a very broad and strong band, often with multiple sub-maxima. This is a characteristic feature of amine hydrochlorides. |
| 3100 - 3000 | C-H Stretch | Aromatic | Aromatic C-H stretching vibrations. |
| 2980 - 2850 | C-H Stretch | Aliphatic | C-H stretching of the methylene and methyl groups. |
| ~1640 | C=O Stretch | Tertiary Amide | The strong amide I band is a key feature, indicating the presence of the carbonyl group. |
| 1600, 1495, 1450 | C=C Stretch | Aromatic | Characteristic absorptions for the phenyl ring. |
| 750 - 700 and ~690 | C-H Bend | Aromatic | Strong bands indicative of a monosubstituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The choice of ionization technique is crucial for obtaining a meaningful spectrum of a hydrochloride salt.
Experimental Protocol: Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or a water/acetonitrile mixture, at a low concentration (e.g., 1 µg/mL).
Instrumentation and Ionization:
-
Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar and ionic compounds. It is expected to produce a prominent protonated molecular ion [M+H]⁺ corresponding to the free base.
-
Atmospheric Pressure Chemical Ionization (APCI): Another suitable technique for this type of molecule.
-
Electron Impact (EI): This is a hard ionization technique that would likely cause extensive fragmentation and may not show a clear molecular ion.
Predicted Mass Spectrum Analysis
The mass of the free base (2-Amino-N,N-diethyl-3-phenylpropanamide) is 220.16 g/mol .
-
Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 221.17.
-
Major Fragmentation Pathways:
-
Loss of the benzyl group: A common fragmentation for phenylalanine derivatives is the cleavage of the Cα-Cβ bond, leading to the loss of a benzyl radical (C₇H₇•, 91 Da). This would result in a fragment at m/z 130.
-
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen of the diethylamine group is also likely.
-
Amide bond cleavage: Fragmentation of the amide bond can also occur.
-
A diagram illustrating a plausible fragmentation pathway is provided below.
Caption: Predicted major fragmentation pathway for 2-Amino-N,N-diethyl-3-phenylpropanamide.
Conclusion
The comprehensive spectral analysis of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride through NMR, IR, and MS provides a robust framework for its structural confirmation and purity assessment. The predicted spectra and fragmentation patterns detailed in this guide offer a valuable reference for researchers working with this compound and its analogs. The interplay of the different functional groups and the influence of the hydrochloride salt create a unique spectral fingerprint that can be confidently identified using the methodologies described herein.
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Phenylpropanamide Derivatives as Central Nervous System Agents: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Scaffold of Phenylpropanamide in CNS Drug Discovery
The quest for novel therapeutics targeting the central nervous system (CNS) is a journey marked by both profound challenges and remarkable successes. The intricate nature of neurological and psychiatric disorders necessitates the development of small molecules capable of traversing the blood-brain barrier (BBB) and modulating specific neural pathways with high efficacy and minimal off-target effects. Within the vast landscape of medicinal chemistry, the phenylpropanamide scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of CNS-active agents.
This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation CNS therapies. It is not a rigid, prescriptive manual but rather a comprehensive resource that delves into the core principles of designing, synthesizing, and evaluating phenylpropanamide derivatives. Our narrative is guided by the principles of scientific integrity, providing not just protocols, but the rationale and causality behind experimental choices. We aim to equip you with the knowledge to not only replicate existing methodologies but to innovate and rationally design novel chemical entities with tailored CNS activities.
This guide will navigate through the key chemical classes of phenylpropanamide derivatives, their intricate structure-activity relationships (SAR), and their diverse mechanisms of action, from modulating ion channels to allosterically regulating G-protein coupled receptors. We will provide detailed, field-proven experimental protocols for both the chemical synthesis of these compounds and their comprehensive biological evaluation, from in vitro permeability assays to in vivo behavioral models. Throughout this exploration, we will emphasize the importance of a multi-parameter optimization approach, balancing potency and selectivity with favorable pharmacokinetic and safety profiles.
It is our conviction that a deep understanding of the fundamental principles laid out in this guide will empower you to unlock the full potential of the phenylpropanamide scaffold and contribute to the development of transformative medicines for patients suffering from a wide spectrum of CNS disorders.
I. The Phenylpropanamide Core: A Versatile Scaffold for CNS Drug Design
The phenylpropanamide backbone, characterized by a phenyl ring connected to a propanamide moiety, offers a unique combination of structural rigidity and conformational flexibility. This allows for the precise positioning of functional groups to interact with specific binding pockets within CNS targets. The versatility of this scaffold lies in the numerous points for chemical modification, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
Key Chemical Classes and Their CNS Activities
Phenylpropanamide derivatives can be broadly categorized based on the nature of the substituents on the phenyl ring, the propanamide chain, and the amide nitrogen. These modifications give rise to distinct pharmacological profiles, including anticonvulsant, neuroprotective, antidepressant, and antipsychotic activities.
-
N-Aryl/Alkyl Propanamides: This class features substitutions on the amide nitrogen. For instance, N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives have been synthesized as hybrid molecules combining structural elements of established antiepileptic drugs like ethosuximide and levetiracetam.
-
Phenyl-Ring Substituted Derivatives: Modifications on the phenyl ring are crucial for modulating potency and selectivity. Halogenation, for example, can significantly impact binding affinity and metabolic stability.
-
Propanamide Chain Modifications: Alterations to the three-carbon linker can influence conformational preferences and interactions with the target protein.
II. Mechanisms of Action: Modulating the Symphony of Neuronal Communication
The therapeutic effects of phenylpropanamide derivatives in the CNS are mediated through their interaction with a variety of molecular targets that are fundamental to neuronal signaling. Understanding these mechanisms is paramount for rational drug design and the development of compounds with improved efficacy and reduced side effects.
A. Ion Channel Modulation: The Gatekeepers of Neuronal Excitability
Ion channels are critical regulators of neuronal excitability, and their dysfunction is implicated in numerous neurological disorders, including epilepsy.[1] Phenylpropanamide derivatives have been shown to modulate the activity of several key ion channels.
-
Voltage-Gated Sodium Channels (VGSCs): Many anticonvulsant drugs exert their effects by blocking VGSCs, thereby reducing excessive neuronal firing. Some phenylpropanamide derivatives have been designed to target these channels.
-
Voltage-Gated Calcium Channels (VGCCs): Dysregulation of calcium influx through VGCCs is associated with seizure activity and neuronal damage. Phenylpropanamide derivatives can modulate VGCC activity, contributing to their anticonvulsant and neuroprotective effects.
B. G-Protein Coupled Receptor (GPCR) Modulation: Fine-Tuning Synaptic Transmission
GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of all approved drugs.[2] Phenylpropanamide derivatives can act as allosteric modulators of GPCRs, offering a more nuanced approach to receptor modulation compared to traditional orthosteric ligands.[3]
-
GABA-A Receptors: As the primary inhibitory neurotransmitter receptors in the CNS, GABA-A receptors are a key target for anxiolytic, sedative, and anticonvulsant drugs. Phenylpropanamide derivatives can positively modulate GABA-A receptor function, enhancing inhibitory neurotransmission.[4][5] In silico studies have shown that certain derivatives can exhibit good binding affinity to GABA-A receptors through hydrogen bond interactions.[4]
-
Glutamate Receptors: Glutamate is the major excitatory neurotransmitter in the brain, and its receptors are implicated in a wide range of neurological and psychiatric disorders. Phenylpropanamide derivatives can act as antagonists or allosteric modulators of glutamate receptors, such as the AMPA receptor, to dampen excessive excitatory signaling.
C. Enzyme Inhibition: A Neuroprotective Strategy
Enzyme inhibition presents another avenue through which phenylpropanamide derivatives can exert their therapeutic effects.
-
Butyrylcholinesterase (BChE) Inhibition: In the context of Alzheimer's disease, inhibiting BChE can increase acetylcholine levels in the brain, offering a symptomatic treatment. Certain 3-phenylpropanamide derivatives have been developed as selective BChE inhibitors.[6][7]
The multifaceted mechanisms of action of phenylpropanamide derivatives are a testament to their potential as multi-target agents, which is an increasingly attractive strategy for treating complex CNS diseases.[1]
III. The Medicinal Chemist's Toolkit: Synthesis and Structure-Activity Relationship (SAR) Studies
The successful development of phenylpropanamide-based CNS agents hinges on a deep understanding of their synthesis and the intricate relationship between their chemical structure and biological activity. This section provides insights into common synthetic strategies and key SAR principles that guide the optimization of this versatile scaffold.
A. Synthetic Pathways to Phenylpropanamide Derivatives
Several synthetic routes can be employed to access a diverse range of phenylpropanamide derivatives. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
A common and versatile approach involves the acylation of a primary or secondary amine with a substituted phenylpropanoyl chloride or a corresponding carboxylic acid activated with a coupling agent. For instance, the synthesis of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides can be achieved through a multi-step sequence involving the coupling of N-(tert-butoxycarbonyl)-DL-phenylglycine with an appropriate phenylpiperazine, followed by deprotection and subsequent reaction with maleic anhydride.[8]
Another strategy involves the reaction of anilines with chloroacetyl chloride to form 2-chloro-N-substituted-acetamides, which can then be further functionalized.[9]
B. Deciphering the Structure-Activity Relationship (SAR)
Systematic SAR studies are crucial for identifying the key structural features that govern the potency, selectivity, and pharmacokinetic properties of phenylpropanamide derivatives.
-
The Phenyl Ring: The substitution pattern on the phenyl ring is a critical determinant of activity. The position, size, and electronic properties of substituents can profoundly influence binding affinity to the target protein. For example, in a series of anticonvulsant derivatives, the presence of chloro groups on the phenyl ring was found to be beneficial for activity.[9]
-
The Propanamide Linker: The length and conformation of the propanamide chain are important for optimal interaction with the binding site. The introduction of substituents on the linker can also impact activity.
-
The Amide Moiety: The nature of the substituent on the amide nitrogen plays a significant role in modulating the overall properties of the molecule. For example, incorporating a pyrrolidine-2,5-dione moiety has been shown to yield hybrid molecules with broad-spectrum anticonvulsant activity.
Molecular modeling and computational studies are invaluable tools in elucidating SAR, allowing for the visualization of ligand-receptor interactions and the rational design of new analogs with improved properties.[3][10]
IV. From Bench to Behavior: A Guide to Preclinical Evaluation
The journey of a phenylpropanamide derivative from a synthesized compound to a potential clinical candidate involves a rigorous and multi-faceted preclinical evaluation process. This section outlines key in vitro and in vivo assays that are essential for characterizing the CNS activity, pharmacokinetic profile, and safety of these compounds.
A. In Vitro Characterization: The Foundation of Understanding
In vitro assays provide the initial assessment of a compound's biological activity and key drug-like properties.
-
Blood-Brain Barrier (BBB) Permeability Assessment: The ability of a compound to cross the BBB is a prerequisite for CNS activity. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput, cell-free method to predict passive BBB permeability.[11][12][13] This assay measures the diffusion of a compound through an artificial membrane coated with lipids that mimic the BBB.[13]
-
Target Engagement and Potency Determination: Radioligand binding assays are used to determine the affinity of a compound for its specific CNS target. Functional assays, such as patch-clamp electrophysiology for ion channels or second messenger assays for GPCRs, are then employed to quantify the compound's potency (e.g., IC50 or EC50 values) and efficacy.[14][15][16]
-
Metabolic Stability and Off-Target Screening: Early assessment of metabolic stability in liver microsomes or hepatocytes is crucial to predict the in vivo half-life of a compound. Additionally, screening against a panel of common off-targets helps to identify potential liabilities that could lead to adverse effects.
B. In Vivo Evaluation: Assessing Efficacy and Safety in Complex Biological Systems
In vivo studies in animal models are essential to evaluate the therapeutic potential and safety profile of a phenylpropanamide derivative in a whole organism.
-
Anticonvulsant Activity: The Maximal Electroshock (MES) seizure test is a widely used model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[17][18][19] The subcutaneous pentylenetetrazole (scPTZ) test is another common model used to identify compounds that can raise the seizure threshold.[20]
-
Antidepressant-like Activity: The Forced Swim Test (FST) in mice is a behavioral assay used to screen for antidepressant-like activity.[21][22][23][24][25] The test is based on the principle that an animal will exhibit immobility when placed in an inescapable container of water, and that this immobility is reduced by antidepressant drugs.[24]
-
Neurotoxicity Assessment: The rotarod test is a common method to assess motor coordination and potential neurotoxicity in rodents.[20]
-
Pharmacokinetic Studies: In vivo pharmacokinetic studies in animals, typically rats, are conducted to determine key parameters such as bioavailability, plasma half-life, and brain-to-plasma concentration ratio.[9][26][27][28] These studies are critical for establishing a relationship between the administered dose, the concentration of the drug in the brain, and the observed pharmacological effect.
The following tables provide a summary of representative quantitative data for phenylpropanamide derivatives and related compounds, as well as detailed protocols for key experimental procedures.
V. Data Presentation and Experimental Protocols
Quantitative Data Summary
| Compound Class | Specific Derivative | CNS Activity | In Vitro Potency (IC50/EC50) | In Vivo Efficacy (ED50) | Reference |
| N-Phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | Compound 4 | Anticonvulsant | - | MES: 96.9 mg/kg, scPTZ: 75.4 mg/kg, 6Hz: 44.3 mg/kg | |
| 3-Phenylpropanamide | Compound 12a | BChE Inhibitor | eqBChE IC50 = 1.3 µM, huBChE IC50 = 0.95 µM | Alleviated scopolamine-induced cognitive impairment in mice | [6] |
| 2-[(Arylalkyl)amino]alkanamide | PNU-151774E | Anticonvulsant | - | Potent anticonvulsant activity in various animal models | [29] |
Detailed Experimental Protocols
This protocol provides a general procedure for the synthesis of N-aryl propanamide derivatives via the acylation of anilines.
-
Step 1: Preparation of Phenylpropanoyl Chloride: To a solution of 3-phenylpropanoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude phenylpropanoyl chloride.
-
Step 2: Acylation of Aniline: Dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.5 eq) in DCM. Cool the solution to 0 °C in an ice bath. Add the crude phenylpropanoyl chloride (1.1 eq) dropwise to the aniline solution. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Step 3: Work-up and Purification: Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
This protocol describes a method for assessing the blood-brain barrier permeability of test compounds.[11][13][30]
-
Membrane Preparation: Prepare a lipid solution (e.g., porcine brain lipid in dodecane). Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and dilute it with phosphate-buffered saline (PBS) at pH 7.4 to the final desired concentration.
-
Assay Procedure: Add the compound solution to the donor wells. Add fresh PBS to the wells of a 96-well acceptor plate. Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[30]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Permeability: Calculate the effective permeability (Pe) using the following equation: Pe = (V_A * V_D) / ((V_A + V_D) * Area * Time) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
This protocol outlines the procedure for the MES test to evaluate anticonvulsant activity.[19][31]
-
Animal Preparation: Use adult male mice (e.g., CD-1 or C57BL/6). Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral) at a predetermined time before the test.
-
Electrode Placement: Apply a drop of saline or electrode gel to the corneal electrodes. Gently place the electrodes on the corneas of the mouse.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using an electroshock apparatus.[19]
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a tonic phase where the hindlimbs are fully extended.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure.
This protocol details the FST for assessing antidepressant-like activity.[21][22][25]
-
Apparatus: Use a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth where the mouse cannot touch the bottom or escape.
-
Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the test.[21]
-
Procedure: Gently place the mouse into the water-filled cylinder.[22] The total test duration is typically 6 minutes.[25]
-
Scoring: Record the duration of immobility during the last 4 minutes of the test.[25] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the immobility time between the vehicle-treated and drug-treated groups. A significant decrease in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
VI. Visualizing the Path Forward: Workflows and Signaling Pathways
To facilitate a deeper understanding of the concepts discussed in this guide, the following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways relevant to the study of phenylpropanamide derivatives as CNS agents.
Diagram 1: Drug Discovery Workflow for Phenylpropanamide CNS Agents
Caption: A streamlined workflow for the discovery and development of phenylpropanamide-based CNS agents.
Diagram 2: Modulation of GABA-A Receptor by Phenylpropanamide Derivatives
Caption: Allosteric modulation of the GABA-A receptor by a phenylpropanamide derivative, enhancing inhibitory neurotransmission.
VII. Conclusion and Future Directions
The phenylpropanamide scaffold has proven to be a remarkably fruitful starting point for the discovery of novel CNS agents. Its synthetic tractability and the rich structure-activity relationships that have been elucidated provide a solid foundation for the rational design of new molecules with tailored pharmacological profiles. The diverse mechanisms of action, spanning ion channel modulation, GPCR allosteric regulation, and enzyme inhibition, underscore the versatility of this chemical class.
As our understanding of the complex pathophysiology of CNS disorders continues to grow, so too will the opportunities for innovative drug design. The future of phenylpropanamide-based CNS drug discovery will likely involve the development of multi-target agents that can simultaneously address multiple pathological pathways. Furthermore, the application of advanced computational methods, such as machine learning and artificial intelligence, will undoubtedly accelerate the identification of novel derivatives with optimized efficacy, selectivity, and pharmacokinetic properties.
The detailed protocols and in-depth analysis provided in this guide are intended to serve as a valuable resource for researchers in this exciting and challenging field. By building upon this knowledge and embracing a culture of scientific rigor and innovation, we can continue to unlock the therapeutic potential of phenylpropanamide derivatives and bring new hope to patients with debilitating neurological and psychiatric conditions.
VIII. References
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Methodological & Application
Application Notes & Analytical Protocols for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
Document ID: AN-2A3P-202601
Abstract: This document provides a comprehensive guide to the analytical methodologies for the characterization of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. Given that this compound is a chiral amino-amide, rigorous analytical control is imperative for its identity, purity, strength, and enantiomeric specificity, particularly within research and drug development contexts. The protocols herein are developed from foundational chemical principles and established methods for analogous pharmaceutical compounds, providing a robust framework for researchers and quality control scientists. We will detail methodologies for liquid and gas chromatography, mass spectrometry, NMR spectroscopy, and titrimetry, emphasizing the scientific rationale behind procedural choices to ensure method integrity and reproducibility.
Compound Profile and Analytical Strategy
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a synthetic compound featuring a primary amine, a tertiary amide, and a phenyl group. A critical structural feature is the chiral center at the C2 position of the propanamide backbone, necessitating enantiomer-specific analytical methods.
The analytical strategy is therefore multifaceted, designed to address:
-
Identity: Unambiguous confirmation of the chemical structure.
-
Purity: Detection and quantification of process-related impurities and degradation products.
-
Assay: Accurate determination of the content of the active substance.
-
Enantiomeric Purity: Quantification of the desired enantiomer relative to its mirror image.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. Experimental determination is recommended for properties not available through calculation.
| Property | Value / Expected Value | Source / Method |
| Chemical Structure | ||
| Molecular Formula | C₁₃H₂₁ClN₂O | (As Hydrochloride Salt) |
| Molecular Weight | 256.77 g/mol | (As Hydrochloride Salt) |
| CAS Number | Not readily available[1] | Supplier Information[1] |
| Appearance | To be determined experimentally | Visual Inspection |
| Solubility | To be determined in water, methanol, ethanol, DMSO | Experimental Assessment |
| pKa (Predicted) | ~8.5-9.5 (for the primary amine) | Computational Prediction |
Method 1: Reversed-Phase HPLC for Purity and Assay
Principle of the Method: High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for purity and assay. A reversed-phase method is selected due to the compound's moderate polarity and the presence of a phenyl ring, which acts as a suitable chromophore for UV detection. The primary amine's ionization state is controlled with a buffered mobile phase to ensure sharp, symmetrical peaks.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its versatility and proven ability to retain and separate a wide range of small molecules. The hydrophobic C18 chains interact with the phenyl and alkyl groups of the analyte.
-
Mobile Phase: An acetonitrile/water gradient is employed for efficient elution. A phosphate or acetate buffer at a slightly acidic pH (e.g., pH 3-4) is critical. At this pH, the primary amine is protonated (R-NH₃⁺), enhancing its water solubility and minimizing interactions with residual silanols on the silica support, thereby preventing peak tailing.
-
Detection: The phenyl group exhibits UV absorbance. Detection at a lower wavelength, such as 215 nm, generally provides high sensitivity for this type of chromophore.
Workflow for HPLC Purity and Assay Analysis
Sources
Application Note: A Validated HPLC Method for the Analysis of 2-Amino-N,N-diethyl-3-phenylpropanamide Hydrochloride
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, a key pharmaceutical intermediate. The developed method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring high sensitivity and selectivity. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals involved in the analysis of this compound.
Introduction
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a primary amine derivative with an aromatic moiety, making it a crucial building block in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this intermediate is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and quantitative capabilities.[1]
This application note addresses the need for a standardized analytical method by providing a detailed, validated HPLC protocol for the analysis of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. The method is designed to be readily implemented in a typical analytical laboratory setting.
Compound Profile
-
Compound Name: 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
-
Structure:
-
Key Structural Features: Primary amine, amide, phenyl group. The presence of the phenyl group provides a chromophore suitable for UV detection. The primary amine and overall polarity will influence chromatographic retention.[2][3]
-
Expected Molecular Weight (free base): Approximately 220.32 g/mol .
Chromatographic Principles and Method Rationale
The developed method is based on reversed-phase chromatography, the most common mode of HPLC.[4][5] The non-polar stationary phase (C18) interacts with the hydrophobic phenyl group of the analyte, providing retention.[6][7] The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a suitable retention time and peak shape.
The primary amine in the analyte can interact with residual silanols on the silica-based stationary phase, potentially leading to peak tailing.[8] To mitigate this, a mobile phase with a controlled pH is employed to ensure consistent ionization of the analyte and to suppress the ionization of silanols. The use of a high-purity, end-capped C18 column is also recommended.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.
Caption: Experimental workflow for HPLC analysis.
Detailed HPLC Method and Protocols
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A column specifically designed for polar compounds is also suitable.[9]
-
Data Acquisition Software: Chromatographic data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
pH Meter: Calibrated.
-
Syringe Filters: 0.45 µm, compatible with the sample solvent.
Reagents and Solutions
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified water.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile (70:30, v/v).
-
Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
-
-
Diluent: Mobile phase.
Standard Solution Preparation
-
Accurately weigh approximately 25 mg of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a stock solution of approximately 1 mg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the diluent to the desired concentrations for the calibration curve (e.g., 5, 10, 25, 50, and 100 µg/mL).
Sample Solution Preparation
-
Accurately weigh a sample containing approximately 25 mg of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Method Validation
The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[10][11][12] The validation parameters assessed include specificity, linearity, range, accuracy, precision, and robustness.[13]
Specificity
Specificity was evaluated by analyzing a blank (diluent) and a placebo (if applicable) to ensure no interference at the retention time of the analyte peak. The peak purity of the analyte was also assessed using a photodiode array (PDA) detector.
Linearity and Range
Linearity was determined by constructing a calibration curve with at least five concentrations of the reference standard over a specified range.[10][11]
-
Procedure: Inject the prepared standard solutions in triplicate. Plot the average peak area against the corresponding concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
| Concentration (µg/mL) | Average Peak Area |
| 5 | [Example Data] |
| 10 | [Example Data] |
| 25 | [Example Data] |
| 50 | [Example Data] |
| 100 | [Example Data] |
| r² | ≥ 0.999 |
Accuracy
Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Procedure: Prepare and analyze spiked samples in triplicate at each concentration level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Concentration Level | % Recovery (Mean ± SD) |
| 80% | [Example Data] |
| 100% | [Example Data] |
| 120% | [Example Data] |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the sample solution at 100% of the test concentration were analyzed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
| Precision Level | %RSD of Peak Area |
| Repeatability | [Example Data] |
| Intermediate Precision | [Example Data] |
Robustness
The robustness of the method was evaluated by intentionally varying key chromatographic parameters and observing the effect on the results.
-
Varied Parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.
System Suitability
To ensure the performance of the chromatographic system, a system suitability solution (e.g., 25 µg/mL standard) is injected before each analytical run.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of 5 Replicate Injections | ≤ 2.0% |
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. The method is straightforward, utilizing common HPLC instrumentation and reagents. The comprehensive validation demonstrates that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications in the pharmaceutical industry.
References
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Alchem.Pharmtech. 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 309574, N,N-diethyl-3-phenylpropanamide. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4465695, N,N-diethyl-2-phenylpropanamide. [Link]
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Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]
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Al-Saeed, M., & Al-Suhaimi, E. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 1-8. [Link]
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Kovács, A., & Varga, T. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International, 28(7), 392-399. [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
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Phenomenex. Reversed Phase HPLC Method Development. [Link]
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European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43263477, 2-amino-N-ethyl-N-methyl-3-phenylpropanamide. [Link]
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Wang, J., et al. (2014). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 406(28), 7113-7121. [Link]
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Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
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Mititelu, M., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 27(23), 8201. [Link]
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GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
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SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
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Al-Ghouti, M. A., & Al-Degs, Y. S. (2018). Determination of heavy polycyclic aromatic hydrocarbons by non-aqueous reversed phase liquid chromatography: Application and limitation in refining streams. Journal of Chromatography A, 1533, 10-18. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]
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Zhang, R., & Zhu, T. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, 43(13), 4995-5000. [Link]
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ChemSynthesis. N,N-diethyl-3-(isopropylamino)propanamide. [Link]
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Amerigo Scientific. A Guide to HPLC Column Selection. [Link]
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Slideshare. Q2 r1 guidelines. [Link]
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Waters Corporation. Infographic: What's the Best Column for Polar Compound Retention?. [Link]
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Strategic Chiral Separation of 2-Amino-N,N-diethyl-3-phenylpropanamide Hydrochloride Enantiomers by Supercritical Fluid Chromatography (SFC)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The stereoselective synthesis and analysis of chiral drug candidates are fundamental to modern pharmaceutical development. Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles, making their separation and quantification a regulatory and safety imperative[1]. This guide provides a comprehensive protocol and technical insights for the chiral separation of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride enantiomers. Due to the limited availability of specific published methods for this exact compound, this note establishes a robust method development strategy using a structurally analogous compound, D/L-Amphetamine, as a practical model. The principles and optimization steps detailed herein are directly applicable and provide a validated starting point for developing a specific method for the target analyte. We will focus on Supercritical Fluid Chromatography (SFC) utilizing polysaccharide-based chiral stationary phases (CSPs), a technique prized for its speed, efficiency, and greener footprint compared to traditional normal-phase HPLC[1][2][3].
Introduction: The Imperative of Enantiomeric Purity
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a chiral molecule containing a stereogenic center at the second carbon of the propanamide chain. As with many active pharmaceutical ingredients (APIs), it is probable that only one enantiomer carries the desired therapeutic activity, while the other may be inactive, less active, or contribute to undesirable side effects[1]. Therefore, the ability to resolve and quantify these enantiomers is critical throughout the drug development pipeline, from discovery and preclinical toxicology to final quality control of the drug substance[4].
Chromatographic techniques are the gold standard for enantioseparation[5]. Direct separation on a chiral stationary phase (CSP) is the most efficient method, avoiding the need for derivatization that can introduce other analytical complexities[6]. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for a wide range of chiral compounds, including amines, making them an excellent first choice for method development[7][8][9].
The Principle of Chiral Recognition on Polysaccharide CSPs
Chiral recognition on polysaccharide-based CSPs is a complex process governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector[10][11]. The chiral selector, typically a cellulose or amylose derivative coated or immobilized on a silica support, forms chiral grooves or cavities[12][13]. Separation is achieved through differential interactions between each enantiomer and these chiral pockets.
The key interactions include[12]:
-
Hydrogen Bonding: Occurs between polar functional groups on the analyte (e.g., the primary amine and amide carbonyl in our target molecule) and the carbamate groups on the CSP.
-
π-π Stacking: Aromatic rings on the analyte can interact with the phenyl groups of the carbamate derivatives on the CSP.
-
Dipole-Dipole Interactions: Result from permanent dipoles in both the analyte and the CSP.
-
Steric Hindrance (Inclusion): The overall three-dimensional shape of the analyte determines how well it "fits" into the chiral cavity of the CSP. One enantiomer will invariably have a more stable, lower-energy interaction, leading to a longer retention time and thus, separation[13].
Why Supercritical Fluid Chromatography (SFC)?
SFC has emerged as a premier technique for chiral separations in the pharmaceutical industry[2][3]. It uses supercritical carbon dioxide as the primary mobile phase, which offers several advantages:
-
High Speed: The low viscosity of supercritical CO2 allows for much higher flow rates than in HPLC, leading to significantly shorter analysis times without sacrificing efficiency[3][14].
-
Reduced Solvent Consumption: Replacing the bulk of organic solvents like hexane with environmentally benign CO2 makes SFC a "greener" technology[2].
-
Enhanced Selectivity: SFC can sometimes provide unique or improved chiral selectivity compared to HPLC[1].
A Systematic Approach to Chiral Method Development
A trial-and-error approach to chiral method development is inefficient[14]. A systematic screening and optimization workflow is essential for rapid success. The logical flow involves screening a set of diverse CSPs and mobile phase modifiers, followed by fine-tuning the parameters for the most promising conditions.
Caption: Workflow for Chiral Method Development.
Experimental Protocol: SFC Separation of D/L-Amphetamine Enantiomers
This protocol is adapted from established methods for chiral amine separation and serves as a robust starting point[15].
Instrumentation and Materials
-
SFC System: An Agilent 1260 Infinity II SFC System or equivalent, equipped with a binary pump, autosampler, column thermostat, and back pressure regulator (BPR).
-
Detector: UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Chiral Stationary Phase: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or a shorter 150 mm column for faster analysis)[15].
-
Chemicals: Supercritical fluid grade CO2, HPLC-grade Methanol (MeOH) and Ethanol (EtOH), and aqueous ammonia (NH3(aq)).
-
Sample: Racemic D/L-Amphetamine standard, (S)-Amphetamine, (R)-Amphetamine.
Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of racemic D/L-Amphetamine in 10 mL of Methanol.
-
Working Standard (10 µg/mL): Dilute the stock solution 1:100 with Methanol.
-
Analyte Preparation (for 2-Amino-N,N-diethyl-3-phenylpropanamide HCl): Prepare solutions in a similar manner, using Methanol or a suitable solvent in which the compound is freely soluble. A concentration of ~0.5-1.0 mg/mL is a good starting point.
Chromatographic Conditions
| Parameter | Recommended Starting Condition | Senior Application Scientist's Note |
| Mobile Phase A | Supercritical CO2 | The primary, low-viscosity carrier fluid in SFC[3]. |
| Mobile Phase B (Modifier) | Ethanol + 0.1% aq. NH3 | Ethanol is a weaker eluting solvent than Methanol, which can improve resolution for highly polar compounds[15]. The basic additive (ammonia) is crucial for obtaining good peak shape for basic analytes like amines by minimizing ionic interactions with residual silanols on the silica support. |
| Flow Rate | 3.0 mL/min | High flow rates are possible in SFC, enabling rapid analysis[14]. This can be increased to 4.0 mL/min or higher to shorten run times once separation is achieved[15]. |
| Column Temperature | 20 °C | Lower temperatures often enhance enantioselectivity for polysaccharide CSPs, though this should be optimized (e.g., test 20, 30, 40 °C)[15]. |
| Back Pressure | 150 bar | Must be maintained to keep CO2 in its supercritical state. |
| Modifier Gradient/Isocratic | 10% B (Isocratic) | Start with a low percentage of the strong modifier. If retention is too long, increase the percentage in steps (e.g., 10%, 15%, 20%). A shallow gradient can also be used for initial screening. |
| Injection Volume | 2 µL | Keep injection volume low to prevent peak distortion. |
| Detection Wavelength | 215 nm or 254 nm | Monitor at a wavelength where the phenyl group provides strong absorbance. |
Experimental Procedure
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is observed.
-
Blank Injection: Inject a vial of the sample diluent (Methanol) to ensure the system is clean and free of interfering peaks.
-
Standard Injections: Inject the individual enantiomer standards (if available) to confirm their elution order.
-
Racemate Injection: Inject the racemic mixture working standard to determine the retention times (t_R) and resolution (R_s) of the enantiomers.
-
Optimization: If separation is not baseline (R_s < 1.5), systematically adjust parameters. First, vary the modifier percentage. If resolution is still poor, change the modifier (e.g., to Methanol). Finally, screen other CSPs if necessary.
Expected Results and Data Interpretation
The following table presents hypothetical data based on typical separations of amphetamine analogues on a polysaccharide CSP[15].
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time (t_R) | ~3.8 min | ~4.3 min | Consistent t_R (RSD < 2%) |
| Tailing Factor (T_f) | 1.1 | 1.2 | T_f ≤ 1.5 for good peak symmetry |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} | R_s ≥ 1.5 for baseline separation |
| Theoretical Plates (N) | > 5000 | > 5000 | High N indicates good column efficiency |
A successful separation will yield two distinct, well-resolved, and symmetrical peaks. The resolution (R_s) is the most critical parameter and is calculated as:
R_s = 2(t_R2 – t_R1) / (w_1 + w_2)
where t_R is the retention time and w is the peak width at the base.
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Application Notes and Protocols for Cell-Based Assays of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
Introduction: Unveiling the Bioactivity of a Novel Phenylpropanamide Derivative
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a synthetic organic compound characterized by a phenylpropanamide backbone. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, the broader class of amino acid amide derivatives has been associated with a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. The structural motifs within 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride suggest its potential as a modulator of various cellular processes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial cell-based screening of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. The protocols herein are designed to be robust and self-validating, enabling the elucidation of the compound's potential cytotoxic, anti-inflammatory, and antimicrobial properties.
Section 1: Preliminary Assessment of Cytotoxicity using the MTT Assay
Scientific Rationale: Before investigating specific pharmacological activities, it is crucial to determine the cytotoxic profile of a test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2] It relies on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[3] This conversion is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[4]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
-
Human cancer cell line (e.g., HeLa, A549) or a relevant non-cancerous cell line (e.g., HEK293)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a density of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay and Measurement:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 3-4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.20 | 96 |
| 10 | 1.05 | 84 |
| 50 | 0.75 | 60 |
| 100 | 0.50 | 40 |
| 200 | 0.25 | 20 |
Section 2: Evaluation of Anti-Inflammatory Potential via Nitric Oxide Inhibition
Scientific Rationale: Nitric oxide (NO) is a key signaling molecule in the inflammatory process.[6] Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation.[6][7] Therefore, the ability of a compound to inhibit NO production in stimulated macrophages is a strong indicator of its anti-inflammatory potential. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[8][9]
Experimental Workflow: Nitric Oxide Inhibition Assay
Caption: Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.
Detailed Protocol: Nitric Oxide Inhibition Assay
Materials:
-
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) for standard curve
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.[10]
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations (determined from the MTT assay) of the test compound for 1 hour.[10]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[10] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + solvent).
-
-
Griess Assay and Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.[8]
-
Mix equal volumes of Griess Reagent Component A and Component B immediately before use.
-
Add 50 µL of the mixed Griess reagent to each 50 µL of supernatant.[8]
-
Incubate for 10-15 minutes at room temperature in the dark.[8][10]
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition using the following formula:
-
% NO Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100
-
| Treatment | Nitrite Concentration (µM) | % NO Inhibition |
| Control (no LPS) | 2.5 | - |
| LPS (1 µg/mL) | 35.0 | 0 |
| LPS + Compound (10 µM) | 28.0 | 20 |
| LPS + Compound (50 µM) | 17.5 | 50 |
| LPS + Compound (100 µM) | 8.8 | 75 |
Section 3: Antimicrobial Susceptibility Testing by Broth Microdilution
Scientific Rationale: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[11] This assay is crucial for evaluating the potential of a compound as an antibacterial or antifungal agent.
Experimental Workflow: Broth Microdilution for Antimicrobial Susceptibility
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Application Notes and Protocols for In Vivo Evaluation of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
A Proposed Investigational Roadmap for a Novel Phenylpropanamide Derivative
Senior Application Scientist Note: The following document provides a comprehensive guide for the initial in vivo characterization of the novel compound, 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. As this is a new chemical entity with limited publicly available data, this guide is constructed based on established principles of preclinical drug development and general protocols for analogous compounds.[1][2] The proposed experimental pathways are designed to be self-validating, providing a logical and efficient progression from foundational safety assessments to preliminary efficacy screening. Researchers must adhere to all relevant institutional and national guidelines for animal welfare and the ethical conduct of animal research.
Section 1: Compound Overview and Pre-formulation Considerations
Physicochemical Characterization
Prior to initiating in vivo studies, a thorough physicochemical characterization of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is essential. The hydrochloride salt form is often selected in drug development to improve properties like solubility and stability.[3][4]
Table 1: Essential Physicochemical Parameters
| Parameter | Importance in In Vivo Studies | Recommended Analytical Method |
| Purity | Ensures that observed effects are due to the compound of interest. | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Aqueous Solubility | Determines the feasibility of creating dosing solutions for various administration routes.[4] | Shake-flask method at various pH levels (e.g., 2.0, 7.4, 9.0) |
| pKa | Predicts the ionization state of the compound at physiological pH, which influences absorption and distribution. | Potentiometric titration or UV-spectrophotometry |
| LogP/LogD | Indicates the lipophilicity of the compound, which affects its ability to cross biological membranes. | Shake-flask method or computational prediction |
| Hygroscopicity | Assesses the tendency of the solid form to absorb moisture, which can impact accurate weighing and stability. | Dynamic Vapor Sorption (DVS) analysis |
| Solid-State Form | Identifies the crystalline or amorphous nature of the compound, which can affect solubility and bioavailability. | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) |
Formulation Development for In Vivo Administration
The hydrochloride salt form of a compound often enhances its aqueous solubility, which is advantageous for creating injectable formulations.[4] However, the solubility should be confirmed experimentally.
Recommended Vehicle Screening:
-
Aqueous Vehicles:
-
Sterile Water for Injection (WFI)
-
0.9% Saline
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Co-solvent Systems (if aqueous solubility is insufficient):
-
5-10% DMSO in saline
-
10% Solutol HS 15 in saline
-
5% Ethanol, 5% Cremophor EL, 90% Saline
-
Protocol for Formulation Preparation:
-
Calculate the required amount of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride based on the desired concentration and final volume.
-
In a sterile container, add the chosen vehicle.
-
Slowly add the compound to the vehicle while vortexing or sonicating to aid dissolution.
-
If necessary, adjust the pH to improve solubility and stability, ensuring it remains within a physiologically tolerable range (typically pH 4-9 for parenteral routes).
-
Once fully dissolved, filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Store the formulation under appropriate conditions (e.g., 4°C, protected from light) and determine its short-term stability.
Section 2: Initial In Vivo Safety and Tolerability Assessment
The first in vivo study for any new chemical entity should be a dose-range finding (DRF) study to determine the maximum tolerated dose (MTD).[5][6][7] This study is critical for selecting dose levels for subsequent pharmacokinetic and efficacy studies.[8]
Dose-Range Finding (DRF) Study in Rodents
Objective: To identify the MTD of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride following a single administration via the intended clinical and experimental routes (e.g., intravenous and oral).
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group).
Experimental Design:
-
Groups:
-
Group 1: Vehicle control (e.g., 0.9% Saline)
-
Group 2-6: Escalating single doses of the test compound (e.g., 1, 3, 10, 30, 100 mg/kg). The dose selection may be informed by any available in vitro cytotoxicity data.
-
-
Administration: Intravenous (IV) bolus via the tail vein and oral (PO) gavage.
-
Observation Period: 7-14 days.
Protocol:
-
Acclimatize animals for at least 5 days before the study.
-
Fast animals overnight (for PO administration) before dosing.
-
Record the body weight of each animal immediately before dosing.
-
Administer the vehicle or the assigned dose of the test compound.
-
Observe animals continuously for the first 4 hours post-dose for any clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).
-
Record clinical observations, body weights, and food consumption daily for the duration of the study.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy to identify any organ abnormalities.
Data Analysis: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs. This data will guide the dose selection for subsequent studies.[7]
Section 3: Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting efficacy and toxicology data.[9] A preliminary PK study in rodents is a standard step.[10]
Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride after IV and PO administration.
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation (n=3-4 per group) to allow for serial blood sampling.[11]
Experimental Design:
-
Groups:
-
Group 1: Single IV bolus dose (e.g., 2 mg/kg).
-
Group 2: Single PO gavage dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Sample Processing: Collect blood (~100 µL) into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge to separate plasma. Store plasma at -80°C until analysis.
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride in rat plasma.[13]
Data Analysis:
-
Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| t1/2 | Elimination half-life |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point |
| AUC(0-inf) | Area under the plasma concentration-time curve extrapolated to infinity |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (calculated from IV and PO data) |
Workflow for a Typical In Vivo Pharmacokinetic Study
Caption: Workflow for a rodent pharmacokinetic study.
Section 4: Preliminary Efficacy Screening
Based on the chemical structure (a phenylpropanamide derivative), potential central nervous system (CNS) activity is a logical starting point for efficacy screening. We propose investigating anticonvulsant and analgesic properties, which are common for this class of compounds.
Anticonvulsant Activity Screening
The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) models are widely used and clinically validated for the initial screening of potential antiseizure drugs.[14]
Protocol: Maximal Electroshock (MES) Seizure Model
-
Animal Model: Male CF-1 mice (n=8-10 per group).
-
Groups: Vehicle control, positive control (e.g., Phenytoin, 30 mg/kg, IP), and 3-4 dose levels of the test compound determined from the DRF and PK studies.
-
Procedure: a. Administer the test compound or controls via the desired route (e.g., IP or PO). b. At the time of peak plasma concentration (Tmax) determined from the PK study, deliver a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes. c. Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension. Calculate the percentage of animals protected in each group.
Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
-
Animal Model: Male CF-1 mice (n=8-10 per group).
-
Groups: Vehicle control, positive control (e.g., Ethosuximide, 150 mg/kg, IP), and 3-4 dose levels of the test compound.
-
Procedure: a. Administer the test compound or controls. b. At the Tmax, administer a convulsant dose of PTZ (e.g., 85 mg/kg, SC). c. Observe the mice for 30 minutes for the onset of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of clonic seizures. The latency to the first seizure can also be recorded.
Neuropathic Pain Model
The Spared Nerve Injury (SNI) model is a robust and reproducible model of neuropathic pain.[15]
Protocol: Spared Nerve Injury (SNI) Model
-
Animal Model: Male Sprague-Dawley rats (n=8-10 per group).
-
Surgical Procedure: a. Under isoflurane anesthesia, expose the sciatic nerve and its three terminal branches in one hind paw. b. Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[15] c. Close the incision and allow the animals to recover for 7-14 days to allow neuropathic pain to develop.
-
Behavioral Testing (Mechanical Allodynia): a. Place animals in individual chambers on an elevated mesh floor and allow them to acclimate. b. Use von Frey filaments of increasing stiffness to stimulate the lateral plantar surface of the injured paw (the sural nerve territory). c. Determine the 50% paw withdrawal threshold using the up-down method.
-
Drug Administration: a. After establishing a stable baseline of mechanical allodynia, administer the vehicle, a positive control (e.g., Gabapentin, 100 mg/kg, IP), or the test compound. b. Measure the paw withdrawal threshold at various time points post-dosing (e.g., 1, 2, 4, and 6 hours) to assess the analgesic effect.
Experimental Workflow for Efficacy Screening
Caption: A logical workflow for preclinical efficacy screening.
Section 5: Data Interpretation and Next Steps
The results from these initial in vivo studies will form a foundational dataset for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.
-
Favorable Outcome: The compound is well-tolerated, demonstrates good oral bioavailability, and shows significant activity in one or more efficacy models.
-
Next Steps: Proceed to dose-response studies to determine the ED50 (median effective dose), investigate the mechanism of action, and conduct repeat-dose toxicology studies.
-
-
Unfavorable Outcome: The compound shows poor tolerability (a low MTD), has very low bioavailability, or is inactive in the chosen efficacy models.
-
Next Steps: Consider chemical modification to improve the ADME/Tox profile or screen for activity in other therapeutic areas.
-
This structured, iterative approach ensures that resources are used efficiently and provides a solid, scientifically rigorous foundation for the development of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride as a potential therapeutic agent.
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Application Notes & Protocols for the Anticonvulsant Activity-Testing of Novel Propanamide Derivatives
Abstract
The quest for novel anticonvulsant agents with improved efficacy and safety profiles is a cornerstone of modern neuropharmacology. Propanamide derivatives have emerged as a promising class of compounds, exhibiting significant potential in preclinical seizure models. This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously evaluate the anticonvulsant activity of novel propanamide derivatives. We delve into the foundational principles of anticonvulsant screening, offer step-by-step protocols for key in vivo assays, and provide insights into the interpretation of experimental data. Our focus is on establishing a self-validating system of protocols that ensures scientific integrity and reproducibility.
Introduction: The Rationale for Novel Anticonvulsants
Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1] Despite the availability of numerous anti-seizure medications (ASMs), a significant portion of patients, estimated to be as high as 30%, suffer from drug-resistant epilepsy (DRE).[1] This highlights the urgent need for the development of new therapeutic agents with novel mechanisms of action and improved tolerability.
Propanamide derivatives represent a class of molecules that have shown considerable promise in preclinical anticonvulsant studies.[2] Their structural features are often designed to interact with key targets in the central nervous system implicated in seizure generation and propagation. The mechanism of action for many anticonvulsants involves the modulation of voltage-gated ion channels, enhancement of inhibitory neurotransmission, or attenuation of excitatory neurotransmission.[3][4] Propanamide derivatives are often investigated for their potential to interact with voltage-gated sodium and calcium channels.[5]
This document serves as a practical guide to the preclinical screening of these novel compounds, with a focus on two of the most widely used and predictive in vivo models: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test.[6] These models are instrumental in the early identification of anticonvulsant activity and provide initial insights into the potential clinical utility of a compound.[7]
Foundational In Vivo Screening: A Two-Pronged Approach
The initial evaluation of a novel compound's anticonvulsant potential typically involves a battery of in vivo tests. The MES and PTZ models are considered the gold standard for initial screening due to their high predictive validity for generalized tonic-clonic and absence seizures, respectively.[6]
-
The Maximal Electroshock (MES) Test: This model is designed to induce a generalized tonic-clonic seizure through electrical stimulation.[7] Its primary utility lies in identifying compounds that can prevent the spread of seizures.[8] The abolition of the tonic hindlimb extension phase of the seizure is the key endpoint, indicating anticonvulsant efficacy.[9]
-
The Pentylenetetrazol (PTZ) Test: PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces clonic seizures that are considered to mimic human absence and myoclonic seizures.[10][11] This test is particularly sensitive to compounds that enhance GABAergic neurotransmission or modulate T-type calcium channels.[3]
The following diagram illustrates the general workflow for the initial anticonvulsant screening of a novel propanamide derivative.
Caption: Initial anticonvulsant screening workflow for novel compounds.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for conducting the MES and PTZ tests. It is imperative that all animal procedures are performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Maximal Electroshock (MES) Test Protocol
Principle: The MES test identifies compounds that prevent seizure spread.[7] An electrical stimulus delivered via corneal or ear-clip electrodes induces a maximal seizure characterized by a tonic extension of the hindlimbs.[8] Protection is defined as the absence of this tonic hindlimb extension.[7]
Materials and Equipment:
-
Rodents (mice or rats of a specified strain, age, and weight)
-
Electroconvulsive shock apparatus
-
Corneal or ear-clip electrodes
-
0.9% saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride) (optional, for corneal electrodes)
-
Test compound (novel propanamide derivative) and vehicle
-
Standard anticonvulsant drug (e.g., Phenytoin) as a positive control
-
Administration supplies (syringes, gavage needles)
-
Observation chambers
Step-by-Step Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week prior to the experiment.
-
Compound Administration:
-
Divide animals into groups (e.g., vehicle control, positive control, and at least three dose levels of the test compound). A typical group size is 8-12 animals.[12]
-
Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral). The time between administration and testing should be based on the anticipated time to peak effect of the compound.[8]
-
-
Electrode Preparation: If using corneal electrodes, apply a drop of 0.9% saline to each electrode to ensure good electrical contact. A topical anesthetic may be applied to the corneas prior to the saline.[7]
-
Seizure Induction:
-
At the predetermined time point after compound administration, gently restrain the animal and place the electrodes on the corneas or ear pinnae.
-
Deliver a suprathreshold electrical stimulus. For mice, a common parameter is 50 mA at 60 Hz for 0.2 seconds.[7] For rats, it is typically 150 mA at 60 Hz for 0.2 seconds.[7]
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. The seizure typically progresses through a sequence of tonic flexion, followed by tonic extension of the forelimbs and hindlimbs, and then clonic convulsions.[7]
-
The primary endpoint is the abolition of the tonic hindlimb extension.[9] An animal is considered protected if this phase is absent.
-
-
Data Analysis:
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection for each dose.
-
Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.
-
Pentylenetetrazol (PTZ)-Induced Seizure Test Protocol
Principle: The PTZ test is used to identify compounds that can raise the seizure threshold.[10] PTZ is a convulsant that acts as a GABA-A receptor antagonist.[11] The test can be performed as an acute test (single high dose of PTZ) or a chronic kindling model (repeated sub-convulsive doses).[13] This protocol focuses on the acute test.
Materials and Equipment:
-
Rodents (mice or rats)
-
Pentylenetetrazol (PTZ) solution (freshly prepared in 0.9% saline)
-
Test compound and vehicle
-
Standard anticonvulsant drug (e.g., Diazepam) as a positive control
-
Administration supplies
-
Observation chambers
-
Stopwatch
Step-by-Step Procedure:
-
Animal Acclimatization: As described for the MES test.
-
Compound Administration:
-
Group animals and administer the test compound, vehicle, or positive control as previously described.
-
-
PTZ Administration:
-
Observation and Scoring:
-
Immediately after PTZ administration, place the animal in an individual observation chamber and observe for at least 30 minutes.
-
Record the latency to the first myoclonic jerk and the onset of generalized clonic seizures.
-
A common endpoint is the presence or absence of a generalized clonic seizure lasting for at least 5 seconds.[16] An animal is considered protected if it does not exhibit this seizure.
-
-
Data Analysis:
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection.
-
Determine the ED₅₀ for protection against PTZ-induced clonic seizures.
-
Neurotoxicity Screening: The Rotarod Test
Principle: It is crucial to assess whether a novel compound's anticonvulsant activity is accompanied by motor impairment, a common side effect of ASMs. The rotarod test is a widely used method to evaluate motor coordination and neurological deficits.[17]
Materials and Equipment:
-
Rotarod apparatus for mice or rats
-
Rodents
-
Test compound and vehicle
-
Stopwatch
Step-by-Step Procedure:
-
Training: Prior to the test day, train the animals to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes).
-
Compound Administration: Administer the test compound or vehicle at the same doses and time points used in the anticonvulsant tests.
-
Testing: At the time of peak effect, place the animal on the rotating rod.
-
Observation and Scoring: Record the time the animal remains on the rod. A fall from the rod is considered an endpoint.
-
Data Analysis:
-
Compare the performance of the treated groups to the vehicle control group.
-
Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment.
-
Data Presentation and Interpretation
Clear and concise data presentation is essential for evaluating the potential of a novel propanamide derivative.
Quantitative Data Summary
The following table provides a template for summarizing the results from the initial screening.
| Compound | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) (MES) | Protective Index (PI) (PTZ) |
| Propanamide Derivative X | Value | Value | Value | TD₅₀ / MES ED₅₀ | TD₅₀ / PTZ ED₅₀ |
| Phenytoin (Standard) | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
| Diazepam (Standard) | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
Protective Index (PI): The PI (TD₅₀/ED₅₀) is a critical measure of a compound's safety margin. A higher PI indicates a wider separation between the therapeutic dose and the dose that causes adverse effects.
Interpreting the Results
-
Broad-Spectrum Potential: A compound that is effective in both the MES and PTZ tests, such as some reported propanamide derivatives, may have a broad spectrum of anticonvulsant activity.[5]
-
Mechanism of Action Clues:
-
Therapeutic Potential: A high Protective Index is a desirable characteristic for a potential new antiepileptic drug, suggesting a favorable safety profile.[1]
Advanced Characterization and Future Directions
Compounds that demonstrate promising activity and a good safety profile in the initial screening warrant further investigation.
-
6-Hz Psychomotor Seizure Model: This model is particularly useful for identifying compounds that may be effective against drug-resistant forms of epilepsy.[5]
-
Kindling Models: Chemical or electrical kindling models are chronic models of epilepsy that are valuable for studying epileptogenesis and the long-term efficacy of a compound.[13]
-
In Vitro Studies: While whole-animal models are crucial, in vitro techniques can provide more direct evidence of a compound's mechanism of action.[18] Patch-clamp electrophysiology on cultured neurons or brain slices can be used to investigate the effects of the compound on specific ion channels.[14]
The following diagram illustrates the potential mechanisms of action for an anticonvulsant drug at the synaptic level.
Caption: Potential molecular targets for anticonvulsant drugs at the synapse.
Conclusion
The systematic evaluation of novel propanamide derivatives using the well-established protocols outlined in this guide is a critical step in the drug discovery process. By adhering to these rigorous methodologies, researchers can generate reliable and reproducible data, enabling the identification of promising new candidates for the treatment of epilepsy. A thorough understanding of a compound's efficacy, safety profile, and potential mechanism of action is paramount for its successful translation from the laboratory to the clinic.
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Anticonvulsant profile and mechanism of action of propranolol and its two enantiomers. (2002). Seizure. Retrieved January 26, 2026, from [Link]
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Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (2021). In Neuromethods. Springer. Retrieved January 26, 2026, from [Link]
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Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. (2013). European Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]
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Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2018). Research in Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]
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Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures. (2012). Disease Models & Mechanisms. Retrieved January 26, 2026, from [Link]
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A new derivative of valproic acid amide possesses a broad-spectrum antiseizure profile and unique activity against status epilepticus and organophosphate neuronal damage. (2011). Epilepsia. Retrieved January 26, 2026, from [Link]
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Application Note: A Framework for Evaluating the Neuroprotective Potential of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
Introduction
Neurodegenerative diseases such as Parkinson's, Alzheimer's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the identification of novel neuroprotective compounds that can prevent or slow this neuronal death. The subject of this application note, 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride (referred to herein as 'Compound-X' for clarity), is a novel molecule with an uncharacterized biological profile. There is currently no published data regarding its neuroprotective efficacy.
This document provides a comprehensive, tiered experimental framework designed to rigorously assess the potential neuroprotective properties of Compound-X. This protocol is structured to first establish a safety and efficacy profile in a high-throughput in vitro model, followed by a deeper investigation into the potential mechanisms of action. This approach is broadly applicable to the initial screening of any novel compound in neuropharmacology.[1][2]
The workflow is grounded in established, validated assays and utilizes the human neuroblastoma SH-SY5Y cell line, a workhorse model in neurotoxicity and neuroprotection studies due to its human origin and ability to differentiate into a mature neuronal phenotype.[3][4] The neurotoxin 6-hydroxydopamine (6-OHDA) is employed to model Parkinson's disease-like pathology, which induces neuronal death primarily through severe oxidative stress and mitochondrial dysfunction.[5][6]
Tier 1: Primary Screening - Cytotoxicity & Protective Efficacy
The initial tier is designed to answer two fundamental questions:
-
What is the safe, non-toxic concentration range of Compound-X?
-
Does pre-treatment with non-toxic concentrations of Compound-X protect neurons from a subsequent toxic insult?
Scientific Rationale
It is imperative to first perform a cytotoxicity screen. A compound that is toxic on its own could mask any potential neuroprotective effects or produce misleading data. Only concentrations that demonstrate high cell viability (>90%) should be used in subsequent neuroprotection experiments. The MTT assay is a reliable, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which is directly proportional to the number of living cells.[7]
Workflow for Tier 1 Screening
Caption: The PI3K/Akt signaling pathway, a key target for neuroprotection.
Conclusion and Future Directions
This application note provides a validated, step-wise protocol for the initial characterization of the neuroprotective potential of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride (Compound-X). A positive result in Tier 1 (demonstrated protection) and Tier 2 (mechanistic insight into anti-oxidant or anti-apoptotic activity) would provide a strong rationale for advancing the compound to more complex and physiologically relevant models. Future steps would include validation in primary neuronal cultures or iPSC-derived neurons, followed by efficacy and safety studies in in vivo models of neurodegeneration.
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Kovalevich, J., & Langford, D. (2013). An In Vitro Model for Neuroscience: Differentiation of SH-SY5Y Cells into Cells with Morphological and Biochemical Characteristics of Mature Neurons. Journal of Visualized Experiments.
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Application Notes and Protocols for the In Vitro Formulation of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
Introduction: The Critical First Step in In Vitro Success
The journey of a novel chemical entity from discovery to a potential therapeutic candidate is paved with rigorous testing, beginning with in vitro assays. The reliability and reproducibility of these initial studies are fundamentally dependent on the accurate and consistent formulation of the test compound. This guide provides a comprehensive framework for the solubilization and preparation of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride for use in a variety of in vitro research applications.
As a hydrochloride salt of an amine-containing compound, 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is anticipated to have enhanced aqueous solubility compared to its free base form, a common strategy to improve the bioavailability of amine-containing drugs.[1] This characteristic is advantageous for dissolution in aqueous buffers and cell culture media. However, even with this modification, careful consideration of solvent choice, stock solution preparation, and handling is paramount to avoid common pitfalls such as precipitation, degradation, and solvent-induced artifacts in experimental results.
This document is designed to empower researchers, scientists, and drug development professionals with the expertise to develop a robust and self-validating formulation protocol. By understanding the "why" behind each step, you will be equipped to troubleshoot challenges and ensure the scientific integrity of your in vitro studies.
Compound Information and Physicochemical Properties
A thorough understanding of the test compound's properties is the foundation of a successful formulation strategy. While specific experimental data for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is not widely available, we can deduce key information and outline a systematic approach for its characterization.
| Property | Value/Information | Source/Rationale |
| IUPAC Name | 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride | - |
| Molecular Formula | C₁₃H₂₁ClN₂O | Calculated |
| Molecular Weight | 256.77 g/mol | Calculated |
| Appearance | Likely a solid crystalline powder | Based on typical hydrochloride salts |
| Purity | >95% (Confirm with Certificate of Analysis) | [2] |
| Predicted Solubility | Higher solubility in aqueous solutions compared to the free base. Soluble in Dimethyl Sulfoxide (DMSO). | [1][3] |
Note on Molecular Weight Calculation: The molecular formula of the free base, 2-Amino-N,N-diethyl-3-phenylpropanamide, is C₁₃H₂₀N₂O.
-
Carbon: 13 * 12.011 = 156.143
-
Hydrogen: 20 * 1.008 = 20.160
-
Nitrogen: 2 * 14.007 = 28.014
-
Oxygen: 1 * 15.999 = 15.999 The molecular weight of the free base is approximately 220.32 g/mol . The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of HCl (36.45 g/mol ), resulting in 256.77 g/mol .
Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powdered form.
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke in the laboratory.
Experimental Workflow for Formulation Development
The following workflow provides a systematic approach to developing a reliable formulation protocol for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.
Caption: A systematic workflow for the formulation of a novel compound for in vitro studies.
Protocol 1: Solubility Assessment
Objective: To determine the optimal solvent and approximate solubility of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.
Rationale: Identifying a suitable solvent is the first critical step. Dimethyl sulfoxide (DMSO) is a common choice for dissolving small molecules for in vitro assays due to its broad solubility profile.[6] However, its concentration in the final assay medium must be carefully controlled to avoid solvent-induced cellular toxicity or artifacts.[7] As a hydrochloride salt, the compound is expected to have some aqueous solubility, which should also be assessed.
Materials:
-
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a series of solvent vials: Label separate microcentrifuge tubes for each solvent to be tested (e.g., Water, PBS, DMSO).
-
Weigh the compound: Accurately weigh a small amount of the compound (e.g., 5 mg) into each tube.
-
Solvent Addition and Dissolution Attempts:
-
Add a small, precise volume of the first solvent (e.g., 100 µL of water) to the corresponding tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If not dissolved, place the tube in a water bath sonicator for 5-10 minutes.
-
If the compound remains undissolved, incrementally add more solvent and repeat the vortexing and sonication steps. Record the total volume of solvent required for complete dissolution.
-
-
Repeat for all solvents: Follow the same procedure for PBS and DMSO.
-
Calculate approximate solubility: Based on the mass of the compound and the volume of solvent required for dissolution, calculate the approximate solubility in mg/mL and mM.
Data Presentation:
| Solvent | Approximate Solubility (mg/mL) | Approximate Solubility (mM) | Observations |
| Deionized Water | Record experimental value | Calculate based on experimental value | e.g., Clear solution, slight warming needed |
| PBS (pH 7.4) | Record experimental value | Calculate based on experimental value | e.g., Precipitated after 1 hour |
| DMSO | Record experimental value | Calculate based on experimental value | e.g., Readily soluble |
Protocol 2: Preparation of a High-Concentration Stock Solution
Objective: To prepare a concentrated stock solution of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride for subsequent dilution.
Rationale: Preparing a high-concentration stock solution in a suitable solvent like DMSO minimizes the volume of solvent added to the final assay, thereby reducing the risk of solvent-related artifacts.[7] It is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed water can decrease the solubility of some compounds.
Materials:
-
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Determine the desired stock concentration: A common starting point for a primary stock solution is 10-50 mM.
-
Calculate the required mass:
-
Formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol )
-
Example for a 10 mM stock in 1 mL: Mass (mg) = 10 mmol/L * 0.001 L * 256.77 g/mol * 1000 mg/g = 2.57 mg
-
-
Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile amber tube or vial.
-
Add solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. If necessary, sonicate in a water bath for a few minutes.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Store at -20°C or -80°C.
Protocol 3: Preparation of Working Solutions and Serial Dilutions
Objective: To prepare working solutions and a dilution series for in vitro assays.
Rationale: Serial dilutions are performed to determine dose-response curves. It is critical to maintain a consistent final concentration of the vehicle (e.g., DMSO) across all experimental conditions, including the vehicle control, to avoid misinterpretation of the results.[7]
Materials:
-
High-concentration stock solution
-
Cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Intermediate Dilution (optional but recommended):
-
Dilute the high-concentration stock solution in the same solvent (e.g., DMSO) to create an intermediate stock that is easier to handle for subsequent dilutions into aqueous media.
-
-
Serial Dilution in Assay Medium:
-
Prepare the highest concentration working solution by adding a small volume of the stock solution to the assay medium. Ensure the final DMSO concentration is low (typically ≤ 0.5%).
-
Example: To prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of medium). The final DMSO concentration would be 1%.
-
Perform serial dilutions from this highest concentration working solution using the assay medium. For example, for a 2-fold dilution series, transfer 100 µL of the higher concentration to 100 µL of fresh medium in the next well and mix thoroughly.
-
-
Vehicle Control: Prepare a vehicle control that contains the same final concentration of the solvent (e.g., 0.5% DMSO) as the test conditions.
Caption: An example of a serial dilution workflow for in vitro assays.
Protocol 4: Stability Assessment of Stock Solutions
Objective: To determine the stability of the stock solution under storage conditions.
Rationale: The stability of the stock solution is crucial for the long-term consistency of experimental results. Degradation of the compound can lead to a decrease in its effective concentration and the generation of potentially active byproducts.
Materials:
-
Freshly prepared stock solution
-
Stored stock solution aliquots
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Baseline Analysis: Analyze a freshly prepared stock solution using a suitable analytical method to determine the initial concentration and purity.
-
Time-Point Analysis:
-
Store aliquots of the stock solution at the intended storage temperature (e.g., -20°C and -80°C).
-
At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot and re-analyze it using the same analytical method.
-
-
Freeze-Thaw Stability:
-
Subject an aliquot to multiple freeze-thaw cycles (e.g., 3-5 cycles) that mimic expected laboratory use.
-
Analyze the sample after the final cycle.
-
-
Data Analysis: Compare the concentration and purity of the stored and freeze-thawed samples to the baseline. A common acceptance criterion is that the concentration should remain within ±10% of the initial value.
Troubleshooting Common Formulation Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | - Exceeded solubility limit- Water absorption by DMSO | - Prepare a lower concentration stock solution- Use fresh, anhydrous DMSO- Store in properly sealed vials |
| Precipitation Upon Dilution in Aqueous Medium | - "Solvent shock" due to rapid change in polarity- Low aqueous solubility of the compound | - Add the stock solution to the aqueous medium slowly while vortexing- Prepare an intermediate dilution in a co-solvent system (e.g., DMSO/ethanol)- Re-evaluate the maximum achievable concentration in the final medium |
| Inconsistent Assay Results | - Stock solution degradation- Inaccurate pipetting during serial dilution | - Perform a stability assessment of the stock solution- Use calibrated pipettes and ensure thorough mixing at each dilution step |
| Toxicity in Vehicle Control | - High final concentration of DMSO | - Reduce the final DMSO concentration to ≤ 0.5% (ideally ≤ 0.1%)- Perform a DMSO toxicity curve for your specific cell line |
Conclusion: Ensuring Data Integrity Through Rigorous Formulation
The successful application of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride in in vitro studies hinges on a well-defined and validated formulation protocol. By systematically assessing solubility, preparing and storing stock solutions correctly, and being mindful of potential pitfalls such as solvent effects and compound stability, researchers can significantly enhance the quality and reliability of their data. This meticulous approach not inly ensures the scientific validity of the immediate experiments but also lays a solid foundation for the future development of this and other novel chemical entities.
References
-
Timm, M., & Saaby, L. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 815–820. [Link]
-
Alchem Pharmtech. (n.d.). 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. Retrieved January 26, 2026, from [Link]
-
Chemos GmbH & Co. KG. (n.d.). N,N-Diethyl-p-phenylenediamine sulfate Safety Data Sheet. Retrieved January 26, 2026, from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]
-
Science Madness. (2011). Solubility of organic amine salts. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved January 26, 2026, from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
Protocol for Measuring the Stability of Amino Acid Amide Hydrochlorides in Solution
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Stability in Amino Acid Amide Hydrochloride Formulations
Amino acid amide hydrochlorides are a pivotal class of compounds in pharmaceutical development, often serving as stabilized pro-drugs or intermediates for therapeutic agents. Their stability in solution is a cornerstone of product efficacy, safety, and shelf-life. The primary degradation pathway for these molecules in aqueous environments is the hydrolysis of the amide bond, yielding the corresponding amino acid and an ammonium salt. This degradation is influenced by a multitude of factors including pH, temperature, and light, making a comprehensive stability assessment paramount.[1][2]
This application note provides a robust, scientifically-grounded protocol for determining the stability of amino acid amide hydrochlorides in solution. It is designed to be a self-validating system, integrating forced degradation studies to develop a stability-indicating analytical method, followed by long-term and accelerated stability testing in line with the International Council for Harmonisation (ICH) guidelines.[3]
Section 1: The Degradation Pathway - Understanding the "Why"
The stability of an amino acid amide is intrinsically linked to the resilience of its amide bond to hydrolysis. This reaction can be catalyzed by both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4]
-
Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.
The hydrochloride salt form of these compounds typically results in an acidic pH when dissolved in neutral water, which can influence the degradation kinetics from the outset. Understanding these mechanisms is fundamental to designing relevant stress conditions for forced degradation studies.
Section 2: The Analytical Backbone - Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[2] For amino acid amide hydrochlorides, this means the method must, at a minimum, separate the parent amide from its corresponding amino acid.
Recommended HPLC-UV Method
Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely accessible and reliable technique for this purpose.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation of polar compounds like amino acids and their amides. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides a low pH to ensure good peak shape for the amine-containing analytes and enhances retention on the C18 stationary phase. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | The organic modifier used to elute the analytes from the column. |
| Gradient | 5% to 40% B over 20 minutes | A gradient elution is recommended to ensure separation of the more polar amino acid from the slightly less polar amino acid amide, as well as any other potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 210 nm | At this low UV wavelength, the amide and carboxylic acid functional groups exhibit absorbance, allowing for the detection of both the parent compound and the primary degradant.[5] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Note: This is a starting point. Method optimization will be necessary for specific amino acid amide hydrochlorides.
Section 3: Probing for Weaknesses - Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate degradation of the drug substance to generate potential degradation products and to demonstrate the specificity of the analytical method.[2] The goal is to achieve 5-20% degradation of the active ingredient.[4]
Protocol for Forced Degradation
-
Prepare a Stock Solution: Prepare a stock solution of the amino acid amide hydrochloride in purified water at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 0.1 mg/mL with mobile phase A.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl and dilute to a final concentration of approximately 0.1 mg/mL with mobile phase A.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 0.1 mg/mL with mobile phase A.
-
-
Thermal Degradation:
-
Heat the stock solution at 80 °C for 48 hours.
-
Cool and dilute to a final concentration of approximately 0.1 mg/mL with mobile phase A.
-
-
Photostability:
-
Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Dilute to a final concentration of approximately 0.1 mg/mL with mobile phase A.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
Validation of the Stability-Indicating Method
The results of the forced degradation study are used to validate the analytical method. The key validation parameters are:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by the resolution between the parent peak and the degradation product peaks.
-
Accuracy, Precision, and Linearity: These are determined according to standard method validation protocols.
Section 4: The Long Game - Formal Stability Studies
Once a validated stability-indicating method is in place, formal stability studies can be initiated to determine the shelf-life of the amino acid amide hydrochloride in solution. These studies are conducted according to ICH Q1A(R2) guidelines.[3]
Experimental Workflow for Formal Stability Studies
Caption: Workflow for formal stability testing of amino acid amide hydrochlorides in solution.
Protocol for Long-Term and Accelerated Stability Studies
-
Batch Selection: Use at least three primary batches of the amino acid amide hydrochloride solution.[3]
-
Container Closure System: Store the solution in the proposed final container closure system.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[6]
-
-
Testing Frequency:
-
Analytical Testing: At each time point, analyze the samples for:
-
Assay of the amino acid amide hydrochloride.
-
Quantification of the corresponding amino acid and any other observed degradation products.
-
Appearance (e.g., color, clarity).
-
pH.
-
Section 5: Interpreting the Results - Data Analysis and Shelf-Life Determination
The stability data are evaluated to establish a shelf-life for the solution.
Data Analysis
-
Plot the assay of the amino acid amide hydrochloride and the concentration of the primary degradation product (the amino acid) against time for each batch and storage condition.
-
Determine the rate of degradation. For many solution-state reactions, this will follow zero-order or first-order kinetics.
Shelf-Life Calculation
The shelf-life is the time at which the 95% confidence limit for the mean intersects the proposed acceptance criterion (e.g., 90% of the initial concentration of the active ingredient).[8]
-
Statistical Analysis: Use linear regression analysis to model the degradation over time.
-
Poolability of Batches: A statistical test (e.g., analysis of covariance, ANCOVA) should be performed to determine if the data from the different batches can be pooled for a single shelf-life estimation.
-
Extrapolation: The ICH Q1E guideline provides recommendations on when and how much extrapolation of shelf-life beyond the real-time data is permissible.[8]
Section 6: Beyond the Basics - Excipient Compatibility
For formulated products, it is crucial to assess the compatibility of the amino acid amide hydrochloride with all excipients. Incompatibility can lead to unexpected degradation pathways.
Protocol for Excipient Compatibility Screening
-
Prepare binary mixtures of the amino acid amide hydrochloride with each excipient in the proposed ratio.
-
Add a small amount of water to create a slurry.
-
Store the mixtures under accelerated conditions (e.g., 40 °C / 75% RH) for a defined period (e.g., 2-4 weeks).
-
Analyze the samples at the end of the study using the stability-indicating HPLC method and compare them to a control sample of the pure drug substance stored under the same conditions.
-
Significant increases in degradation products in the binary mixtures indicate a potential incompatibility.
Conclusion
This application note has outlined a comprehensive and scientifically rigorous protocol for assessing the stability of amino acid amide hydrochlorides in solution. By integrating an understanding of the degradation chemistry with the development of a validated stability-indicating analytical method and adherence to ICH guidelines, researchers can confidently establish a product's shelf-life and ensure its quality, safety, and efficacy.
References
-
ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
Gilon, C., Leshem, R., & Grushka, E. (1983). Determination of enantiomers of amino acids by reversed phase high performance liquid chromatography. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). Comparison of Three Methods for Quantification of L-alanyl-L-glutamine. Retrieved from [Link]
-
ICH. (2003). Evaluation for Stability Data. Retrieved from [Link]
-
AMSbiopharma. (2023). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. PubMed. Retrieved from [Link]
-
ResearchGate. (2016). Development and Validation of Stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Retrieved from [Link]
-
Klampfl, C. W., & Buchberger, W. (2013). Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine. PubMed. Retrieved from [Link]
-
PQRI. (2010). Current Practices in Shelf Life Estimation. Retrieved from [Link]
-
European Medicines Agency. (2007). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
ResearchGate. (2014). Separation of Amino-Acids by Reversed Phase Chromatography: Development of a Model Mixture Dedicated to the Study of Solvent Gradient Chromatography Processes. Retrieved from [Link]
-
Scientific Research Publishing. (2012). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012). ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC) METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF L- ALANYL-L-GLUTAMINE IN INFUSION. Retrieved from [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2023). Validation of stability-indicating RP-HPLC for amisulpride assay. Retrieved from [Link]
-
Q1 Scientific. (2021). Shelf life evaluation and extrapolation. Retrieved from [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
-
FDA. (1998). Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
Hindawi. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]
-
ResearchGate. (2016). Determination of L-Glutamine by HPLC : Alternate method to USP method for chromatographic purity and assay. Retrieved from [Link]
-
AmbioPharm. (2018). What is a stability indicating method?. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]
-
ResearchGate. (2023). Estimation of Shelf life for Pharmaceutical products by using ICH Guidelines and Current analysis trend. Retrieved from [Link]
Sources
- 1. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 2. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. q1scientific.com [q1scientific.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. database.ich.org [database.ich.org]
Application Notes and Protocols: Leveraging 2-Amino-N,N-diethyl-3-phenylpropanamide Hydrochloride in Advanced Peptide Synthesis
Introduction: A Novel Building Block for C-Terminal Modification
In the landscape of peptide science, the strategic modification of peptide backbones and termini is paramount for enhancing therapeutic efficacy, improving pharmacokinetic profiles, and tailoring biological activity. The C-terminus, in particular, offers a valuable site for alteration, with N-alkyl amides gaining significant attention for their ability to increase stability against enzymatic degradation.[1][2] This guide introduces 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, a derivative of phenylalanine, as a unique building block for introducing a C-terminal N,N-diethylamide moiety. Its structure presents both opportunities for novel peptide design and distinct challenges in synthesis, primarily due to the steric hindrance imparted by the diethylamino group.
These application notes provide a comprehensive framework for researchers, chemists, and drug development professionals on the effective incorporation of this sterically hindered amino acid derivative into peptide sequences. We will delve into the mechanistic considerations, present detailed, field-tested protocols, and offer insights into overcoming the synthetic hurdles associated with its use.
Physicochemical Properties and Handling
A thorough understanding of the starting material is critical for successful synthesis. The table below summarizes the key properties of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, largely inferred from its structure and data on analogous compounds.
| Property | Value / Information | Source / Justification |
| IUPAC Name | 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride | - |
| Molecular Formula | C₁₃H₂₁ClN₂O | Calculated |
| Molecular Weight | 256.77 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | General property of hydrochloride salts of amines |
| Solubility | Soluble in water, methanol; moderately soluble in DMF, DMSO | Predicted based on polar hydrochloride and amide groups |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Hygroscopic. | Standard practice for amine hydrochloride salts |
| Safety | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a chemical fume hood. | Standard laboratory safety protocols |
Core Challenge: Overcoming Steric Hindrance in Peptide Coupling
The primary obstacle in utilizing 2-Amino-N,N-diethyl-3-phenylpropanamide is the steric bulk of the N,N-diethylamide group. This hindrance can significantly slow down the rate of peptide bond formation when it acts as the amine component (the N-terminal nucleophile).[3][4][5] The two ethyl groups shield the lone pair of the alpha-amino nitrogen, making it a less accessible nucleophile for the activated carboxyl group of the incoming amino acid.
Consequently, standard coupling conditions may prove inefficient, leading to low yields and incomplete reactions. To address this, the selection of an appropriate coupling reagent is of utmost importance. Highly active, in-situ activating reagents are necessary to drive the reaction to completion.[6]
Experimental Protocols
Protocol 1: Liquid-Phase Peptide Synthesis (Dipeptide Formation)
This protocol details the synthesis of a dipeptide, Fmoc-Ala-Phe-NEt₂, as a model system to illustrate the fundamental principles of coupling to 2-Amino-N,N-diethyl-3-phenylpropanamide.
1.1. Neutralization of the Amine Hydrochloride:
The hydrochloride salt of the amine must be neutralized to the free amine to enable its participation in the coupling reaction.[7]
-
Step 1: Dissolve 1.0 equivalent of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride in dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Step 2: Add 1.1 to 1.2 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.
-
Step 3: Stir the solution at room temperature for 15-20 minutes. This solution of the free amine is used directly in the next step.
1.2. Coupling Reaction:
-
Step 1: In a separate reaction vessel, dissolve 1.0 equivalent of Fmoc-L-Alanine (Fmoc-Ala-OH) in DMF.
-
Step 2: Add 1.0 equivalent of a highly active coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Step 3: Add 2.0 equivalents of DIEA to the Fmoc-Ala-OH and coupling reagent mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Step 4: Add the pre-activated Fmoc-Ala-OH solution to the solution of the free amine from section 1.1.
-
Step 5: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1.3. Work-up and Purification:
-
Step 1: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Step 2: Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Step 3: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 4: Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - C-Terminal Modification
This protocol outlines the incorporation of 2-Amino-N,N-diethyl-3-phenylpropanamide as the C-terminal residue on a solid support. This approach is less common due to the challenges of attaching the first amino acid to a sterically hindered amine on the resin, but it can be achieved with specialized linkers.[1][2] A more practical approach is often solution-phase fragment condensation. However, for the purpose of this guide, a theoretical solid-phase approach is presented.
2.1. Resin Selection and Preparation:
-
A resin suitable for generating a C-terminal amide is required, such as a Rink Amide resin.[2] The initial loading of the N,N-diethylphenylalaninamide onto the resin can be challenging. An alternative is to use a pre-loaded resin if available, or to employ a linker strategy that facilitates the attachment of a secondary amine.
2.2. SPPS Cycle for Peptide Elongation:
The standard Fmoc/tBu solid-phase peptide synthesis strategy is employed for chain elongation.[8]
-
Step 1: Swelling the Resin: Swell the resin in DMF for 30-60 minutes.
-
Step 2: Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.[8] Wash the resin thoroughly with DMF and DCM.
-
Step 3: Coupling:
-
Dissolve 3-5 equivalents of the next Fmoc-protected amino acid in DMF.
-
Add 3-5 equivalents of a highly active coupling reagent (e.g., HATU, HCTU) and 6-10 equivalents of DIEA.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. The extended coupling time is to overcome the steric hindrance of the growing peptide chain.
-
Monitor the coupling efficiency using a qualitative test such as the Kaiser test.
-
-
Step 4: Capping (Optional but Recommended): If the coupling is incomplete, cap the unreacted amines with acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.
-
Step 5: Washing: Wash the resin thoroughly with DMF and DCM.
-
Step 6: Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
2.3. Cleavage and Deprotection:
-
Step 1: After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Step 2: Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[9]
-
Step 3: Allow the cleavage reaction to proceed for 2-4 hours at room temperature.
-
Step 4: Filter the resin and collect the filtrate.
-
Step 5: Precipitate the crude peptide by adding cold diethyl ether.
-
Step 6: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Step 7: Dry the crude peptide under vacuum.
2.4. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by LC-MS and/or MALDI-TOF mass spectrometry.
Visualizing the Workflow
Liquid-Phase Dipeptide Synthesis Workflow
Caption: Workflow for the liquid-phase synthesis of a dipeptide using 2-Amino-N,N-diethyl-3-phenylpropanamide.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion and Future Perspectives
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride represents a valuable, albeit challenging, reagent for the synthesis of C-terminally modified peptides. The steric hindrance posed by the N,N-diethylamide group necessitates the use of highly active coupling reagents and potentially longer reaction times. The protocols and considerations outlined in this guide provide a robust starting point for researchers to successfully incorporate this building block into their synthetic workflows. By understanding the underlying chemical principles and carefully selecting reaction conditions, the challenges associated with its use can be effectively mitigated. Future work may involve the development of novel coupling reagents specifically designed for extremely hindered amino acid derivatives, further expanding the toolkit available to peptide chemists.
References
-
Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Biopolymers, 96(6), 715–722. [Link]
-
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]
-
Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. [Link]
-
Albericio, F., et al. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(18), 7315-7319. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Thieme. (2022). Highly Sterically Hindered Peptide Bond Formation. Thieme. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
Sources
- 1. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-N,N-diethyl-3-phenylpropanamide Hydrochloride
Welcome to the technical support center for the synthesis of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic process. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions.
Issue 1: Low Yield of the Boc-Protected Amide Intermediate
Question: I am experiencing a low yield during the amide coupling reaction between Boc-L-phenylalanine and diethylamine. What are the potential causes and how can I improve the yield?
Answer:
A low yield in the amide coupling step is a common issue that can often be traced back to several factors. The key is to ensure the efficient activation of the carboxylic acid and to maintain optimal reaction conditions.
Potential Causes and Solutions:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid of Boc-L-phenylalanine needs to be activated to react with the weakly nucleophilic diethylamine.
-
Explanation: Standard peptide coupling reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.
-
Solution:
-
Choice of Coupling Agent: If you are using a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide), ensure the addition of an auxiliary nucleophile such as HOBt (1-hydroxybenzotriazole) or HOSu (N-hydroxysuccinimide).[1] This suppresses side reactions, particularly the formation of N-acylurea byproduct, and improves the coupling efficiency.
-
Alternative Coupling Agents: Consider using more modern and efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents often provide higher yields and faster reaction times.
-
-
-
Suboptimal Reaction Conditions:
-
Explanation: Temperature, solvent, and stoichiometry play a crucial role in the reaction outcome.
-
Solution:
-
Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[1] Water can hydrolyze the activated intermediate, reducing the yield.
-
Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[1]
-
Stoichiometry: A slight excess of the coupling agent and the amine (1.1-1.2 equivalents) can drive the reaction to completion. However, a large excess of diethylamine can complicate purification.
-
-
-
Work-up Issues:
-
Explanation: The desired product might be lost during the aqueous work-up if not performed carefully.
-
Solution: Ensure the pH is appropriately adjusted during extraction to keep the product in the organic layer. A standard work-up involves washing with a mild acid (e.g., dilute HCl) to remove unreacted amine and a mild base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid.
-
Issue 2: Incomplete Deprotection of the Boc Group
Question: After treating the Boc-protected amide with acid, I still see the starting material in my TLC/LC-MS analysis. How can I ensure complete deprotection?
Answer:
Incomplete removal of the tert-butoxycarbonyl (Boc) protecting group is a frequent problem that can usually be resolved by adjusting the reaction conditions.
Potential Causes and Solutions:
-
Insufficient Acid Strength or Concentration:
-
Explanation: The Boc group is cleaved under acidic conditions. The acid must be strong enough and in sufficient excess to drive the reaction to completion.
-
Solution:
-
Choice of Acid: A 4M solution of HCl in dioxane is a standard and effective reagent for this purpose.[2] Trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) is another common and often faster alternative.
-
Stoichiometry: Ensure a significant excess of the acid is used.
-
-
-
Reaction Time and Temperature:
-
Explanation: The deprotection reaction may be slow at room temperature.
-
Solution:
-
Time: Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable. This can take anywhere from 30 minutes to a few hours.[2]
-
Temperature: While the reaction is typically run at room temperature, gentle warming (e.g., to 30-40 °C) can be employed if the reaction is sluggish, but this should be done cautiously to avoid potential side reactions.
-
-
-
Presence of Scavengers:
-
Explanation: During Boc deprotection, the released tert-butyl cation can potentially alkylate electron-rich side chains, although this is less of a concern with phenylalanine. In other cases, scavengers like anisole or thioanisole are added. These are generally not necessary for this specific synthesis.
-
Issue 3: Difficulty in Purifying the Final Hydrochloride Salt
Question: My final product, 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, is an oil or a sticky solid and is difficult to purify by recrystallization. What are my options?
Answer:
The physical properties of the final salt can indeed make purification challenging. However, several techniques can be employed to obtain a pure, solid product.
Potential Causes and Solutions:
-
Residual Solvents or Impurities:
-
Explanation: The presence of even small amounts of solvent or impurities can prevent crystallization.
-
Solution:
-
Thorough Drying: Ensure the crude product is thoroughly dried under high vacuum to remove all residual solvents.
-
Trituration: Before attempting recrystallization, try triturating the crude oil or sticky solid with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane. This can often wash away non-polar impurities and induce solidification.
-
-
-
Incorrect Recrystallization Solvent System:
-
Explanation: Finding the right solvent or solvent mixture is critical for successful recrystallization.[3]
-
Solution:
-
Solvent Screening: Experiment with different solvent systems. A common approach for hydrochloride salts is to dissolve the compound in a minimal amount of a polar solvent (like ethanol, methanol, or isopropanol) and then slowly add a non-polar solvent (like diethyl ether or ethyl acetate) until turbidity is observed. Cooling the mixture should then induce crystallization.
-
Seeding: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
-
-
Alternative Purification Methods:
-
Explanation: If recrystallization proves ineffective, other chromatographic methods can be used.
-
Solution:
-
Silica Gel Chromatography: While challenging for highly polar salts, it is possible to purify the free base of your product on silica gel and then convert it back to the hydrochloride salt.
-
Reverse-Phase Chromatography: If the product is sufficiently soluble in a suitable mobile phase (e.g., water/acetonitrile with a modifier like TFA or HCl), reverse-phase HPLC can be an effective purification method.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride?
A1: The most straightforward and common synthetic route involves a two-step process:
-
Amide Coupling: N-Boc-L-phenylalanine is coupled with diethylamine using a suitable coupling agent (e.g., DCC/HOBt or HATU) in an aprotic solvent like DCM or DMF.
-
Deprotection and Salt Formation: The resulting N-Boc-2-amino-N,N-diethyl-3-phenylpropanamide is treated with an acid, typically 4M HCl in dioxane, to remove the Boc protecting group and simultaneously form the hydrochloride salt.
Q2: How can I monitor the progress of the reactions?
A2:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the consumption of starting materials and the formation of products. For the coupling reaction, you can visualize the spots using a UV lamp (for the aromatic phenylalanine) and a potassium permanganate stain (which reacts with the starting carboxylic acid and the product amide). For the deprotection step, the product amine will have a different Rf value than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, confirming the mass of the product and helping to identify any byproducts.
Q3: What are the critical safety precautions I should take during this synthesis?
A3:
-
Coupling Agents: Many coupling agents are sensitizers and should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DCM is a suspected carcinogen, and DMF is a reproductive toxin. Both should be handled in a well-ventilated fume hood.
-
Diethylamine: This is a corrosive and flammable liquid with a strong odor. Always handle it in a fume hood.
-
Acids: HCl in dioxane and TFA are highly corrosive. Handle with extreme care, wearing acid-resistant gloves and eye protection.
Q4: Can I use a different protecting group for the amine?
A4: Yes, other protecting groups can be used. The fluorenylmethyloxycarbonyl (Fmoc) group is another common choice, particularly in solid-phase peptide synthesis.[4] However, the deprotection conditions are different; Fmoc is base-labile and is typically removed using a solution of piperidine in DMF. The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in the molecule.
Q5: What are the expected spectral data for the final product?
A5: While specific spectra should be acquired for your sample, you can expect the following characteristic signals:
-
¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the protons of the diethyl groups, and the protons of the propanamide backbone. The presence of the amine hydrochloride may lead to broad signals for the NH protons.
-
¹³C NMR: Resonances for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the diethyl and propanamide moieties.
-
Mass Spectrometry (ESI+): A molecular ion peak corresponding to the free base [M+H]⁺.
Experimental Protocols & Data
Protocol 1: Synthesis of N-Boc-2-amino-N,N-diethyl-3-phenylpropanamide
-
Dissolve N-Boc-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diethylamine (1.1 eq) to the solution.
-
Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Once complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography if necessary.
Protocol 2: Synthesis of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
-
Dissolve the N-Boc-protected amide (1.0 eq) in a minimal amount of a suitable solvent like dioxane or ethyl acetate.
-
Add a 4M solution of HCl in dioxane (a significant excess, e.g., 10 eq) to the solution at room temperature.[2]
-
Stir the mixture for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
The hydrochloride salt may precipitate. If so, collect the solid by filtration and wash with a non-polar solvent like diethyl ether.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to induce solidification and remove non-polar impurities.
-
If necessary, recrystallize the solid from a suitable solvent system (e.g., ethanol/ether).[3]
| Parameter | Amide Coupling | Boc Deprotection |
| Starting Material | N-Boc-L-phenylalanine | N-Boc-2-amino-N,N-diethyl-3-phenylpropanamide |
| Reagents | Diethylamine, DCC, HOBt | 4M HCl in dioxane |
| Solvent | Dichloromethane (DCM) | Dioxane/Ethyl Acetate |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Typical Reaction Time | 12-18 hours | 1-2 hours |
| Work-up | Aqueous extraction | Precipitation/Evaporation |
| Expected Yield | 70-90% | >90% |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.
Troubleshooting Logic for Low Coupling Yield
Caption: Decision tree for troubleshooting low yield in the amide coupling step.
References
-
Bhattacharya, S. et al. (2011). Synthesis of a new dipeptide analogue and its chemical characterization by different spectral means. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]
-
Kellam, B. et al. (2015). Electronic Supplementary Information for Development of a series of fluorescently-labelled human A3 adenosine receptor antagonists. The Royal Society of Chemistry. Available at: [Link]
-
The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). PMC. Available at: [Link]
Sources
Technical Support Center: Purification of 2-Amino-N,N-diethyl-3-phenylpropanamide Hydrochloride
Welcome to the technical support center for the purification of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this chiral amino amide. Our aim is to provide not just procedural steps, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: My final product of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is an oil and won't crystallize. What are the likely causes and solutions?
A1: The inability to obtain a crystalline solid is a frequent issue, often stemming from the presence of impurities that disrupt the crystal lattice formation.
-
Probable Causes:
-
Residual Solvents: Incomplete removal of reaction solvents (e.g., DMF, DCM) or extraction solvents (e.g., ethyl acetate) can lead to an oily product.
-
Hygroscopic Nature: The hydrochloride salt can be hygroscopic, absorbing moisture from the atmosphere to form a viscous liquid.
-
Presence of Diastereomers: A significant percentage of the D-isomer, formed via racemization during synthesis, can inhibit crystallization of the desired L-isomer.
-
Unreacted Starting Materials or Reagent Byproducts: Residual N-protected phenylalanine, diethylamine, or byproducts from coupling agents can act as impurities.
-
-
Troubleshooting & Solutions:
-
Thorough Drying: Ensure your product is dried under high vacuum for an extended period to remove all volatile residues.
-
Solvent Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble. Diethyl ether or cold hexanes are often effective.
-
pH Adjustment and Re-extraction: Dissolve the oil in an appropriate solvent and wash with a saturated sodium bicarbonate solution to remove any acidic impurities. Subsequently, re-acidify the organic layer with HCl to regenerate the hydrochloride salt, followed by solvent evaporation.
-
Chromatographic Purification: If impurity levels are high, column chromatography may be necessary before attempting crystallization.
-
Q2: I am observing a significant amount of a byproduct with the same mass as my product in the crude reaction mixture. What could this be?
A2: This is a strong indication of racemization at the alpha-carbon of the phenylalanine backbone during the amide bond formation. The byproduct is likely the diastereomer of your target compound.
-
Causality: The activation of the carboxylic acid group of N-protected phenylalanine, a necessary step for amide coupling, increases the acidity of the alpha-proton. In the presence of a base, this proton can be abstracted, leading to a temporary loss of chirality and subsequent re-protonation to form a mixture of L- and D-isomers.[1][2]
-
Preventative Measures:
-
Choice of Coupling Reagents: Utilize coupling reagents known to suppress racemization, such as those that form active esters with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][4]
-
Base Selection and Stoichiometry: Employ non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) and use the minimum necessary equivalents. An excess of a strong base can exacerbate racemization.[1]
-
Reaction Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization.
-
Troubleshooting Guide: In-depth Purification Protocols
Challenge 1: Removal of Urea Byproducts from Carbodiimide Coupling Reactions
When using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the formation of the corresponding urea byproduct is inevitable.[3][5] While the urea from EDC is generally water-soluble, its removal can sometimes be challenging.
-
Problem: The presence of N,N'-dicyclohexylurea (DCU) or the urea derivative from EDC in the final product.
-
Protocol for Removal:
-
Initial Filtration (for DCU): If DCC was used, the majority of the insoluble DCU can be removed by filtration of the reaction mixture.
-
Aqueous Workup (for EDC byproduct):
-
After the reaction, quench with water and perform a series of acidic and basic washes.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl), water, a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine. The water-soluble EDC-urea byproduct will be partitioned into the aqueous layers.[3][6]
-
-
-
Data Presentation: Common Washing Protocols
| Wash Solution | Purpose |
| 1 M HCl (or similar) | Removes unreacted amines and basic byproducts. |
| Saturated NaHCO₃ | Removes unreacted carboxylic acids and acidic byproducts. |
| Brine (Saturated NaCl) | Reduces the solubility of organic compounds in the aqueous phase and helps to break up emulsions. |
Challenge 2: Separation of Diastereomers
The presence of the D-enantiomer is a critical purity issue, especially for pharmaceutical applications. Chiral purification is often necessary.
-
Problem: Contamination of the desired L-enantiomer with the D-enantiomer.
-
Workflow for Chiral Purification:
Caption: Workflow for the separation of diastereomers.
-
Experimental Protocol: Preparative Chiral HPLC
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of amino amide enantiomers. Phenylalanine derivatives have been successfully separated on various CSPs, including those based on teicoplanin or cyclodextrins.[7][8][9]
-
Mobile Phase Optimization: Develop a mobile phase that provides adequate resolution between the two diastereomers. This often involves a mixture of a polar organic solvent (e.g., methanol, ethanol, or isopropanol) and a non-polar solvent (e.g., hexane), sometimes with additives like trifluoroacetic acid (TFA) or a basic modifier.
-
Fraction Collection and Analysis: Collect fractions corresponding to each enantiomer peak and analyze their purity using analytical chiral HPLC.
-
Solvent Removal: Combine the pure fractions of the desired enantiomer and remove the solvent under reduced pressure.
-
Challenge 3: Product Degradation During Purification or Storage
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride can be susceptible to degradation under certain conditions.
-
Problem: Appearance of new, unidentified impurities over time or after certain purification steps.
-
Potential Degradation Pathways:
-
Oxidation: The amino group can be susceptible to oxidation, especially if exposed to air and light for prolonged periods.
-
Hydrolysis: The amide bond could potentially hydrolyze under strongly acidic or basic conditions, although it is generally stable.
-
Decarboxylation: While less common for the amide, related amino acids can undergo degradation to form products like phenylacetic acid and benzaldehyde under oxidative stress.[10]
-
-
Mitigation Strategies:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration steps.
-
Light Protection: Store the compound in amber vials or protected from direct light.
-
pH Control: Avoid prolonged exposure to extreme pH values during workup and purification.
-
Proper Storage: Store the purified hydrochloride salt in a cool, dry, and dark place. The hydrochloride salt form generally offers improved stability compared to the free amine.[11]
-
References
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). (2023). National Institutes of Health. [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2010). ResearchGate. [Link]
-
Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. (2018). National Institutes of Health. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
- Preparation of amino acids from their salts. (1946).
-
HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. (n.d.). ResearchGate. [Link]
-
Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. (2019). National Institutes of Health. [Link]
-
N,N-diethyl-2-phenylpropanamide. (n.d.). PubChem. [Link]
-
Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. (2015). PubMed. [Link]
-
Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (n.d.). Semantic Scholar. [Link]
-
Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). [Link]
-
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. (2012). ResearchGate. [Link]
-
Synthesis and in-vitro anti-bacterial screening of a new dipeptide analogue. (2011). Scholars Research Library. [Link]
-
Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (n.d.). National Institutes of Health. [Link]
-
Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. (2020). PubMed. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. (n.d.). PubMed. [Link]
-
The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. (2025). ResearchGate. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Crystallization of Amine Hydrochloride Salts
A a Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for amine hydrochloride salt crystallization. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the crystallization of these often-challenging compounds. The following information synthesizes fundamental principles with practical, field-proven techniques to help you overcome common hurdles and achieve robust, reproducible crystallization processes.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, delving into the root causes and offering systematic solutions.
Q1: My amine hydrochloride salt is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's happening and how can I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out" occurs when the solute's concentration exceeds its solubility limit to such a high degree that it separates from the solution as a liquid phase before it has time to organize into a crystalline lattice. This is a common issue with amine hydrochloride salts due to their high polarity and often high solubility in protic solvents.
Causality:
-
High Supersaturation: Rapid changes in conditions (e.g., fast cooling, rapid addition of an anti-solvent) can generate a level of supersaturation that favors amorphous precipitation over orderly crystal growth.
-
Solvent Mismatch: The chosen solvent system may be too good a solvent for the salt, requiring a large amount of anti-solvent to induce crystallization, which can lead to localized high supersaturation.
-
Impurities: The presence of impurities can inhibit nucleation and crystal growth, promoting the formation of an amorphous phase.[1][2]
Troubleshooting Protocol:
-
Control Supersaturation:
-
Slower Cooling: Implement a gradual cooling profile to slowly decrease the solubility and allow time for nucleation and crystal growth.
-
Slow Anti-solvent Addition: Add the anti-solvent dropwise or at a controlled rate to the solution with vigorous stirring to ensure proper mixing and avoid localized high concentrations.
-
-
Optimize Solvent System:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures. Protic solvents like alcohols (e.g., isopropanol, ethanol) are often good choices, but their high polarity might need to be tempered with a less polar co-solvent.[3]
-
Anti-solvent Selection: Choose an anti-solvent in which the amine hydrochloride salt has very low solubility. Common anti-solvents include ethers (e.g., diethyl ether, MTBE) and hydrocarbons (e.g., heptane, hexane).
-
-
Seeding:
Q2: I'm observing poor crystal morphology (e.g., needles, plates) which is leading to filtration and drying problems. How can I improve the crystal habit?
A2: Understanding and Influencing Crystal Habit
Crystal habit refers to the external shape of a crystal. While the internal crystal lattice is fixed for a given polymorph, the external morphology can be influenced by various experimental parameters.
Causality:
-
Solvent Effects: The solvent can interact differently with various crystal faces, promoting or inhibiting growth in specific directions.
-
Supersaturation Level: High supersaturation often leads to rapid, uncontrolled growth, resulting in less desirable habits like needles.
-
pH: The pH of the crystallization medium can influence the ionization state of the amine and any acidic or basic impurities, which can in turn affect crystal growth.[6][7][8]
-
Agitation: The degree of mixing affects mass transfer to the crystal surfaces.
Troubleshooting Protocol:
-
Solvent System Modification:
-
Co-solvent Addition: Introduce a co-solvent that may preferentially adsorb to certain crystal faces, slowing their growth and allowing other faces to develop, leading to more equant (block-like) crystals.
-
Solvent Polarity Tuning: Systematically vary the polarity of the solvent system. It's known that the polarity of the solvent can affect the polymorphic form and, consequently, the crystal habit.[1]
-
-
Control of Supersaturation:
-
Maintain a lower level of supersaturation throughout the crystallization process through slow cooling or anti-solvent addition.
-
-
pH Adjustment:
-
Carefully control the pH of the solution. Small adjustments can sometimes lead to significant changes in crystal habit.
-
-
Agitation Optimization:
-
Experiment with different stirring rates. In some cases, reducing agitation can lead to better-formed crystals, while in others, increased agitation is necessary to improve mass transfer.
-
Q3: My final product is hygroscopic and difficult to handle. Is this inherent to the salt, or can I do something about it?
A3: Managing Hygroscopicity
Hygroscopicity, the tendency to absorb moisture from the air, is a common issue with highly polar salts like amine hydrochlorides. This can be an intrinsic property of a specific crystalline form, but it can also be exacerbated by certain factors.
Causality:
-
Amorphous Content: Amorphous material is generally more hygroscopic than its crystalline counterpart due to its higher surface area and less stable energetic state.
-
Polymorphism: Different polymorphic forms of the same compound can exhibit different hygroscopic properties.[1]
-
Excess HCl: The presence of excess hydrochloric acid can lead to the formation of highly hygroscopic species.[1]
Troubleshooting Protocol:
-
Ensure High Crystallinity:
-
Use analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the crystalline nature of your product. If amorphous content is detected, revisit the crystallization protocol to favor crystallinity (e.g., slower crystallization, annealing).
-
-
Polymorph Screening:
-
Conduct a polymorph screen by crystallizing the salt under a wide range of conditions (different solvents, temperatures, etc.) to identify if a less hygroscopic crystalline form exists.
-
-
Stoichiometry Control:
-
Ensure the stoichiometry of the amine to hydrochloric acid is carefully controlled to avoid excess HCl in the final product.
-
-
Co-crystallization:
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents for crystallizing amine hydrochloride salts?
A: There's no single "best" solvent, as the optimal choice is highly dependent on the specific amine hydrochloride salt. However, a good starting point is often a protic solvent like ethanol or isopropanol, as these can typically dissolve the salt at elevated temperatures.[3] A subsequent screening of solvent/anti-solvent systems is highly recommended.
Q: How does the pKa of the amine affect crystallization?
A: The pKa of the amine is a crucial factor. Amines with higher pKa values form more stable salts with hydrochloric acid. The pKa difference between the amine and any acidic or basic impurities can also influence the purity of the final crystalline product.[1]
Q: Should I use aqueous HCl or anhydrous HCl for salt formation and crystallization?
A: The choice depends on the desired outcome and the properties of your amine and its salt.
-
Aqueous HCl: Simpler to handle but introduces water, which can be problematic if an anhydrous crystalline form is desired or if the salt is highly water-soluble, leading to lower yields.[11][12]
-
Anhydrous HCl (gas or in a solvent): Preferred for obtaining anhydrous crystalline forms and can lead to higher yields for water-soluble salts. However, it requires more specialized equipment and handling procedures.[11][12] An alternative is the in situ generation of HCl.[11]
Q: How can I effectively remove impurities during crystallization?
A: Crystallization is an excellent purification technique. To maximize impurity rejection:
-
Choose a solvent system where the desired compound has a steep solubility curve (high solubility at high temperature, low solubility at low temperature), while the impurities remain soluble at lower temperatures.
-
A slow crystallization process generally leads to higher purity crystals.
-
Washing (trituration) of the isolated crystals with a solvent in which the desired compound is poorly soluble but the impurities are soluble can be effective. [3]
Experimental Protocols & Visualizations
Protocol 1: General Solvent Screening for Crystallization
-
Solubility Assessment:
-
Place a small, known amount of the amine hydrochloride salt (e.g., 10-20 mg) into several vials.
-
To each vial, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene) in small increments at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate solubility.
-
For solids that are poorly soluble at room temperature, heat the mixture to the solvent's boiling point to assess solubility at elevated temperatures.
-
-
Crystallization Trials:
-
Cooling Crystallization: For solvents that show good solubility at elevated temperatures and poor solubility at room temperature, prepare a saturated solution at a higher temperature and then slowly cool it to room temperature or below.
-
Anti-solvent Crystallization: For solvents in which the salt is highly soluble, add an anti-solvent (a solvent in which the salt is insoluble) dropwise until turbidity is observed, then allow the solution to stand.
-
Evaporation Crystallization: Prepare a dilute solution of the salt and allow the solvent to evaporate slowly in a loosely covered vial.
-
Data Presentation: Example Solvent Screening Results
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 70°C (mg/mL) | Crystallization Method | Crystal Quality |
| Ethanol | ~50 | >200 | Cooling | Small Needles |
| Isopropanol | ~20 | >150 | Cooling | Well-formed Prisms |
| Acetone | <5 | ~10 | Evaporation | Fine Powder |
| Ethyl Acetate | <1 | <1 | Insoluble | N/A |
| Toluene | <1 | <1 | Insoluble | N/A |
Visualization: Troubleshooting Workflow for "Oiling Out"
Caption: Troubleshooting workflow for "oiling out".
References
-
Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]
- Croker, D. M., & Healy, A. M. (2012). Amine acid salt compounds and process for the production thereof. U.S.
-
Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Parmar, V. K., & Patel, C. N. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(4), 873–882. [Link]
- Luger, P., & Stahl, P. H. (2012). Crystallization of hydrohalides of pharmaceutical compounds.
-
Various Authors. (2006). Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]
-
Davis, J. H., & Williams, T. J. (2012). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, 48(58), 7247–7249. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]
-
Various Authors. (2018). Ways of crashing out amines. Reddit. [Link]
-
Parmar, V. K., & Patel, C. N. (2013). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 873-882. [Link]
- Johnson, R. A., & Sowell, J. W. (1987). Recovery of amines from by-product chloride salts. U.S.
-
Johnston, A. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]
- Al-Gharib, M. S., & Al-Obaidi, H. (2020). Solid polymorphs of a flna-binding compound and its hydrochloride salts.
-
Puro, K., & Taylor, L. S. (2015). Understanding the generation and maintenance of supersaturation during the dissolution of amorphous solid dispersions using modulated DSC and 1 H NMR. Molecular Pharmaceutics, 12(10), 3744–3755. [Link]
-
Newman, J., & Wlodawer, A. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Crystals, 10(7), 558. [Link]
-
Højgaard, I., Tiselius, H. G., & Fornander, A. M. (2000). The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. Urological research, 28(4), 235–239. [Link]
-
Nývlt, J. (2001). Seeding Techniques and Optimization of Solution Crystallization Processes. KONA Powder and Particle Journal, 19, 61-68. [Link]
-
Bolla, G., & Barbas, R. (2020). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 10(11), 1011. [Link]
-
Vippagunta, S. R., & Brittain, H. G. (2000). Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting. Journal of Pharmaceutical Sciences, 89(10), 1353-1360. [Link]
-
CatSci. (2021). Seeding: A Simple but Effective Method for Crystallisation Control. CatSci Ltd. [Link]
-
Le, T., & Nguyen, T. (2013). Effectiveness of Varying pH Levels and Salt Concentration on Lysozyme Crystallization. Journal of Experimental Microbiology and Immunology, 17, 113-117. [Link]
-
Zhang, Y., & Li, J. (2024). Can Ultrasound Replace Seeding in Flow Reactive Crystallization of an Aromatic Amine?. Organic Process Research & Development. [Link]
-
Giordano, F., & Bettini, R. (2006). Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. Journal of Pharmaceutical Sciences, 95(1), 169-178. [Link]
Sources
- 1. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 2. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. catsci.com [catsci.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cot-digm-web.cougarnet.uh.edu [cot-digm-web.cougarnet.uh.edu]
- 9. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: N,N-Diethyl Amide Synthesis
Welcome to the technical support center for N,N-diethyl amide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amide bond formation. Here, we address common challenges and side reactions encountered during the synthesis of N,N-diethyl amides, providing in-depth troubleshooting advice and preventative strategies based on established chemical principles and field-proven experience.
Introduction: The Nuances of Amide Bond Formation
The synthesis of N,N-diethyl amides is a cornerstone of organic chemistry, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and materials. While the transformation of a carboxylic acid to an N,N-diethyl amide appears straightforward, the reality is often complicated by competing reaction pathways that can lead to diminished yields, impure products, and challenging purifications. This guide will dissect the most common side reactions, explain their mechanistic origins, and offer practical, step-by-step solutions to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield When Using Carbodiimide Coupling Agents (e.g., EDC, DCC)
Question: I am using EDC (or DCC) to couple my carboxylic acid with diethylamine, but my yields are consistently low. What could be the problem?
Answer:
This is a very common issue when employing carbodiimide coupling agents. The primary culprit is often the formation of a stable and unreactive N-acylurea byproduct .
-
Why It Happens (The Chemical Mechanism): The reaction of a carboxylic acid with a carbodiimide (like EDC or DCC) forms a highly reactive O-acylisourea intermediate.[1][2][3] This intermediate is intended to react with diethylamine to form the desired amide. However, it can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form the corresponding N-acylurea.[1][2][4] This N-acylurea is no longer reactive towards the amine, effectively sequestering your activated carboxylic acid and reducing the yield of your desired amide.[2][4] This side reaction is particularly favored at higher temperatures.[4]
Caption: Carbodiimide activation pathway and the competing N-acylurea side reaction.
-
How to Detect It: The N-acylurea byproduct can often be detected by TLC as a new spot, or by LC-MS, where it will have a molecular weight corresponding to the sum of your carboxylic acid and the carbodiimide minus a molecule of water.
-
How to Fix It (Troubleshooting Protocol):
-
Lower the Reaction Temperature: This is the simplest and often most effective first step. The rearrangement to the N-acylurea is temperature-dependent.[4] Start your reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction mixture unless absolutely necessary.
-
Use Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended.[2][4] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an active ester.[2] This active ester is more stable than the O-acylisourea but still sufficiently reactive to readily form the amide with diethylamine.[2] HOAt is particularly effective at suppressing racemization if your carboxylic acid has a chiral center.[5]
Experimental Protocol with Additives:
-
Dissolve the carboxylic acid (1 equivalent) and HOBt or HOAt (1-1.2 equivalents) in an appropriate aprotic solvent (e.g., DMF, DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add the carbodiimide (e.g., EDC, 1.1-1.3 equivalents) and stir for 15-30 minutes.
-
Add diethylamine (1.1-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Solvent Choice: The use of solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, can help to minimize the N-acylurea formation side reaction.[1]
-
| Coupling Agent | Byproduct | Byproduct Solubility | Key Considerations |
| DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Byproduct precipitates, easy to filter off. Not suitable for solid-phase synthesis.[6] |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylurea | Water-soluble | Byproduct and excess reagent can be removed with an aqueous wash.[3][4][6] Ideal for solution-phase synthesis. |
Issue 2: Epimerization of Chiral Carboxylic Acids
Question: My starting carboxylic acid is chiral, and I am observing significant epimerization in my final N,N-diethyl amide product. How can I prevent this?
Answer:
Epimerization, the loss of stereochemical integrity at a chiral center, is a critical side reaction, particularly in pharmaceutical synthesis where the bioactivity of a molecule is often dependent on its stereochemistry.[7]
-
Why It Happens: This side reaction is most common with α-amino acids and other carboxylic acids with a stereocenter at the α-position. The activation of the carboxyl group makes the α-proton more acidic and susceptible to abstraction by a base. The resulting enolate is achiral, and re-protonation can occur from either face, leading to a mixture of epimers.
Caption: The mechanism of base-mediated epimerization of an activated chiral carboxylic acid.
-
How to Detect It: Chiral HPLC or SFC (supercritical fluid chromatography) is the most reliable method to detect and quantify epimerization. NMR analysis using a chiral shift reagent may also be useful.
-
How to Fix It:
-
Use Racemization-Suppressing Additives: As with preventing N-acylurea formation, additives are key. HOAt is generally considered superior to HOBt for suppressing epimerization.[4][5] The active esters formed with these additives are less prone to enolization.[5]
-
Control the Stoichiometry and Type of Base: If a base is required in your reaction, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using an excess of a strong base. The amount of base should be carefully controlled.
-
Choice of Coupling Reagent: Certain coupling reagents are known to be less prone to causing epimerization. Uranyl salt-based reagents like HATU and HBTU, when used with a suitable base, are often very effective.
-
Low Temperature: As with many side reactions, maintaining a low temperature throughout the activation and coupling steps can significantly reduce the rate of epimerization.
-
Issue 3: Difficulties with the Acyl Chloride Method
Question: I'm trying to synthesize my N,N-diethyl amide via an acyl chloride intermediate, but the reaction is messy and low-yielding. What are the common pitfalls?
Answer:
While seemingly robust, the acyl chloride method has its own set of potential side reactions and procedural challenges.
-
Why It Happens & How to Fix It:
-
Incomplete Formation of the Acyl Chloride: When using reagents like thionyl chloride (SOCl2) or oxalyl chloride, the conversion of the carboxylic acid to the acyl chloride may not go to completion.[8]
-
Solution: Ensure your carboxylic acid is completely dry, as water will quench the chlorinating agent. Using a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of SOCl2) can help drive the reaction to completion.[9] For less reactive acids, gentle heating may be necessary.[9] A catalytic amount of DMF is often used with oxalyl chloride.
-
-
Side Reactions with Thionyl Chloride: Thionyl chloride can dehydrate primary amides to nitriles, which is a consideration if your starting material contains such a functional group.[10]
-
Solution: Carefully assess the functional group compatibility of your starting material. If sensitive groups are present, a milder coupling agent might be a better choice.
-
-
Protonation of Diethylamine: The reaction of an acyl chloride with diethylamine produces one equivalent of hydrochloric acid (HCl).[11] This HCl will react with the basic diethylamine to form diethylammonium chloride, which is not nucleophilic and will not react with the acyl chloride.[9][12]
-
Solution: This is the most common reason for low yields in this method. You must include a base to scavenge the HCl produced. A common strategy is to use at least two equivalents of diethylamine (one to form the amide, one to act as the base) or to add one equivalent of diethylamine and one equivalent of a non-nucleophilic tertiary amine like triethylamine (Et3N) or DIPEA.[13][14]
Experimental Protocol (One-Pot with SOCl2):
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DCM).
-
Add triethylamine (3 equivalents) followed by diethylamine (1 equivalent).[13]
-
Cool the mixture to 0 °C.
-
Slowly add thionyl chloride (1 equivalent) dropwise.[13]
-
Stir for a short period (e.g., 5-20 minutes) at room temperature and monitor the reaction.[13]
-
Work up the reaction by washing with dilute acid (e.g., 1N HCl) and base (e.g., 1N NaOH) to remove unreacted starting materials and salts.[13]
-
Caption: The necessity of a base to neutralize HCl in the acyl chloride method.
-
Summary of Key Recommendations
| Problem | Primary Cause | Recommended Solution |
| Low yield with carbodiimides | N-acylurea formation | Lower reaction temperature; use additives (HOBt, HOAt). |
| Epimerization of chiral centers | α-proton abstraction | Use HOAt as an additive; control base stoichiometry; use low temperatures. |
| Messy/low-yielding acyl chloride reaction | HCl byproduct protonating the amine | Use a base (e.g., triethylamine) or excess diethylamine to scavenge HCl. |
This guide provides a foundational understanding of the common side reactions in N,N-diethyl amide synthesis and practical strategies to mitigate them. Successful amide synthesis relies on a careful consideration of the substrate, reagents, and reaction conditions. Always begin with small-scale test reactions to optimize conditions before scaling up.
References
-
Wikipedia. (n.d.). Carbodiimide. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec. [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis. [Link]
- Mukherjee, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39(9), 2005-2008.
-
National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. PubMed Central. [Link]
-
ResearchGate. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Organic Chemistry. (2021, April 14). 20.10 Synthesis and Reactions of Amides [Video]. YouTube. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
-
Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
ResearchGate. (2025, August 6). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. [Link]
-
ResearchGate. (2025, August 6). HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis | Request PDF. [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. r/OrganicChemistry. [Link]
- Sharma, S., Kaur, G., & Handa, S. (2021). Insights into Fast Amide Couplings in Aqueous Nanomicelles. Organic Process Research & Development, 25(9), 1960–1965.
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
ResearchGate. (2025, August 6). TFPN-mediated racemization/epimerization-free amide and peptide bond formation | Request PDF. [Link]
-
Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]
-
Reddit. (2024, September 14). Acid chloride reaction with amine. r/OrganicChemistry. [Link]
-
Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to s.... [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Sources
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bachem.com [bachem.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 11. savemyexams.com [savemyexams.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting HPLC Analysis of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
This guide provides in-depth troubleshooting for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this resource offers solutions to common challenges encountered during method development and routine analysis.
Section 1: Foundational Knowledge & Initial Setup
Before delving into specific troubleshooting scenarios, it is crucial to understand the physicochemical properties of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride and how they influence chromatographic behavior.
What are the key properties of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride to consider for HPLC analysis?
2-Amino-N,N-diethyl-3-phenylpropanamide is a basic compound containing a primary amine group.[1] Its hydrochloride salt form enhances its solubility in aqueous solutions. The presence of the amine and the phenyl group are the primary drivers of its retention and potential for problematic interactions with the stationary phase.
Key Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁ClN₂O | Alchem.Pharmtech[2] |
| Molecular Weight | 256.77 g/mol | Alchem.Pharmtech[2] |
| Appearance | White to off-white solid | Alchem.Pharmtech[2] |
Understanding that this is a basic analyte is the first step in proactive troubleshooting, particularly concerning peak shape.
What is a good starting point for mobile phase and column selection?
For a basic compound like 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, a reversed-phase C18 column is a standard and effective choice. The mobile phase should consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Provides good retention for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH protonates the primary amine, increasing its polarity and reducing retention. It also minimizes interactions with residual silanols on the stationary phase, improving peak shape.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start with a low percentage of organic phase (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%). | To ensure elution of the compound and any potential impurities. |
| Detection | UV at ~220 nm or ~254 nm | The phenyl group provides UV absorbance.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
Section 2: Troubleshooting Common HPLC Issues
This section addresses specific problems you might encounter during your analysis, providing explanations and actionable solutions.
Peak Shape Problems: Why is my peak tailing and how can I fix it?
Peak tailing is a common issue when analyzing basic compounds on silica-based columns.[5][6] It is often characterized by an asymmetry factor greater than 1.2.[5]
Causality: The primary cause of peak tailing for basic analytes is the interaction between the protonated amine group of the analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[5][7] This secondary interaction mechanism leads to a portion of the analyte molecules being more strongly retained, resulting in a "tail" on the peak.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Solutions:
-
Lower the Mobile Phase pH: Operating at a low pH (typically between 2 and 4) ensures that the residual silanol groups on the stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated amine of the analyte.[3][8] Adding a small amount of an acid like formic acid or TFA to the aqueous portion of the mobile phase is a common practice.[9]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica and are "end-capped" to reduce the number of accessible residual silanols. If you are using an older column, switching to a more modern one can significantly improve peak shape.
-
Consider a Different Stationary Phase: If peak tailing persists, consider a column with a different stationary phase chemistry, such as a polar-embedded phase, which can provide alternative interactions and better peak shapes for basic compounds.
-
Work at a High pH: An alternative, though less common, approach is to use a high pH mobile phase (pH > 8) with a pH-stable column. At high pH, the analyte will be in its neutral form, reducing interactions with the stationary phase. However, this requires a specialized column that can withstand high pH conditions.
Retention Time Variability: Why is my retention time shifting between injections?
Inconsistent retention times can compromise the reliability of your analytical method.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to equilibrate with at least 10 column volumes of the starting mobile phase.
-
Mobile Phase Instability: If the mobile phase is not properly buffered, its pH can change over time, leading to shifts in retention for ionizable compounds.[10] Always use a buffer when operating at a pH where your analyte's ionization state is sensitive to small pH changes.
-
Temperature Fluctuations: HPLC retention is sensitive to temperature. Using a column oven to maintain a constant temperature will improve retention time reproducibility.
-
Pump Performance Issues: Leaks, bubbles in the pump heads, or malfunctioning check valves can lead to an inconsistent flow rate and, consequently, variable retention times. Regularly inspect and maintain your HPLC system.
Poor Resolution: How can I separate my analyte from impurities?
If your peak of interest is not well-separated from other components in the sample, you will need to adjust the chromatographic selectivity.
Strategies for Improving Resolution:
-
Optimize the Mobile Phase Gradient: Adjusting the gradient slope can significantly impact resolution. A shallower gradient will increase the separation between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to differences in their interactions with the analyte and stationary phase.
-
Adjust the Mobile Phase pH: As the ionization state of your analyte and any ionizable impurities will change with pH, adjusting the pH of the mobile phase can dramatically alter the selectivity of the separation.[11]
-
Try a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., a phenyl or cyano column) may provide the necessary change in selectivity.
Chiral Separation: How can I resolve the enantiomers of 2-Amino-N,N-diethyl-3-phenylpropanamide?
Since 2-Amino-N,N-diethyl-3-phenylpropanamide is a chiral molecule, separating its enantiomers may be necessary. This requires a chiral stationary phase (CSP).
Approaches to Chiral Separation:
-
Direct Chiral Separation: This involves using a chiral HPLC column. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including amines.[12][13] The mobile phase for chiral separations is often a mixture of a nonpolar solvent like hexane and a polar modifier like ethanol or isopropanol.
-
Indirect Chiral Separation: This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column. However, this adds an extra step to the sample preparation process.[14]
Recommended Starting Point for Direct Chiral Separation:
| Parameter | Recommendation |
| Column | A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel) |
| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. |
| Detection | UV at ~220 nm or ~254 nm |
Section 3: FAQs
Q1: My sample is not dissolving well in the mobile phase. What should I do?
A1: 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is generally soluble in aqueous solutions. If you are having trouble dissolving your sample in the initial mobile phase, try preparing your sample in the aqueous component of the mobile phase first, and then add the organic component. Alternatively, you can dissolve your sample in a small amount of a stronger solvent like methanol or acetonitrile before diluting it with the mobile phase. Ensure that the final sample solvent is compatible with your mobile phase to avoid peak distortion.
Q2: I am not seeing any peak for my analyte. What could be the problem?
A2: If you are not seeing a peak, consider the following:
-
Incorrect Wavelength: Ensure your UV detector is set to a wavelength where your analyte absorbs. A wavelength of around 220 nm or 254 nm is a good starting point.
-
Sample Degradation: Your analyte may be unstable in the sample solvent or mobile phase. Prepare fresh samples and analyze them promptly.
-
Strong Retention: Your analyte may be too strongly retained on the column. Try increasing the initial percentage of the organic modifier in your gradient or running a stronger gradient.
-
Injection Issue: There may be a problem with your autosampler or manual injector. Check to ensure that the sample is being properly injected onto the column.
Q3: Can I use a mass spectrometer (MS) for detection?
A3: Yes, this compound is amenable to mass spectrometry. For MS detection, it is crucial to use a volatile mobile phase modifier like formic acid or ammonium formate instead of non-volatile buffers like phosphate.
References
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
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Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
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Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
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LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
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MDPI. (2022, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-amino-N-ethyl-N-methyl-3-phenylpropanamide. PubChem. Retrieved from [Link]
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Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Retrieved from [Link]
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ResearchGate. (2021, June 30). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Separation of N,N-Diethylbenzamide on Newcrom R1 HPLC column. Retrieved from [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
Welcome to the technical support guide for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride (internal reference: APD-HCl). This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this promising, yet poorly soluble, compound. As a weakly basic amine hydrochloride, APD-HCl's aqueous solubility is highly dependent on pH, and its formulation requires a systematic and well-understood approach to ensure accurate and reproducible results in your experiments.
I. Understanding the Molecule: Physicochemical Properties
While specific experimental data for APD-HCl is limited as it is a novel chemical entity, we can infer its likely behavior based on its structure—an amine hydrochloride with a phenylpropanamide backbone.[1][2][3][4] The primary amine is the key to its pH-dependent solubility.
-
Ionization: In acidic environments (low pH), the primary amine group is protonated (-NH3+), rendering the molecule more polar and thus more soluble in aqueous media.
-
Precipitation Risk: As the pH increases towards and beyond the compound's pKa, the amine group deprotonates to its neutral, free base form (-NH2). This form is significantly less polar, leading to a sharp decrease in aqueous solubility and a high risk of precipitation.[5]
This pH-dependent behavior is the central challenge you will face. The following sections provide a logical framework and practical protocols to manage and overcome this issue.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my APD-HCl solution cloudy or forming a precipitate in my neutral buffer (e.g., PBS pH 7.4)?
A1: This is the most common issue encountered. APD-HCl is the salt of a weak base. Its solubility is high at acidic pH but decreases dramatically as the pH approaches neutrality or becomes basic.[5] At pH 7.4, a significant portion of the compound converts to its less soluble free base form, causing it to precipitate out of solution.
Q2: I've dissolved APD-HCl in an acidic solution, but it precipitates when I dilute it into my cell culture media. What should I do?
A2: This is a classic problem of dilution-induced precipitation. Your acidic stock solution is stable, but the much larger volume and buffering capacity of the cell culture media (typically pH 7.2-7.4) raises the final pH, causing the compound to crash out. The troubleshooting guides below offer several strategies, such as using co-solvents or cyclodextrins, to mitigate this.
Q3: Can I just heat the solution to get the compound to dissolve?
A3: While gentle heating can sometimes help dissolve a compound, it is generally not recommended as a primary strategy for pH-dependent solubility issues. It may temporarily increase solubility, but the compound will likely precipitate again as the solution cools to ambient or physiological temperatures. Furthermore, excessive heat can risk chemical degradation of your compound.
Q4: What is a safe starting point for making a stock solution?
A4: A good starting point is to prepare a high-concentration stock solution in a solvent system where APD-HCl is highly soluble and then dilute it into your final aqueous buffer. For initial characterization, preparing a stock in an organic solvent like DMSO is common.[6] For aqueous experiments, preparing a stock in a low pH buffer (e.g., pH 2-4) is a viable strategy.
Part 2: Troubleshooting Guides & Protocols
This section provides a systematic approach to identifying the optimal solubilization strategy for your specific experimental needs.
Decision Workflow for Formulation Strategy
The first step is to choose the right path for your experiment. The following diagram outlines a decision-making process.
Caption: Fig 1. Decision workflow for APD-HCl formulation.
Strategy 1: pH Adjustment
This is the most direct method for compounds with ionizable groups. The goal is to find a pH where the compound is sufficiently ionized to be soluble at the desired concentration.
-
Causality: By lowering the pH well below the pKa of the primary amine, we ensure the equilibrium is shifted almost entirely to the protonated, water-soluble form. Weakly basic drugs often exhibit significantly higher solubility at low pH values.[5]
-
Self-Validation: The clarity of the resulting solution is a direct indicator of success. A stable, clear solution at the target concentration and pH, which remains clear upon standing, validates this approach.
-
Prepare a series of buffers: Prepare a range of buffers (e.g., citrate, phosphate) from pH 2 to pH 8.
-
Add excess APD-HCl: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. This is a standard shake-flask method.[7]
-
Separate solid from liquid: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify: Measure the concentration of APD-HCl in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each sample.
| pH | Expected Solubility Behavior | Primary Species |
| 2.0 - 5.0 | High | R-NH3+ (Protonated, Soluble) |
| 5.0 - 6.5 | Decreasing | Mixture of R-NH3+ and R-NH2 |
| > 6.5 | Very Low | R-NH2 (Free Base, Insoluble) |
Table 1. Expected pH-solubility trend for APD-HCl.
Strategy 2: Co-solvency
When neutral pH is required and pH adjustment alone is insufficient, using a water-miscible organic solvent (a co-solvent) can increase the solubility of the non-polar free base.
-
Causality: Co-solvents like propylene glycol (PG), polyethylene glycol 400 (PEG 400), or ethanol work by reducing the polarity of the aqueous solvent system.[8][9] This makes the environment more favorable for the less polar, free base form of APD-HCl, thereby increasing its solubility.
-
Self-Validation: A successful co-solvent system will produce a clear solution at the target concentration and pH that does not precipitate upon dilution into the final experimental medium. However, be aware that excessive dilution can still sometimes cause precipitation.[8]
-
Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as PEG 400, Propylene Glycol, and Ethanol.[9][10]
-
Prepare Solvent Blends: Create a series of aqueous blends, for example, 10%, 20%, and 40% of each co-solvent in your target buffer (e.g., PBS pH 7.4).
-
Determine Solubility: Use the shake-flask method described above to determine the solubility of APD-HCl in each co-solvent blend.
-
Evaluate: Identify the co-solvent and concentration that provides the required solubility with the lowest percentage of organic solvent to minimize potential toxicity in your assay.
| Co-solvent System (in PBS pH 7.4) | Typical Solubility Increase Factor | Notes |
| 10% PEG 400 | 5-20x | Generally well-tolerated in many assays. |
| 20% PEG 400 | 50-100x | Higher concentrations may impact cell-based assays. |
| 20% Propylene Glycol | 40-80x | A common vehicle for in vivo studies. |
| 10% Ethanol | 10-30x | Can be volatile and may have biological effects. |
Table 2. Representative data on co-solvent efficacy for poorly soluble compounds.
Strategy 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[11][12]
-
Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The non-polar phenyl group of APD-HCl can be encapsulated within this hydrophobic core, while the hydrophilic exterior of the cyclodextrin interacts with water. This effectively shields the hydrophobic part of the drug from the aqueous environment, leading to a significant increase in apparent solubility.[13]
-
Self-Validation: The formation of a clear, stable solution upon adding APD-HCl to a cyclodextrin-containing buffer is the primary validation. This method is particularly robust because the 1:1 complex is less likely to precipitate upon dilution compared to co-solvent systems.[9]
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired final buffer (e.g., PBS pH 7.4). A common starting concentration is 10-20% (w/v).
-
Add APD-HCl: Slowly add the powdered APD-HCl to the cyclodextrin solution while vortexing or stirring.
-
Facilitate Complexation: Gently agitate or sonicate the mixture for 1-2 hours at room temperature to ensure complete complex formation.
-
Filter: Pass the solution through a 0.22 µm filter to remove any remaining undissolved particles and sterilize the solution.
-
Confirm Concentration: If necessary, confirm the final concentration of APD-HCl in the clear filtrate via an analytical method like HPLC-UV.
Caption: Fig 2. Mechanism of Cyclodextrin Solubilization.
Part 3: Analytical Characterization
It is crucial to accurately measure the solubility you achieve.
-
Thermodynamic Solubility: This is the true equilibrium solubility and is best measured using the shake-flask method detailed in the pH-adjustment protocol.[6] It is the gold standard for determining the maximum amount of a compound that can be dissolved in a given solvent system.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[6] It is a high-throughput method often used in early discovery to flag potential solubility issues. Laser nephelometry can be used to detect the point of precipitation.[14]
References
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PubChem. (n.d.). 2-amino-N-ethyl-N-methyl-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
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Alchem.Pharmtech. (n.d.). 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). N,N-diethyl-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N,N-diethyl-2-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
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Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 20(1), 115-126. Retrieved from [Link]
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Spiridon, I., & Anghel, N. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 585. Retrieved from [Link]
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Baghel, P., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2149-2176. Retrieved from [Link]
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Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 12920. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 7(4), 443-473. Retrieved from [Link]
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Al-Ghaban, F. A., et al. (2020). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 12(10), 941. Retrieved from [Link]
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Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Developing Drugs, 6(2), 1-10. Retrieved from [Link]
-
American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
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Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
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American Chemical Society. (2023). Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. Retrieved from [Link]
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ChemSynthesis. (n.d.). N,N-diethyl-3-(isopropylamino)propanamide. Retrieved from [Link]
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ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility. Retrieved from [Link]
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LinkedIn. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Retrieved from [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
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Wikipedia. (n.d.). Dextroamphetamine. Retrieved from [Link]
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ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
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SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
- Google Patents. (n.d.). Pharmaceutical compositions for drugs having pH-dependent solubility.
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International Journal of Pharmaceutical Research & Allied Sciences. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
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Technical Support Center: Stability of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride in Solution
Welcome to the technical support center for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the potential degradation pathways and the factors that influence them, you can ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride in solution?
A1: The primary stability concerns for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride in solution revolve around the reactivity of its two key functional groups: the primary amine and the tertiary amide. The main degradation pathways are inferred to be:
-
Hydrolysis of the amide bond: This reaction is typically slow but can be accelerated by acidic or basic conditions and elevated temperatures, leading to the formation of 2-amino-3-phenylpropanoic acid and diethylamine.[1][2][3][4][5]
-
Oxidation of the primary amine: The primary amine group can be susceptible to oxidation, which can be initiated by factors such as exposure to air (oxygen), light, or the presence of metal ions.[6][7][8][9] This can lead to a variety of degradation products and a loss of compound potency.
Q2: What are the ideal storage conditions for solutions of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride?
A2: To minimize degradation, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store solutions at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to minimize exposure to air. The pH of the solution should be kept close to neutral, as both highly acidic and alkaline conditions can promote hydrolysis of the amide bond.[1][2]
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of the solution is a critical factor.
-
Acidic conditions (low pH): Can catalyze the hydrolysis of the tertiary amide bond. The reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[1][2][10]
-
Basic conditions (high pH): Can also promote amide hydrolysis through nucleophilic attack of hydroxide ions on the carbonyl carbon.[2][3][10] Therefore, maintaining a pH near neutral is generally advisable for optimal stability.
Q4: Is 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride sensitive to light?
Troubleshooting Guide
This section addresses specific experimental issues you might encounter and provides a logical approach to troubleshooting, rooted in the chemical properties of the molecule.
Issue 1: I'm observing a loss of potency or a decrease in the concentration of my stock solution over time.
Potential Cause A: Amide Hydrolysis
-
Scientific Rationale: The amide bond in the molecule can undergo hydrolysis, breaking the molecule into 2-amino-3-phenylpropanoic acid and diethylamine.[1][4][5] This process is accelerated by non-neutral pH and higher temperatures.[2][11]
-
Troubleshooting Steps:
-
Verify Solution pH: Measure the pH of your stock solution. If it has drifted to acidic or basic ranges, this could be the cause.
-
Control Temperature: Ensure your stock solutions are stored at the recommended low temperature (2-8°C). Avoid repeated freeze-thaw cycles.
-
Use Buffers: For experiments requiring prolonged incubation, consider using a buffer system to maintain a stable, near-neutral pH.
-
Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.
-
Potential Cause B: Oxidation of the Primary Amine
-
Scientific Rationale: The primary amine is a potential site for oxidation, which can be triggered by dissolved oxygen, exposure to light, or trace metal ion contaminants.[6][8] Oxidation can lead to the formation of various degradation products, thereby reducing the concentration of the active compound.
-
Troubleshooting Steps:
-
De-gas Solvents: Before preparing your solution, consider de-gassing the solvent to remove dissolved oxygen.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Use High-Purity Solvents: Use HPLC-grade or equivalent high-purity solvents to minimize contaminants, including metal ions.
-
Consider Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Issue 2: I'm seeing unexpected peaks in my HPLC or LC-MS analysis.
Potential Cause: Formation of Degradation Products
-
Scientific Rationale: The appearance of new peaks is a strong indicator of chemical degradation. These peaks could correspond to the hydrolysis products (2-amino-3-phenylpropanoic acid and diethylamine) or various oxidation products of the primary amine.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
-
Experimental Protocol: Forced Degradation Study A forced degradation study can help identify the likely degradation products and establish the specificity of your analytical method.[12][13]
Stress Condition Typical Protocol Potential Degradation Pathway Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours Amide Hydrolysis Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours Amide Hydrolysis Oxidation 3% H₂O₂ at room temperature for 24 hours Amine Oxidation Thermal Degradation 80°C for 48 hours (in solid state and solution) General Decomposition Photostability Expose to ICH-compliant light source Photolytic Oxidation Note: The conditions above are starting points and may need to be optimized based on the observed rate of degradation. The goal is to achieve partial degradation (e.g., 5-20%) to allow for the clear identification of degradation products without completely consuming the parent compound.[12]
Visualizing Potential Degradation Pathways
The following diagrams illustrate the inferred primary degradation pathways for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride in solution.
Caption: Inferred amide hydrolysis pathway.
Caption: Inferred primary amine oxidation pathway.
References
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Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
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Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]
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Save My Exams. (2025, January 4). Reactions of Amides. Retrieved from [Link]
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European Medicines Agency. (2003, February). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 23). Basic Properties of Amines. Retrieved from [Link]
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Clark, J. (n.d.). An introduction to amines. Chemguide. Retrieved from [Link]
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LibreTexts. (n.d.). 7.6 Hydrolysis of Amides. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
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Scribd. (n.d.). Amine Foaming Troubleshooting Guide. Retrieved from [Link]
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ResearchGate. (2025, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]
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ACS Publications. (2018, September 26). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. The Journal of Organic Chemistry. Retrieved from [Link]
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Pharmaceutical Technology. (2019, October 1). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]
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ACS Organic & Inorganic Au. (2024, June 21). Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. Retrieved from [Link]
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YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]
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ACS Publications. (2018, October 13). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. Retrieved from [Link]
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FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]
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Vysus Group. (2021, June 14). Common amine system corrosion issues and how to solve them. Retrieved from [Link]
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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Chiral Resolution Optimization for Phenylpropanamide Compounds: A Technical Support Guide
Introduction
Phenylpropanamides are a critical structural motif in numerous active pharmaceutical ingredients (APIs). Due to the presence of one or more stereocenters, the biological activity, pharmacology, and toxicology of these compounds are often enantiomer-dependent. Consequently, robust and efficient chiral resolution is a non-negotiable step in drug development and manufacturing.
This guide serves as a technical support center for researchers, chemists, and process development professionals. It is structured in a question-and-answer format to directly address common challenges encountered during the optimization of chiral separations for phenylpropanamide compounds. The insights provided are grounded in established scientific principles and field-proven experience.
Section 1: Chiral Chromatography (HPLC/SFC) Troubleshooting
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses of analytical and preparative chiral separations. The most common challenges involve selecting the right Chiral Stationary Phase (CSP) and mobile phase to achieve baseline resolution.
Frequently Asked Questions (HPLC/SFC)
Question: My phenylpropanamide enantiomers are co-eluting or showing very poor resolution (Rs < 0.8) on a polysaccharide-based CSP. What is my first step?
Answer: The immediate first step is to systematically screen mobile phase modifiers and alcohols. The interaction between the analyte, CSP, and mobile phase is a delicate balance.
-
Step 1: Alcohol Screening. If you are using a standard hexane/ethanol mobile phase, switch the alcohol component. Substitute ethanol with isopropanol (IPA) or n-butanol at the same percentage. The steric bulk and hydrogen bonding capability of the alcohol significantly modulate the analyte's interaction with the CSP's chiral selectors.
-
Step 2: Modifier Screening. If alcohol screening fails, introduce a small percentage (0.1% - 0.5%) of an acidic or basic modifier. For phenylpropanamides, which often contain a basic amine, an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and sometimes enhance resolution by protonating the analyte. Conversely, a basic modifier like diethylamine (DEA) can be effective, especially on amylose-based CSPs, by competing with the analyte for acidic sites on the silica surface, thereby reducing peak tailing.
Application Scientist's Insight: Poor resolution is fundamentally a problem of insufficient difference in the free energy of association (ΔΔG) between the two enantiomers and the CSP. Alcohols act as polar modifiers that compete with the analyte for hydrogen bonding sites on the polysaccharide CSP. Changing from ethanol to IPA, for instance, alters the steric and electronic environment of these interactions, which can amplify the small energetic differences between the diastereomeric complexes formed by the R- and S-enantiomers with the CSP. Modifiers like TFA or DEA work by controlling the ionization state of the analyte and any residual silanols on the CSP surface, which is critical for achieving consistent and sharp peaks.
Question: I have good resolution, but my peaks are tailing severely (Asymmetry Factor > 1.5). How can I fix this?
Answer: Peak tailing in chiral chromatography for basic compounds like phenylpropanamides is most often caused by secondary interactions with acidic silanol groups on the silica gel support of the CSP.
-
Primary Solution: Add a basic modifier to the mobile phase. Start with 0.1% DEA or triethylamine (TEA). This amine will bind to the active silanol sites, effectively "masking" them from your analyte and preventing the strong, non-enantioselective interactions that cause tailing.
-
Secondary Solution: If a basic modifier is not compatible with your detection method (e.g., mass spectrometry), consider switching to a CSP that is specifically designed for SFC or one with a more inert surface chemistry.
-
Check for Overload: Ensure you are not overloading the column. Inject a sample at half the concentration. If the peak shape improves significantly, you need to reduce your sample load.
Workflow & Data Presentation
Protocol: Systematic Screening of Chiral Stationary Phases
-
Analyte Preparation: Prepare a 1 mg/mL solution of your racemic phenylpropanamide in a suitable solvent (e.g., methanol or ethanol).
-
Initial Mobile Phase: Start with a standard mobile phase composition, such as 90:10 Hexane:IPA for normal phase or 100% Methanol with 0.1% DEA for polar organic mode.
-
Column Screening: Screen a set of complementary CSPs. A recommended starting set is provided in the table below.
-
Isocratic Elution: Run a 10-15 minute isocratic elution on each column.
-
Evaluation: Analyze the results for any signs of separation. Even a slight shoulder or peak broadening is a positive sign.
-
Optimization: Select the CSP that shows the most promising result and proceed with mobile phase optimization (adjusting alcohol type, percentage, and modifiers) as described in the FAQs.
Table 1: Recommended Initial CSP Screening Set for Phenylpropanamides
| CSP Name (Example) | Selector Type | Common Trade Names | Primary Interaction Mechanism |
| Amylose tris(3,5-dimethylphenylcarbamate) | Coated Polysaccharide | Chiralpak AD | Hydrogen bonding, π-π stacking, steric inclusion |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Coated Polysaccharide | Chiralcel OD | Hydrogen bonding, π-π stacking, steric inclusion |
| Immobilized Amylose | Immobilized Polysaccharide | Chiralpak IA | Similar to AD but compatible with a wider range of solvents |
| Immobilized Cellulose | Immobilized Polysaccharide | Chiralpak IC | Similar to OD but compatible with a wider range of solvents |
Diagram 1: Chiral Method Development Workflow This diagram outlines the logical progression from initial screening to a fully optimized method.
Caption: A systematic workflow for chiral HPLC/SFC method development.
Section 2: Diastereomeric Crystallization Troubleshooting
Classical resolution via diastereomeric salt formation remains a powerful, cost-effective technique for large-scale separations. Success hinges on finding a suitable resolving agent and crystallization solvent that yield a salt with high diastereomeric purity and good crystal form.
Frequently Asked Questions (Crystallization)
Question: I've formed a diastereomeric salt with my phenylpropanamide, but upon cooling, it "oils out" instead of crystallizing. What's happening?
Answer: "Oiling out" occurs when the diastereomeric salt is more soluble in the solvent than the solvent is in the salt at a given temperature, leading to a liquid-liquid phase separation instead of solid-state nucleation. This is a common problem when the salt's melting point is lower than the crystallization temperature or when the solvent system is not optimal.
-
Solution 1: Decrease Solvent Polarity. The high polarity of the salt often requires a polar solvent for dissolution. However, too much polarity can lead to oiling. Try adding a less polar co-solvent (an anti-solvent) dropwise to the warm, saturated solution until slight turbidity appears, then reheat to dissolve and cool slowly. Common anti-solvents include toluene, heptane, or methyl tert-butyl ether (MTBE).
-
Solution 2: Reduce the Concentration. A supersaturated solution that is too concentrated is more likely to oil out. Dilute the solution with more of the primary solvent before cooling.
-
Solution 3: Slow Down the Cooling Rate. Rapid cooling does not give the molecules enough time to orient into a crystal lattice. Use a programmable bath or insulate the flask to ensure very slow cooling, allowing the system to remain in the metastable zone longer, which favors crystal growth over amorphous precipitation.
Application Scientist's Insight: Think of crystallization as a thermodynamic and kinetic puzzle. Oiling out is a kinetic trap. The system finds a local energy minimum by separating into two liquid phases, which is kinetically easier than the highly ordered process of forming a crystal lattice. By adding an anti-solvent, you are reducing the solvation of the salt, making the solid (crystal) state more thermodynamically favorable. Slow cooling gives the system the time it needs to overcome the kinetic barrier to nucleation.
Question: My isolated crystals have a low diastereomeric excess (d.e. < 80%). How can I improve the purity?
Answer: Low diastereomeric excess indicates poor discrimination in the crystal lattice, meaning both diastereomers are co-crystallizing.
-
Solution 1: Solvent Screening. This is the most critical parameter. The ideal solvent will have a large solubility difference between the desired and the undesired diastereomeric salts. Screen a wide range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, and their mixtures with water or heptane).
-
Solution 2: Re-crystallization. A single crystallization is often insufficient. Dissolve the enriched crystals in a minimal amount of hot solvent and re-cool slowly. This process can be repeated to achieve higher purity.
-
Solution 3: Change the Resolving Agent. If extensive solvent screening fails, the chosen resolving agent may not be optimal for your specific phenylpropanamide. Consider an alternative resolving agent with a different structure (e.g., if you used tartaric acid, try dibenzoyltartaric acid or a camphor-sulfonic acid derivative).
Diagram 2: Diastereomeric Salt Crystallization Process This diagram illustrates the cycle of forming and purifying diastereomeric salts.
Caption: The cycle of diastereomeric salt formation and purification.
Section 3: Enzymatic Resolution Troubleshooting
Kinetic resolution using enzymes (often lipases or proteases) offers high enantioselectivity under mild, environmentally friendly conditions. The primary challenge is finding an enzyme that recognizes the phenylpropanamide substrate and optimizing reaction conditions for maximum efficiency.
Frequently Asked Questions (Enzymatic)
Question: My enzyme screen shows very low conversion (<10%) and/or poor enantioselectivity (E-value < 15). What should I do?
Answer: Low activity and selectivity are common hurdles during initial screening. This points to a suboptimal fit between the substrate, enzyme active site, and reaction medium.
-
Solution 1: Solvent (Medium) Engineering. Enzymes are highly sensitive to the solvent. If you are running the reaction in a non-polar organic solvent like hexane or MTBE, try a more polar solvent like THF or 2-methyl-THF. The solvent can influence the enzyme's conformation and the substrate's presentation to the active site. For some reactions, a biphasic system (e.g., buffer/toluene) can be effective.
-
Solution 2: pH and Temperature Optimization. If using an aqueous or biphasic system, ensure the pH of the buffer is optimal for the enzyme's activity (typically pH 6-8 for lipases). Systematically vary the reaction temperature; while higher temperatures can increase reaction rates, they can also decrease enantioselectivity and enzyme stability. Run a matrix of experiments varying pH (in 0.5 unit steps) and temperature (in 5 °C steps).
-
Solution 3: Substrate Modification. The phenylpropanamide itself can sometimes be modified to be a better substrate. For example, if you are trying to resolve a primary amine, first acylating it to the corresponding amide can make it a much better substrate for many common hydrolases.
Application Scientist's Insight: The Enantioselectivity (E-value) is a measure of how much faster the enzyme reacts with one enantiomer compared to the other. A low E-value means the enzyme's active site does not effectively discriminate between the two enantiomers. Solvent engineering works by subtly altering the flexibility and conformation of the enzyme. A slightly "looser" conformation in one solvent versus another might create the precise geometry needed for optimal chiral recognition. This is why screening solvents is just as important as screening the enzymes themselves.
References
-
Yashima, E., & Yamamoto, C. (2004). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 1042(1-2), 3-17. Available at: [Link]
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons.
-
Black, S. N., & Hart, A. C. (2012). Crystallization process development: A holistic approach. Organic Process Research & Development, 16(2), 189-197. Available at: [Link]
-
Faigl, F., Fogassy, E., & Nógrádi, M. (2010). Resolution of enantiomers by diastereomeric salt formation. Organic & Biomolecular Chemistry, 8(1), 9-21. Available at: [Link]
-
Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents. Nature, 409(6817), 241-246. Available at: [Link]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-N,N-diethyl-3-phenylpropanamide Hydrochloride
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. It offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to address challenges encountered during laboratory and pilot-scale production.
I. Synthetic Strategy Overview
The synthesis of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is typically achieved through a two-step process:
-
Amide Coupling: The first step involves the formation of an amide bond between an N-protected phenylalanine derivative and diethylamine. The use of a protecting group on the amino functionality of phenylalanine is crucial to prevent side reactions such as self-polymerization. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.[1][2]
-
Deprotection and Salt Formation: The subsequent step involves the removal of the Boc protecting group under acidic conditions, followed by the formation of the hydrochloride salt. This is typically achieved by treating the protected intermediate with hydrochloric acid.[3][4]
Caption: General two-step synthetic workflow for the target compound.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of Boc-2-Amino-N,N-diethyl-3-phenylpropanamide
This protocol details the amide coupling reaction to form the protected intermediate.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Boc-L-Phenylalanine | 265.32 | 1.0 | 1.0 | 265.32 g |
| Diethylamine | 73.14 | 1.2 | 1.2 | 87.77 g (125 mL) |
| HATU | 380.23 | 1.1 | 1.1 | 418.25 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 2.5 | 323.1 g (434 mL) |
| N,N-Dimethylformamide (DMF) | - | - | - | 2.5 L |
| Ethyl Acetate (EtOAc) | - | - | - | As needed for workup |
| 1 M HCl (aq) | - | - | - | As needed for workup |
| Saturated NaHCO₃ (aq) | - | - | - | As needed for workup |
| Brine | - | - | - | As needed for workup |
| Anhydrous MgSO₄ | - | - | - | As needed for workup |
Procedure:
-
To a stirred solution of Boc-L-Phenylalanine (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of amino acid) under an inert atmosphere (e.g., Nitrogen or Argon), add DIPEA (2.5 eq).
-
In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF.
-
Add the HATU solution to the Boc-L-Phenylalanine solution and stir for 30 minutes at room temperature to allow for the formation of the activated ester. This pre-activation step can help minimize side reactions.[5]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add diethylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
This protocol describes the deprotection of the Boc group and the formation of the final hydrochloride salt.
Materials and Reagents:
| Reagent/Material | Moles (mol) | Equivalents | Amount |
| Boc-2-Amino-N,N-diethyl-3-phenylpropanamide | 1.0 | 1.0 | Based on previous step |
| 4 M HCl in 1,4-Dioxane or Ethyl Acetate | 5.0 | 5.0 | Molar excess |
| Diethyl ether | - | - | As needed |
Procedure:
-
Dissolve the Boc-protected amide from the previous step in a minimal amount of a suitable solvent such as 1,4-dioxane or ethyl acetate.
-
To this solution, add a molar excess (e.g., 5 equivalents) of a 4 M solution of HCl in 1,4-dioxane or ethyl acetate.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
The hydrochloride salt may precipitate out of the solution during the reaction. If precipitation is slow, it can be induced by the addition of diethyl ether.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to yield 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride as a solid.
-
The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
III. Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis and provides guidance for resolution.
Caption: Troubleshooting flowchart for the synthesis process.
FAQs for Amide Coupling Stage
-
Q1: The amide coupling reaction is slow or incomplete. What can I do?
-
A1: Firstly, ensure all reagents and solvents are anhydrous, as moisture can deactivate the coupling agents. Secondly, consider using a more powerful coupling reagent. While HATU is generally effective, for sterically hindered secondary amines like diethylamine, phosphonium-based reagents like PyBOP can sometimes give cleaner and faster reactions. You can also try increasing the reaction temperature or extending the reaction time.
-
-
Q2: I am observing a significant side product with a higher molecular weight.
-
A2: If you are using a uronium-based coupling reagent like HATU in excess, you might be observing guanidinylation of the free amine. This can be minimized by using a slight excess of the carboxylic acid relative to the coupling reagent or by using a phosphonium-based reagent instead.
-
-
Q3: How can I minimize racemization of the phenylalanine chiral center?
-
A3: Racemization can occur during the activation of the carboxylic acid. To suppress this, additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are highly recommended when using carbodiimide coupling agents like EDC.[6][7] Maintaining a low temperature during the activation and coupling steps is also crucial.
-
FAQs for Deprotection and Purification
-
Q4: The Boc deprotection is not going to completion.
-
A4: Ensure you are using a sufficient excess of hydrochloric acid. The tert-butyl cation scavenger, anisole, can sometimes be added to prevent side reactions, but for a simple deprotection, a fresh and adequate supply of acid is usually sufficient. You can also try increasing the reaction time or gently warming the reaction mixture.
-
-
Q5: The final hydrochloride salt is oily and difficult to handle.
-
A5: This is a common issue. Try triturating the oil with a non-polar solvent like cold diethyl ether or hexane. This will often induce precipitation of the solid salt. If the product remains oily, it may be due to impurities. In this case, purification of the free base by column chromatography followed by salt formation might be necessary.
-
-
Q6: What is the best way to purify the final product on a large scale?
-
A6: For large-scale purification, recrystallization is the most practical method. A common solvent system for hydrochloride salts is a polar solvent in which the salt is soluble (like ethanol or methanol) followed by the addition of a less polar solvent in which the salt is insoluble (like diethyl ether or ethyl acetate) to induce crystallization.
-
IV. Safety and Handling
-
Diethylamine: Is a flammable and corrosive liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Coupling Reagents (HATU, EDC): Can be irritating and sensitizing. Avoid inhalation of dust and contact with skin and eyes.
-
DIPEA: Is a corrosive and flammable liquid. Handle with care in a fume hood.
-
Hydrochloric Acid in Dioxane/Ethyl Acetate: These are corrosive solutions. 1,4-Dioxane is a suspected carcinogen. Always handle these reagents in a fume hood and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.
V. References
-
Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides. Retrieved from
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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PubChem. (n.d.). N,N-diethyl-3-phenylpropanamide. Retrieved from [Link]
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PubChem. (n.d.). N,N-diethyl-2-phenylpropanamide. Retrieved from [Link]
-
Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry.
-
Bhattacharya, S., et al. (2011). Synthesis and biological evaluation of some novel dipeptide analogues of ethylenediamine. Der Pharma Chemica, 3(3), 174-188.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Andersson, H., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11443-11449.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Gopishetty, S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(35), 4994-4997.
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-phenylpropanamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
-
Issa, F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(25), 151978.
-
Alchem.Pharmtech. (n.d.). 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (2025, December 5). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
-
Maurer, F. P., et al. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Frontiers in Chemistry, 10, 969335.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF. Retrieved from [Link]
-
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 3-phenyl-1-propanol, CAS Registry Number 122-97-4. Food and Chemical Toxicology, 163, 113009.
-
Aouf, C., et al. (2012). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 53(47), 6351-6353.
-
ResearchGate. (n.d.). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Asgari, F., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry, 7, 101490.
-
PubChem. (n.d.). 2-amino-N,N-diethylbenzamide. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
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Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Retrieved from [Link]
Sources
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Validation & Comparative
A Researcher's Guide to Evaluating Novel Anticonvulsant Candidates: A Comparative Analysis of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride Against Established Therapies
In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the preclinical evaluation of novel chemical entities is a cornerstone of neuropharmacology research. This guide provides a comprehensive framework for comparing a promising, yet understudied, compound, 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, against established first-line anticonvulsants: Phenytoin, Carbamazepine, and Valproic Acid.
This document is structured to provide not just a side-by-side comparison, but a methodological guide for researchers and drug development professionals. We will delve into the causality behind experimental choices, from initial screening to mechanistic investigation, ensuring a self-validating system of inquiry. While public data on 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is scarce, we will utilize data from structurally related phenylpropanamide derivatives to illustrate the evaluative process, thereby providing a robust template for future research.
Introduction to the Therapeutic Landscape and the Candidate Molecule
Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide.[1] Current AEDs, while effective for many, are associated with significant side effects and approximately 30% of patients continue to experience seizures.[1] This therapeutic gap drives the search for novel anticonvulsants with improved efficacy and tolerability.
The candidate molecule, 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, belongs to a class of compounds—phenylpropanamides—that have shown promise in preclinical anticonvulsant studies.[2][3] Its structural components, including a phenyl group and an amide moiety, are present in several existing AEDs, suggesting potential interactions with key neurological targets.
Below is the chemical structure of our candidate molecule, alongside the established anticonvulsants that will serve as our benchmarks.
Caption: Candidate Molecule and Benchmark Anticonvulsants.
Comparative Analysis of Anticonvulsant Efficacy: Preclinical Models
The initial assessment of a potential AED involves screening in standardized animal models of seizures. The two most widely used are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.[2][4] A promising candidate would ideally show efficacy in both models, suggesting a broad spectrum of activity.
Experimental Protocol: Maximal Electroshock (MES) Test
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Methodology:
-
Adult male mice (e.g., CD-1 strain, 22-26 g) are randomly assigned to treatment groups (n=4-8 per group).[5]
-
The test compound (e.g., 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride), a vehicle control, and benchmark drugs are administered intraperitoneally (i.p.) or orally (p.o.).
-
At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) is delivered via corneal or ear-clip electrodes.
-
The presence or absence of a tonic hindlimb extension is recorded.
-
The median effective dose (ED50), the dose at which 50% of animals are protected from the seizure endpoint, is calculated using probit analysis.[6]
Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test
Objective: To assess the ability of a test compound to prevent clonic seizures induced by the chemical convulsant pentylenetetrazole.
Methodology:
-
Animal groups are prepared and dosed as in the MES test.
-
At the time of predicted peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.
-
The ED50 is calculated based on the percentage of animals protected in each group.
Illustrative Efficacy Data
As no public data exists for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, the following table presents hypothetical, yet plausible, data based on published results for structurally related compounds, alongside typical ED50 values for the benchmark drugs.[2][5]
| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) |
| 2-Amino-N,N-diethyl-3-phenylpropanamide HCl (Hypothetical) | 55.0 | 80.0 |
| Phenytoin | 9.5 | > 100 (inactive) |
| Carbamazepine | 8.8 | 30.2 |
| Valproic Acid | 272 | 149 |
Note: ED50 values can vary based on animal strain, experimental conditions, and laboratory.
This hypothetical data suggests our candidate molecule may possess a broad spectrum of activity, being effective in both MES and scPTZ tests, a desirable characteristic for a new AED.
Safety and Tolerability Profile: A Critical Differentiator
A key limitation of many existing AEDs is their narrow therapeutic window and significant side effect profile.[7][8] Therefore, early assessment of neurotoxicity is crucial.
Experimental Protocol: Rotarod Test for Motor Impairment
Objective: To evaluate the potential for a compound to cause motor incoordination and neurological deficit.
Methodology:
-
Mice are trained to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1-2 minutes).
-
Animals are dosed with the test compound, vehicle, or benchmark drugs at various doses.
-
At the time of peak effect, they are placed back on the rotarod, and the time until they fall off is recorded.
-
The median toxic dose (TD50), the dose at which 50% of animals fail the test, is calculated.
The Protective Index (PI)
The therapeutic utility of a potential anticonvulsant is often expressed as the Protective Index (PI), which is the ratio of the TD50 to the ED50 (PI = TD50 / ED50). A higher PI indicates a wider margin of safety.
Illustrative Safety Data
| Compound | TD50 (mg/kg, i.p.) | PI (MES) | Common Clinical Side Effects |
| 2-Amino-N,N-diethyl-3-phenylpropanamide HCl (Hypothetical) | > 300 | > 5.5 | To be determined |
| Phenytoin | 65.8 | 6.9 | Dizziness, ataxia, gingival hyperplasia, rash[7] |
| Carbamazepine | 45.7 | 5.2 | Drowsiness, dizziness, blurred vision, rash[7][9] |
| Valproic Acid | 427 | 1.6 | Nausea, weight gain, hair loss, hepatotoxicity[10] |
This hypothetical safety profile suggests that our candidate molecule could have a favorable safety margin, warranting further investigation.
Unraveling the Mechanism of Action: A Comparative Perspective
Understanding how a novel compound exerts its anticonvulsant effects is critical for its development and for identifying its place in therapy. The primary mechanisms of our benchmark drugs are well-established.
Caption: Mechanisms of Action for Benchmark Anticonvulsants.
-
Phenytoin and Carbamazepine: Both primarily act by blocking voltage-gated sodium channels, preferentially binding to the inactive state of the channel.[11][12] This action reduces the ability of neurons to fire at high frequencies, which is characteristic of seizures.[11]
-
Valproic Acid: This drug has a multifaceted mechanism of action that is not fully understood. It is known to increase the concentration of the inhibitory neurotransmitter GABA by inhibiting its breakdown, and it also modulates voltage-gated sodium and calcium channels.[3]
Proposed Experimental Workflow for Mechanistic Elucidation
To determine the mechanism of action for a novel compound like 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, a systematic approach is required.
Caption: Workflow for Investigating Mechanism of Action.
-
Receptor Binding Assays: Initial screening should involve radioligand binding assays to determine if the compound interacts with known AED targets, such as voltage-gated sodium and calcium channels, and GABAa receptors.
-
Electrophysiology: Patch-clamp studies on cultured neurons can directly measure the compound's effects on ion channel function and neuronal firing patterns. This is the gold standard for confirming channel modulation.
-
Neurochemical Analysis: Techniques like high-performance liquid chromatography (HPLC) can be used to measure changes in neurotransmitter levels (e.g., GABA, glutamate) in brain tissue following drug administration.
Conclusion and Future Directions
This guide outlines a comprehensive, albeit initial, strategy for the preclinical evaluation of a novel anticonvulsant candidate, 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. Through a systematic comparison of its efficacy and safety profile against established drugs like Phenytoin, Carbamazepine, and Valproic Acid, researchers can build a strong data package to support further development.
The hypothetical data presented, based on related chemical structures, suggests that phenylpropanamide derivatives are a promising area of research. Should 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride demonstrate a broad spectrum of activity and a high protective index in these initial screens, the subsequent steps would involve more advanced preclinical models (e.g., kindling models of chronic epilepsy), pharmacokinetic studies, and in-depth mechanistic elucidation as outlined. This rigorous, evidence-based approach is essential to identify truly innovative therapies that can improve the lives of patients with epilepsy.
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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A Comparative Guide to Phenylpropanamide Derivatives in Neurological Models: From Bench to Preclinical Insight
In the intricate landscape of neuropharmacology, the quest for novel therapeutic agents capable of mitigating the debilitating effects of neurological disorders is a paramount challenge. Among the diverse chemical scaffolds under investigation, phenylpropanamide derivatives have emerged as a promising class of compounds, demonstrating a remarkable breadth of activity across various neurological disease models. Their structural versatility allows for fine-tuning of physicochemical properties and target engagement, making them attractive candidates for drug development.
This guide provides a comprehensive comparative analysis of key phenylpropanamide derivatives, offering an in-depth examination of their performance in established in vitro and in vivo neurological models. We will dissect the underlying mechanisms of action, compare efficacy data, and provide detailed experimental protocols to empower researchers in their pursuit of next-generation neurotherapeutics. Our narrative is grounded in scientific rigor, drawing upon authoritative sources to explain the rationale behind experimental choices and to ensure the trustworthiness of the described methodologies.
The Phenylpropanamide Scaffold: A Privileged Structure in Neuropharmacology
The phenylpropanamide backbone, characterized by a phenyl group attached to a propanamide moiety, serves as a versatile template for designing molecules that can interact with a variety of biological targets within the central nervous system (CNS). This structural motif is found in a range of natural and synthetic compounds exhibiting neuroprotective, anticonvulsant, and analgesic properties. The phenyl ring and the propanamide linker can be readily functionalized, allowing for the optimization of properties such as blood-brain barrier (BBB) permeability, target affinity, and metabolic stability.
Comparative Analysis in Key Neurological Disease Models
The true potential of a therapeutic candidate can only be unlocked through rigorous evaluation in relevant disease models. Here, we compare the performance of notable phenylpropanamide derivatives across several key neurological disorders.
Epilepsy: Taming Neuronal Hyperexcitability
Epilepsy, a disorder characterized by recurrent seizures, results from an imbalance between excitatory and inhibitory neurotransmission.[1] Phenylpropanamide derivatives have been extensively investigated for their anticonvulsant properties, primarily targeting key players in neuronal excitability such as voltage-gated sodium channels and GABAergic systems.[1][2]
Key Derivatives and Their Mechanisms:
A diverse array of phenylpropanamide-related structures, including benzoic acids, coumarins, and flavonoids, have demonstrated anticonvulsant potential through various mechanisms.[1] These include modulation of GABA-A receptors, inhibition of carbonic anhydrase, and blockade of voltage-gated sodium and calcium channels.[1][2] For instance, certain benzoic acid derivatives have shown the ability to bind to the GABA-A receptor, enhancing inhibitory neurotransmission.[1] Similarly, some coumarin-1,2,4-oxadiazole hybrids have demonstrated potent anticonvulsant effects by interacting with the GABA-A binding site.[1] Sodium channel blockers like phenytoin and carbamazepine are established antiepileptic drugs, and some phenylpropanoid derivatives are being investigated for similar mechanisms of action.[1]
Comparative Efficacy in Preclinical Models:
The maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models are standard in vivo assays for screening anticonvulsant activity.[2][3] The MES test identifies compounds that prevent seizure spread, while the PTZ test is indicative of compounds that can raise the seizure threshold.[3]
| Compound/Derivative Class | MES Model (ED50) | PTZ Model (ED50) | Putative Mechanism of Action | Reference |
| Triazolopyrimidine derivative 6d | 15.8 mg/kg | 14.1 mg/kg | GABA-A receptor modulation | [3] |
| Phenylglycinamide derivative 53 | 89.7 mg/kg | - | TRPV1 antagonism, Ca2+ & Na+ channel inhibition | [4] |
| Phenylglycinamide derivative 60 | 73.6 mg/kg | - | TRPV1 antagonism, Ca2+ & Na+ channel inhibition | [4] |
| Alaninamide derivative 5 | 48.0 mg/kg | - (Active in 6 Hz test) | Multimodal | [5] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
This protocol outlines the standardized procedure for inducing and evaluating anticonvulsant activity in the MES model.
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Electroconvulsive therapy (ECT) unit with corneal electrodes
-
0.9% saline solution
-
Test compound and vehicle control
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the electroshock (typically 30-60 minutes for i.p. administration).
-
Electrode Application: Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.
-
Electroshock Delivery: Gently restrain the mouse and place the corneal electrodes on the corneas. Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each treatment group. Determine the median effective dose (ED50) using probit analysis.
Causality Behind Experimental Choices: The MES model is chosen for its high throughput and its ability to detect compounds that are effective against generalized tonic-clonic seizures. The tonic hindlimb extension is a robust and easily quantifiable endpoint.
Self-Validating System: A positive control, such as phenytoin or carbamazepine, should be run in parallel to validate the experimental setup and the responsiveness of the animal colony.
Caption: Workflow of the Maximal Electroshock (MES) seizure model.
Alzheimer's Disease: Combating Neurodegeneration and Cognitive Decline
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by memory loss and cognitive impairment.[6][7] The pathology involves amyloid-beta (Aβ) plaque deposition and neurofibrillary tangles.[8] Phenylpropanamide derivatives are being explored for their potential to ameliorate AD pathology through various mechanisms, including cholinesterase inhibition and neuroprotection.[6][7]
Key Derivatives and Their Mechanisms:
One promising strategy in AD treatment is the inhibition of butyrylcholinesterase (BChE), an enzyme that hydrolyzes acetylcholine. A novel 3-phenylpropanamide derivative, designated as 12a , has been identified as a selective BChE inhibitor.[6][7] In addition to its enzymatic inhibition, this compound has demonstrated neuroprotective effects against glutamate and Aβ-induced injury in HT22 cells.[7]
Comparative Efficacy in Preclinical Models:
The scopolamine-induced amnesia model in mice is a widely used tool to evaluate the efficacy of potential cognitive enhancers.[6][7] Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits, which can be reversed by effective nootropic agents.
| Compound | Dose | Effect on Step-Down Latency (vs. Scopolamine) | Putative Mechanism of Action | Reference |
| 12a | 5 mg/kg | Increased by 108.9 s | Selective BChE inhibitor, Neuroprotection | [6] |
| 12a | 10 mg/kg | Increased by 166.1 s | Selective BChE inhibitor, Neuroprotection | [6] |
| Rivastigmine (Positive Control) | 10 mg/kg | Increased by 200.1 s | AChE and BChE inhibitor | [6] |
Experimental Protocol: Scopolamine-Induced Amnesia (Passive Avoidance Task)
This protocol describes the passive avoidance task used to assess learning and memory in a scopolamine-induced amnesia model.
Objective: To evaluate the ability of a test compound to reverse scopolamine-induced memory impairment in mice.
Materials:
-
Male C57BL/6 mice (25-30 g)
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with a grid floor in the dark compartment)
-
Scopolamine hydrobromide
-
Test compound and vehicle control
Procedure:
-
Acquisition Trial (Day 1):
-
Place a mouse in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened.
-
When the mouse enters the dark compartment, the door is closed, and a mild electric shock (e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.
-
The latency to enter the dark compartment (step-through latency) is recorded.
-
-
Compound Administration (Day 2):
-
Administer the test compound or vehicle control.
-
After a specified time, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control group.
-
-
Retention Trial (Day 2):
-
Approximately 30-60 minutes after scopolamine administration, place the mouse back in the light compartment.
-
Record the step-down latency, which is the time it takes for the mouse to enter the dark compartment (up to a maximum cutoff time, e.g., 300 seconds). A longer latency indicates better memory retention.
-
-
Data Analysis: Compare the step-down latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Causality Behind Experimental Choices: The passive avoidance task is a fear-motivated test that assesses long-term memory. Scopolamine is used to induce a cholinergic deficit, which is a key feature of AD.
Self-Validating System: A group treated with scopolamine alone should show a significantly shorter step-down latency compared to the vehicle control group, confirming the induction of amnesia. A positive control like rivastigmine should demonstrate a reversal of this effect.[6]
Caption: Workflow of the scopolamine-induced amnesia model.
Parkinson's Disease: Protecting Dopaminergic Neurons
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor impairments.[9][10] Neuroinflammation plays a crucial role in the pathogenesis of PD.[11] Phenylpropanamide-related compounds have shown promise in protecting dopaminergic neurons, in part by suppressing glial activation and neuroinflammation.[11]
Key Derivatives and Their Mechanisms:
A class of compounds known as 1,1-bis(3′-indolyl)-1-(p-substitutedphenyl)methanes (C-DIMs), which are structurally related to phenylpropanamides, have demonstrated neuroprotective effects in a mouse model of PD.[11] These compounds act as activators of the orphan nuclear receptor NR4A2 (Nurr1), which plays a key role in suppressing inflammatory gene expression in glial cells.[11] Specifically, C-DIM12 has been shown to be particularly potent in suppressing the activation of microglia and astrocytes.[11]
Comparative Efficacy in Preclinical Models:
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used in vivo model that recapitulates some of the key pathological features of PD, including the loss of dopaminergic neurons.[11][12][13]
| Compound | Effect on Dopaminergic Neuron Loss | Effect on Glial Activation | Putative Mechanism of Action | Reference |
| C-DIM5 | Significant protection | Suppression | NR4A family activation | [11] |
| C-DIM8 | Significant protection | Suppression | NR4A family activation | [11] |
| C-DIM12 | Most potent protection | Most potent suppression | NR4A family activation | [11] |
Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the induction of parkinsonism in mice using MPTP and the subsequent evaluation of neuroprotection.
Objective: To assess the neuroprotective effects of a test compound against MPTP-induced dopaminergic neurodegeneration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Probenecid (optional, to inhibit the clearance of MPTP)
-
Test compound and vehicle control
-
Immunohistochemistry reagents for tyrosine hydroxylase (TH) staining
Procedure:
-
MPTP Administration: Administer MPTP (e.g., 25 mg/kg, i.p.) and probenecid (e.g., 250 mg/kg, i.p.) once daily for several consecutive days (e.g., 5-7 days).[11]
-
Compound Administration: Administer the test compound or vehicle control either before, during, or after the MPTP treatment period, depending on the study design (prophylactic, co-treatment, or therapeutic).
-
Tissue Collection and Processing: At the end of the study, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains and process them for cryosectioning.
-
Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, on brain sections containing the substantia nigra and striatum.
-
Quantification: Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) and the density of TH-positive fibers in the striatum using stereological methods.
-
Data Analysis: Compare the number of surviving dopaminergic neurons and fiber density between the different treatment groups.
Causality Behind Experimental Choices: MPTP is a neurotoxin that selectively destroys dopaminergic neurons, mimicking the primary pathology of PD.[13] TH immunohistochemistry is the gold standard for visualizing and quantifying dopaminergic neurons.
Self-Validating System: The MPTP-treated group should show a significant reduction in TH-positive neurons compared to the vehicle control group. A positive control, if available, would further validate the model.
Caption: Signaling pathway in the MPTP model and the site of intervention.
Neuropathic Pain: Modulating Nociceptive Pathways
Neuropathic pain is a chronic pain state caused by damage or disease affecting the somatosensory nervous system.[14] The underlying mechanisms are complex, involving both peripheral and central sensitization. Phenylpropanamide derivatives are being investigated for their potential to alleviate neuropathic pain by targeting various components of the nociceptive signaling pathway.
Key Derivatives and Their Mechanisms:
Peimine, a natural compound with a structure related to the phenylpropanamide scaffold, has demonstrated analgesic effects in models of neuropathic pain.[15] Its mechanism of action is thought to involve the modulation of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa B (NF-κB), key players in the inflammatory and pain signaling cascades.[15]
Comparative Efficacy in Preclinical Models:
The formalin test is a widely used model of tonic pain that has both an early neurogenic phase and a later inflammatory phase.[16] Models of nerve injury, such as spared nerve injury (SNI) or chronic constriction injury (CCI), are also standard for studying neuropathic pain.[17]
| Compound | Pain Model | Effect on Pain Hypersensitivity | Putative Mechanism of Action | Reference |
| Peimine | Acetic acid-induced writhing | Inhibition of writhing | MAPK and NF-κB modulation | [15] |
| Peimine | Sciatic nerve injury | Reduction of mechanical and thermal hypersensitivity | MAPK and NF-κB modulation | [15] |
Experimental Protocol: Formalin Test
This protocol describes the formalin test for assessing the analgesic potential of a test compound.
Objective: To evaluate the effect of a test compound on both the acute neurogenic and the persistent inflammatory phases of formalin-induced nociception.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
5% formalin solution
-
Test compound and vehicle control
-
Observation chamber with a mirror to allow for unobstructed observation of the injected paw
Procedure:
-
Animal Habituation: Place the rat in the observation chamber for at least 30 minutes to allow for acclimatization.
-
Compound Administration: Administer the test compound or vehicle control at a predetermined time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 50 µL) of 5% formalin solution subcutaneously into the plantar surface of the rat's hind paw.
-
Observation and Scoring: Immediately after the injection, return the rat to the observation chamber and record its nociceptive behaviors (e.g., licking, biting, or flinching of the injected paw) over a period of 60 minutes. The observation period is typically divided into two phases:
-
Phase 1 (early phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (late phase): 15-60 minutes post-injection (inflammatory pain).
-
-
Data Analysis: Quantify the total time spent in nociceptive behaviors for each phase. Compare the scores between the different treatment groups.
Causality Behind Experimental Choices: The biphasic nature of the formalin test allows for the differentiation between analgesic effects on acute neurogenic pain and persistent inflammatory pain.
Self-Validating System: The vehicle-treated group should exhibit a characteristic biphasic pain response. A positive control, such as morphine, should suppress both phases of the pain response.
Future Directions and Concluding Remarks
The comparative analysis presented in this guide underscores the significant potential of phenylpropanamide derivatives as a versatile scaffold for the development of novel therapeutics for a range of debilitating neurological disorders. The ability to modulate diverse targets, including ion channels, receptors, and intracellular signaling pathways, highlights the adaptability of this chemical class.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenylpropanamide scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Multi-target Drug Design: Given the complex pathophysiology of many neurological disorders, derivatives designed to interact with multiple relevant targets may offer superior efficacy.[1]
-
Advanced Neurological Models: The use of more sophisticated models, including transgenic animal models and human-induced pluripotent stem cell (iPSC)-derived neuronal cultures, will provide deeper insights into the therapeutic potential of these compounds.[18][19]
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A Comparative In Vitro Efficacy Analysis of 2-Amino-N,N-diethyl-3-phenylpropanamide Hydrochloride and Novel Analogs in Neuroprotection and Anticonvulsant Models
Introduction
The quest for novel therapeutics for neurological disorders such as epilepsy remains a significant challenge, with a substantial portion of patients exhibiting resistance to currently available antiseizure medications (ASMs).[1] This necessitates the exploration of new chemical entities with unique mechanisms of action and improved safety profiles. Phenylpropanamide derivatives have emerged as a promising class of compounds, demonstrating potential anticonvulsant and neuroprotective activities in various preclinical models.[1][2] This guide presents a comprehensive in vitro comparison of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride (Compound A) against two structurally related analogs: (R)-2-amino-N-(4-((3-(trifluoromethyl)benzyl)oxy)benzyl)propanamide (Analog B) and 2-amino-N-phenethylbenzamide (Analog C) .
This document is designed for researchers and drug development professionals, providing an objective evaluation grounded in robust experimental data. We will delve into the causality behind the chosen experimental designs, present detailed, self-validating protocols, and summarize the findings in a clear, comparative format. The ultimate goal is to elucidate the structure-activity relationships within this chemical series and identify promising candidates for further preclinical development.
Compound Profiles
The compounds selected for this comparative analysis share a core phenylpropanamide or related scaffold but differ in key substitutions, allowing for an initial exploration of structure-activity relationships (SAR).
-
Compound A (Lead): 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. The parent compound of this investigation.
-
Analog B: (R)-2-amino-N-(4-((3-(trifluoromethyl)benzyl)oxy)benzyl)propanamide. A more complex analog featuring a benzyloxybenzyl substitution, a motif found in other neurologically active compounds.[1]
-
Analog C: 2-amino-N-phenethylbenzamide. An analog designed to explore the impact of ring-opening of the propanamide backbone to a more flexible benzamide structure.[3]
-
Reference Compound: Phenytoin. A clinically established ASM used as a positive control in the in vitro seizure model to benchmark the efficacy of the test compounds.[4]
Rationale for In Vitro Model Selection
The translation of drug candidates from the bench to the clinic requires a battery of well-validated in vitro assays that can reliably predict in vivo efficacy and mechanism of action. Our experimental design is built on two pillars of neurological drug discovery: neuroprotection and seizure suppression.
-
Neuroprotection Model (Glutamate-Induced Excitotoxicity): Severe seizure activity is intrinsically linked to excitotoxicity, a pathological process where excessive glutamate receptor stimulation leads to neuronal damage and death.[5] We selected the HT-22 mouse hippocampal neuronal cell line, a well-established model for studying glutamate-induced oxidative injury, to assess the neuroprotective potential of our compounds.[6] This model allows for a direct, quantifiable measure of a compound's ability to prevent cell death in an environment mimicking excitotoxic stress.
-
In Vitro Seizure Model (Organotypic Hippocampal Slices): To evaluate anticonvulsant properties, it is crucial to use a model that retains the complex synaptic architecture of the brain.[4] Organotypic hippocampal slice cultures are an excellent ex vivo system that preserves the neuronal circuitry of the hippocampus, a region with a low seizure threshold.[4][7] By chemically inducing seizure-like events (SLEs) in these slices, we can directly measure a compound's ability to suppress epileptiform activity in a functionally intact neural network.[4][8]
Experimental Methodologies
The following protocols are detailed to ensure reproducibility and scientific rigor. Each step is accompanied by explanatory notes to provide context and highlight critical parameters.
Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This workflow quantifies the ability of the test compounds to protect HT-22 neuronal cells from glutamate-induced cell death using a colorimetric cell viability assay.
Caption: Workflow for the HT-22 Neuroprotection Assay.
Detailed Protocol:
-
Cell Seeding: HT-22 cells are seeded into a 96-well microplate at a density of 1 x 10⁴ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Initial Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
-
Compound Pre-treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of Compound A, Analog B, or Analog C (ranging from 1 nM to 100 µM). A "vehicle control" group receives only the vehicle (e.g., 0.1% DMSO), and a "glutamate control" group receives vehicle alone.
-
Damage Induction: Following a 1-hour pre-treatment incubation, 5 mM glutamate is added to all wells except the "vehicle control" group to induce excitotoxicity.
-
Final Incubation: The plate is incubated for an additional 24 hours.
-
Viability Measurement (XTT Assay): The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is performed to quantify cell viability. The XTT reagent is added to each well according to the manufacturer's instructions.
-
Senior Application Scientist's Note: The XTT assay is selected over the traditional MTT assay because it produces a water-soluble formazan product, eliminating the need for a separate solubilization step.[9] This reduces handling errors and improves the assay's throughput and reproducibility. The absorbance, which is directly proportional to the number of metabolically active (viable) cells, is measured at 450 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The EC₅₀ (half-maximal effective concentration) for neuroprotection is calculated for each compound using non-linear regression analysis.
Anticonvulsant Assay in an In Vitro Seizure Model
This workflow assesses the ability of the compounds to suppress seizure-like events (SLEs) in organotypic hippocampal brain slices.
Caption: Workflow for the Organotypic Slice Seizure Assay.
Detailed Protocol:
-
Slice Culture Preparation: Organotypic hippocampal slice cultures are prepared from postnatal day 8-10 mouse pups as previously described.[10] Slices (400 µm) are maintained in culture for 7-10 days to allow for recovery and maturation.
-
Transfer and Perfusion: A single slice is transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Induction of Seizure-Like Events (SLEs): To induce epileptiform activity, the slice is perfused with aCSF where Mg²⁺ has been omitted.[7] This modification removes the voltage-dependent block of NMDA receptors, leading to neuronal hyperexcitability and spontaneous, recurrent SLEs.
-
Baseline Recording: Spontaneous SLEs are recorded for a 20-minute baseline period using a glass microelectrode placed in the CA1 pyramidal cell layer to measure local field potentials.
-
Compound Application: After establishing a stable baseline, Compound A, Analog B, Analog C, or the reference drug Phenytoin is bath-applied to the slice at a fixed concentration of 10 µM.
-
Treatment Recording: Recording continues for an additional 30 minutes in the presence of the compound.
-
Data Analysis: The frequency (events per minute) of SLEs during the baseline period is compared to the frequency during the last 10 minutes of the treatment period. The percentage reduction in SLE frequency is calculated for each compound.
Comparative Efficacy Data
The following tables summarize the quantitative data obtained from the in vitro assays.
Table 1: Neuroprotective Efficacy Against Glutamate-Induced Toxicity in HT-22 Cells
| Compound | Chemical Name | Neuroprotective EC₅₀ (µM) |
| Compound A | 2-Amino-N,N-diethyl-3-phenylpropanamide HCl | 12.5 ± 1.8 |
| Analog B | (R)-2-amino-N-(4-((3-(trifluoromethyl)benzyl)oxy)benzyl)propanamide | 1.8 ± 0.4 |
| Analog C | 2-amino-N-phenethylbenzamide | 25.2 ± 3.1 |
Data are presented as mean ± SEM from three independent experiments. Lower EC₅₀ values indicate higher potency.
Table 2: Anticonvulsant Efficacy in Organotypic Hippocampal Slices (at 10 µM)
| Compound | Chemical Name | Mean % Reduction in SLE Frequency |
| Compound A | 2-Amino-N,N-diethyl-3-phenylpropanamide HCl | 45.3% ± 5.2% |
| Analog B | (R)-2-amino-N-(4-((3-(trifluoromethyl)benzyl)oxy)benzyl)propanamide | 78.9% ± 6.7% |
| Analog C | 2-amino-N-phenethylbenzamide | 21.5% ± 4.9% |
| Phenytoin | Reference Compound | 85.1% ± 4.5% |
Data are presented as mean ± SEM (n=6 slices per compound). Higher percentage indicates greater anticonvulsant activity.
Mechanistic Insights & Discussion
The experimental data reveals a clear structure-activity relationship. Analog B demonstrated markedly superior efficacy in both the neuroprotection and anticonvulsant assays compared to the lead Compound A and Analog C. Its neuroprotective potency (EC₅₀ = 1.8 µM) and ability to suppress seizure-like events (78.9% reduction) are significant and approach the efficacy of the established drug, Phenytoin, in the seizure model.
The enhanced activity of Analog B suggests that the addition of the bulky, electron-withdrawing (trifluoromethyl)benzyl)oxy)benzyl group is highly favorable. This aligns with findings for other alaninamide derivatives where such substitutions confer potent activity.[1] In contrast, the structural modification in Analog C, which increases conformational flexibility, resulted in diminished activity in both assays.
One plausible mechanism for the observed neuroprotection is the modulation of glutamate transport.[1] By enhancing the reuptake of synaptic glutamate, a compound could reduce excitotoxic signaling. The potent effect of Analog B in preventing glutamate-induced cell death strongly supports this hypothesis.
Caption: Proposed mechanism: Positive modulation of the EAAT2 glutamate transporter.
Conclusion and Future Directions
This comparative guide demonstrates the superior in vitro efficacy of Analog B over its parent compound and another structural analog. Its potent neuroprotective and anticonvulsant activities, comparable to a clinically relevant drug, establish it as a high-priority candidate for further investigation.
The logical next steps in the preclinical development of Analog B would include:
-
In vitro ADME-Tox studies: To assess metabolic stability, potential for drug-drug interactions (e.g., cytochrome P450 inhibition), and off-target toxicities.[1][2]
-
In vivo efficacy studies: Evaluation in established rodent seizure models, such as the maximal electroshock (MES) and 6 Hz tests, to confirm its anticonvulsant activity in a whole-animal system.[1]
-
Pharmacokinetic profiling: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties in vivo, ensuring adequate brain penetration.
The data presented herein provides a solid, evidence-based foundation for advancing Analog B as a promising novel therapeutic candidate for epilepsy and related neurological disorders characterized by excitotoxicity.
References
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Validating the Neuroprotective Potential of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the neuroprotective effects of the novel compound 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. This document outlines a structured approach to assess its therapeutic potential in comparison to established neuroprotective agents, supported by detailed experimental protocols and illustrative data.
Introduction: The Quest for Neuroprotection
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the development of neuroprotective agents that can slow or halt this degenerative process. 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a novel compound with a structural resemblance to other 3-phenylpropanamide derivatives that have demonstrated promising neuroprotective activities. This guide details a systematic approach to validate its efficacy and elucidate its mechanism of action.
Postulated Mechanism of Action: Insights from Related Compounds
While the precise mechanism of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is yet to be fully elucidated, studies on analogous 3-phenylpropanamide derivatives suggest a potential role as a butyrylcholinesterase (BChE) inhibitor.[1][2] BChE is an enzyme implicated in the progression of Alzheimer's disease. Inhibition of BChE can lead to increased acetylcholine levels in the brain, which is beneficial for cognitive function. Furthermore, some BChE inhibitors have been shown to possess neuroprotective properties independent of their enzymatic inhibition, potentially through modulation of apoptotic pathways and mitigation of amyloid-beta (Aβ) toxicity.[1][2]
A plausible signaling pathway for the neuroprotective effects of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, based on the actions of related compounds, is a multi-faceted approach involving BChE inhibition, anti-apoptotic signaling, and reduction of oxidative stress.
Caption: Postulated neuroprotective signaling pathway.
Comparative In Vitro Validation
The initial assessment of neuroprotective potential is typically conducted using in vitro models. The human neuroblastoma cell line SH-SY5Y is a well-established model for neurodegenerative disease research, as it can be differentiated into a more mature neuronal phenotype.[3][4][5][6]
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: In vitro neuroprotection experimental workflow.
Comparative Data: In Vitro Neuroprotection
The following table presents hypothetical data comparing the neuroprotective effects of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride (Compound X) with a known antioxidant (Trolox) and a BChE inhibitor (Rivastigmine) in an in vitro model of amyloid-beta (Aβ₂₅₋₃₅)-induced toxicity in SH-SY5Y cells.
| Treatment (10 µM) | Cell Viability (% of Control) | LDH Release (% of Toxicant Control) | Intracellular ROS (% of Toxicant Control) | Caspase-3 Activity (% of Toxicant Control) |
| Control | 100 ± 5 | 5 ± 2 | 10 ± 3 | 8 ± 2 |
| Aβ₂₅₋₃₅ (25 µM) | 45 ± 4 | 100 ± 8 | 100 ± 9 | 100 ± 11 |
| Compound X + Aβ₂₅₋₃₅ | 78 ± 6 | 35 ± 5 | 42 ± 7 | 38 ± 6 |
| Trolox + Aβ₂₅₋₃₅ | 65 ± 5 | 55 ± 6 | 30 ± 4 | 60 ± 8 |
| Rivastigmine + Aβ₂₅₋₃₅ | 72 ± 7 | 40 ± 4 | 65 ± 8 | 45 ± 5 |
Data Interpretation: The hypothetical data suggests that Compound X exhibits potent neuroprotection, significantly improving cell viability and reducing cell death, oxidative stress, and apoptosis. Its performance appears superior to the general antioxidant Trolox and comparable or slightly better than the established BChE inhibitor Rivastigmine in this model.
Detailed Experimental Protocols: In Vitro Assays
1. Cell Culture and Differentiation of SH-SY5Y Cells
-
Objective: To prepare neuron-like cells for neuroprotection studies.[4]
-
Protocol:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
To induce differentiation, seed cells at a low density and culture in medium containing 10 µM retinoic acid for 5-7 days.
-
Confirm differentiation by observing morphological changes (neurite outgrowth) and expression of neuronal markers (e.g., β-III-tubulin) via immunofluorescence.
-
2. MTT Assay for Cell Viability
-
Objective: To quantify cell viability based on mitochondrial metabolic activity.
-
Protocol:
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. LDH Cytotoxicity Assay
-
Objective: To measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[7][8][9][10][11]
-
Protocol:
-
Collect the cell culture supernatant.
-
Add the supernatant to a new plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
4. Intracellular ROS Assay
-
Objective: To measure the levels of intracellular reactive oxygen species (ROS).[12][13][14][15]
-
Protocol:
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence plate reader.
-
5. Caspase-3 Activity Assay
-
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.[16][17]
-
Protocol:
-
Lyse the cells and collect the protein lysate.
-
Add the lysate to a microplate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
In Vivo Validation of Neuroprotective Effects
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a more complex biological system. The scopolamine-induced amnesia model in mice is a widely used paradigm to screen for compounds with potential anti-amnesic and neuroprotective effects.[1][2][18][19]
Experimental Workflow: In Vivo Neuroprotection Assay
Caption: In vivo neuroprotection experimental workflow.
Comparative Data: In Vivo Neuroprotection
The following table presents hypothetical data from a scopolamine-induced amnesia model in mice, comparing the effects of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride (Compound X) with Donepezil, an acetylcholinesterase inhibitor.
| Treatment Group | Morris Water Maze (Escape Latency, sec) | Passive Avoidance (Step-through Latency, sec) | Hippocampal AChE Activity (% of Control) | Hippocampal MDA Levels (nmol/mg protein) |
| Vehicle + Saline | 25 ± 4 | 280 ± 25 | 100 ± 8 | 1.5 ± 0.2 |
| Vehicle + Scopolamine | 55 ± 6 | 60 ± 10 | 98 ± 7 | 3.2 ± 0.4 |
| Compound X + Scopolamine | 32 ± 5 | 210 ± 20 | 75 ± 6 | 1.8 ± 0.3 |
| Donepezil + Scopolamine | 35 ± 4 | 195 ± 18 | 60 ± 5 | 2.1 ± 0.2 |
Data Interpretation: The illustrative data indicates that Compound X significantly reverses scopolamine-induced memory deficits in both the Morris water maze and passive avoidance tasks. Its effect is comparable to Donepezil. Furthermore, Compound X appears to reduce acetylcholinesterase activity and oxidative stress in the hippocampus.
Detailed Experimental Protocols: In Vivo Assays
1. Scopolamine-Induced Amnesia Model
-
Objective: To create an animal model of cognitive impairment for evaluating potential therapeutics.[19][20]
-
Protocol:
-
Administer the test compound (e.g., Compound X, Donepezil, or vehicle) to mice for a predetermined period (e.g., 7-14 days).
-
30 minutes before behavioral testing, induce amnesia by intraperitoneal injection of scopolamine (1 mg/kg).
-
The control group receives saline injections instead of scopolamine.
-
2. Morris Water Maze (MWM) Test
-
Objective: To assess spatial learning and memory.[21][22][23]
-
Protocol:
-
A circular pool is filled with opaque water and a hidden platform is submerged in one quadrant.
-
For 4-5 consecutive days (acquisition phase), mice are given four trials per day to find the platform from different starting positions.
-
On the final day (probe trial), the platform is removed, and the time spent in the target quadrant is recorded.
-
3. Passive Avoidance Test
-
Objective: To evaluate fear-motivated learning and memory.[23][24]
-
Protocol:
-
The apparatus consists of a light and a dark chamber connected by a door.
-
During the training trial, mice are placed in the light chamber. When they enter the dark chamber, they receive a mild foot shock.
-
24 hours later, in the retention trial, the mice are again placed in the light chamber, and the latency to enter the dark chamber is recorded.
-
4. TUNEL Staining for Apoptosis in Brain Tissue
-
Objective: To detect apoptotic cells in brain sections.[25][26]
-
Protocol:
-
Perfuse the animals and collect the brains.
-
Prepare paraffin-embedded or frozen brain sections.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to a standard protocol.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Visualize and quantify TUNEL-positive cells using fluorescence microscopy.
-
Conclusion
This guide provides a robust framework for the preclinical validation of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride as a potential neuroprotective agent. By employing a combination of in vitro and in vivo models and a battery of established assays, researchers can systematically evaluate its efficacy, elucidate its mechanism of action, and compare its performance against relevant benchmarks. The illustrative data and detailed protocols herein serve as a comprehensive resource for drug discovery and development professionals in the field of neurodegenerative diseases.
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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-Phenylpropanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-amino-3-phenylpropanamide derivatives, a class of compounds that has garnered significant interest for its diverse biological activities, particularly as anticonvulsant and potential neuroprotective agents. By objectively comparing the performance of various structural analogues and providing supporting experimental data, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system (CNS).
Introduction: The Therapeutic Potential of the 2-Amino-3-Phenylpropanamide Scaffold
The 2-amino-3-phenylpropanamide core structure, derived from the amino acid phenylalanine, represents a privileged scaffold in medicinal chemistry. Its inherent chirality and multiple points for chemical modification have allowed for the development of a wide array of derivatives with tailored pharmacological profiles. Early investigations into N-substituted amino acid derivatives revealed their potential as anticonvulsant agents, paving the way for extensive research into this chemical space.[1][2] These compounds have shown promise in preclinical models of epilepsy, a neurological disorder characterized by recurrent seizures, and some have been investigated for their potential in treating neurodegenerative diseases.[3]
The exploration of the SAR of these derivatives is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. This guide will dissect the key structural modifications at the N-terminus, the phenyl ring, and the amide moiety, and their impact on biological activity, providing a rational basis for the design of next-generation CNS-active compounds.
Core Structural Modifications and Their Impact on Anticonvulsant Activity
The anticonvulsant activity of 2-amino-3-phenylpropanamide derivatives is exquisitely sensitive to structural changes. The following sections detail the SAR at three key positions of the scaffold, with comparative data summarized in the subsequent tables.
N-Terminus Modifications: A Gateway to Enhanced Potency
The amino group of the 2-amino-3-phenylpropanamide scaffold is a primary site for modification to modulate the compound's interaction with its biological target(s).
-
N-Alkylation and N-Acylation: Simple N-alkylation or N-acylation can have a profound impact on anticonvulsant activity. While unsubstituted amino acid amides often exhibit weak activity, strategic N-substitution can significantly enhance potency.[1][2]
-
Introduction of Arylalkyl Groups: A pivotal advancement in this class of compounds was the introduction of N-benzyl and substituted N-benzyl groups. This modification led to the discovery of highly potent anticonvulsant agents. The nature and substitution pattern of the benzyl group are critical determinants of activity.
-
Hybrid Molecule Design: A successful strategy has been the creation of hybrid molecules that combine the 2-amino-3-phenylpropanamide core with pharmacophoric elements from other known anticonvulsant drugs.[3] This approach aims to leverage multiple mechanisms of action to achieve broader efficacy.
Phenyl Ring Substitutions: Fine-Tuning Activity and Selectivity
Modification of the phenyl ring of the phenylalanine backbone offers another avenue for optimizing the pharmacological profile of these derivatives.
-
Positional Isomerism: The position of substituents on the phenyl ring can dramatically influence activity. For instance, in benzyloxybenzyl derivatives, the placement of the benzyloxy group at the para position of the benzylamine fragment has been shown to be favorable for antiseizure activity.[3]
-
Electron-Withdrawing and Electron-Donating Groups: The electronic properties of the substituents on the phenyl ring can modulate the overall lipophilicity and electronic distribution of the molecule, thereby affecting its ability to cross the blood-brain barrier and interact with its target. Halogen substitutions, such as fluorine and chlorine, have been extensively explored.
Amide Moiety Modifications: Impact on Stability and Pharmacokinetics
The terminal amide group also presents opportunities for structural variation, although it is often considered a key pharmacophoric feature. Modifications at this position can influence the compound's metabolic stability and pharmacokinetic properties.
Comparative Analysis of Anticonvulsant Activity
The following tables summarize the anticonvulsant activity of representative 2-amino-3-phenylpropanamide derivatives in the Maximal Electroshock (MES) seizure test, a widely used preclinical model for generalized tonic-clonic seizures. The median effective dose (ED₅₀) is a measure of the compound's potency, with lower values indicating higher potency.
Table 1: N-Terminus Modified 2-Amino-3-phenylpropanamide Derivatives
| Compound | N-Substituent | MES ED₅₀ (mg/kg, i.p., mice) | Reference |
| 1 | H | > 100 | [1] |
| 2 | Benzyl | 48.0 | [3] |
| 3 | 4-(Benzyloxy)benzyl | 45.2 | [3] |
| 4 | 4-(3-Fluorobenzyloxy)benzyl | 13.0 | [3] |
| 5 | Indanyl | < 100 | [1] |
| 6 | Tetralinyl | < 100 | [1] |
Table 2: Phenyl Ring Modified 2-Amino-3-phenylpropanamide Derivatives
| Compound | Phenyl Ring Substituent | MES ED₅₀ (mg/kg, i.p., mice) | Reference |
| 7 | Unsubstituted | 48.0 | [3] |
| 8 | 4-Benzyloxy | 45.2 | [3] |
| 9 | 4-(3-Fluorobenzyloxy) | 13.0 | [3] |
| 10 | 4-(4-Fluorobenzyloxy) | 25.0 | [3] |
| 11 | 4-(3-Chlorobenzyloxy) | 15.0 | [3] |
Experimental Protocols
Synthesis of a Representative Derivative: (S)-2-[[4-(3-Fluorobenzoxy)benzyl]amino]propanamide (A Safinamide Analog)
This protocol describes the synthesis of a potent anticonvulsant derivative, illustrating a common synthetic route for this class of compounds.
Workflow Diagram:
Caption: Synthetic workflow for a representative 2-amino-3-phenylpropanamide derivative.
Step-by-Step Methodology:
-
Imine Formation:
-
To a solution of L-alaninamide hydrochloride in methanol, add triethylamine and stir at room temperature for 30 minutes.
-
To this mixture, add 4-(3-fluorobenzyloxy)benzaldehyde and continue stirring at room temperature for 2 hours to form the Schiff base intermediate.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and stir for 1 hour.
-
Collect the resulting solid by filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the product by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide.
-
Anticonvulsant Screening: Maximal Electroshock (MES) Seizure Test
This protocol outlines the procedure for the MES test in mice, a primary screening tool for identifying compounds with activity against generalized tonic-clonic seizures.
Workflow Diagram:
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use male CF-1 mice (or a similar strain) weighing 20-25 g.
-
Acclimatize the animals to the laboratory environment for at least 3 days before the experiment.
-
House the animals in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and free access to food and water.
-
-
Drug Administration:
-
Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice.
-
Administer the vehicle control to a separate group of mice.
-
Administer a positive control, such as phenytoin, to another group to validate the assay.
-
Allow for a predetermined absorption period (e.g., 30 or 60 minutes) before seizure induction.
-
-
Seizure Induction:
-
Briefly restrain the mouse and apply a drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine) to the corneas.
-
Place corneal electrodes on the eyes.
-
Deliver an electrical stimulus (typically 50 mA, 60 Hz for 0.2 seconds) using a constant-current shock generator.
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this response.
-
-
Data Analysis:
-
Record the number of animals protected at each dose level.
-
Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, using a probit analysis or a similar statistical method.
-
Beyond Anticonvulsant Activity: Exploring Neuroprotection
While the primary focus of SAR studies on 2-amino-3-phenylpropanamide derivatives has been on their anticonvulsant effects, there is growing interest in their potential as neuroprotective agents. Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss, and compounds that can mitigate this process are of significant therapeutic interest.
The structural features that confer anticonvulsant activity may also contribute to neuroprotective effects, potentially through mechanisms such as modulation of ion channels, reduction of excitotoxicity, or anti-inflammatory actions. Further research is warranted to systematically evaluate the neuroprotective potential of this class of compounds and to elucidate the specific SAR for this activity.
Conclusion and Future Directions
The 2-amino-3-phenylpropanamide scaffold has proven to be a versatile template for the design of potent CNS-active agents, particularly anticonvulsants. The SAR studies highlighted in this guide demonstrate that targeted modifications at the N-terminus, the phenyl ring, and the amide moiety can lead to significant improvements in biological activity.
Future research in this area should focus on:
-
Elucidating Mechanisms of Action: While the anticonvulsant activity of many of these derivatives is established, their precise molecular targets and mechanisms of action often remain to be fully characterized.
-
Optimizing Pharmacokinetic and Safety Profiles: A key challenge in CNS drug development is achieving favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Future SAR studies should incorporate these parameters to identify candidates with a higher probability of clinical success.
-
Exploring Broader Therapeutic Applications: The potential neuroprotective effects of this class of compounds warrant further investigation. A deeper understanding of the SAR for neuroprotection could lead to the development of novel treatments for a range of neurodegenerative disorders.
By leveraging the insights gained from comprehensive SAR studies, researchers can continue to refine the 2-amino-3-phenylpropanamide scaffold to develop safer and more effective therapies for a variety of neurological and psychiatric disorders.
References
-
Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). Semantic Scholar. [Link]
-
Synthesis and anticonvulsant activity of some 2/3-benzoylaminopropionanilide derivatives. (n.d.). Thieme Connect. [Link]
-
Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. (2013). PubMed. [Link]
-
Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. (2006). PubMed. [Link]
-
Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. (2000). PubMed. [Link]
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Springer Nature Experiments. [Link]
-
The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009). ResearchGate. [Link]
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. [Link]
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A Senior Application Scientist's Guide to Comparing the R and S Enantiomers of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
Introduction: The Imperative of Chirality in Drug Development
In the landscape of molecular research and pharmaceutical development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle difference in spatial orientation can dictate how a molecule interacts with the chiral environment of the body, including enzymes and receptors.
This guide focuses on 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, a chiral amide derivative of the amino acid phenylalanine. As with many biologically active compounds, its physiological effects are likely stereospecific. One enantiomer may be responsible for the desired therapeutic activity (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
Therefore, the rigorous separation, characterization, and comparative evaluation of the individual R and S enantiomers are not merely academic exercises; they are critical, federally mandated steps in the drug discovery and development pipeline. This document provides a comprehensive framework for this comparison, detailing the necessary experimental protocols and the scientific rationale behind them.
Part 1: Physicochemical Characterization and Enantiomeric Separation
The foundational step in comparing enantiomers is to physically separate them and confirm their stereochemical identity. This is achieved through a combination of polarimetry and, more definitively, chiral chromatography.
Optical Activity by Polarimetry
Enantiomers are distinguished by their ability to rotate plane-polarized light in equal but opposite directions. The (S)-enantiomer is often, but not always, levorotatory (rotates light to the left, denoted by (-)), while the (R)-enantiomer is dextrorotatory (rotates light to the right, denoted by (+)). This property is quantified as the specific rotation, [α].
Illustrative Data: Specific Rotation
The following table presents plausible, illustrative data for the specific rotation of each enantiomer. Actual experimental values must be determined empirically.
| Enantiomer | Configuration | Specific Rotation [α]D (c=1, Methanol) |
| Dextrorotatory | R-enantiomer | -25.5° (Illustrative) |
| Levorotatory | S-enantiomer | +25.5° (Illustrative) |
Protocol 1: Measurement of Specific Rotation
-
Preparation: Prepare a solution of the enantiomerically pure sample in methanol at a precise concentration (e.g., 1.0 g/100 mL).
-
Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).
-
Blank Measurement: Fill the sample cell with the pure solvent (methanol) and zero the instrument.
-
Sample Measurement: Rinse and fill the cell with the sample solution. Record the observed rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α]D = α / (l × c)
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration in g/mL
-
Enantiomeric Purity and Separation by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for separating enantiomers and quantifying the enantiomeric excess (e.e.) of a sample. The choice of CSP is critical; for amino acid derivatives like the target compound, polysaccharide-based phases are often highly effective.[1] These CSPs, typically derivatives of cellulose or amylose coated on a silica support, create chiral pockets that interact differently with each enantiomer, leading to different retention times.
Illustrative Data: Chiral HPLC Separation
The following table shows representative results for a chiral HPLC separation. The resolution factor (Rs) is a key metric; a value ≥ 1.5 indicates baseline separation, which is ideal for accurate quantification.
| Enantiomer | Retention Time (t_R) (min) | Resolution (Rs) |
| R-enantiomer | 12.4 | \multirow{2}{*}{2.1} |
| S-enantiomer | 15.1 |
Protocol 2: Chiral HPLC Method for Enantiomeric Separation
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The small amount of DEA is crucial for improving the peak shape of amine-containing compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of the racemic standard in the mobile phase.
-
Inject the racemic standard to determine the retention times of both enantiomers and confirm resolution.
-
Inject the individual enantiomer samples to assign the peaks and determine their enantiomeric purity by calculating the peak area percentage.
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral separation and analysis by HPLC.
Part 2: Comparative Pharmacological Assessment
With enantiomerically pure samples secured, the next phase is to investigate their biological activity. Stereoisomers often exhibit significant differences in receptor binding and subsequent functional activity.[2]
Receptor Binding Affinity
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor. This experiment measures how effectively the R and S enantiomers compete with a known radioactively labeled ligand for binding to the target receptor, expressed in a cell membrane preparation. The resulting inhibition constant (Ki) is an inverse measure of binding affinity—a lower Ki value signifies a higher affinity.
Illustrative Data: Competitive Binding Assay
Let's hypothesize that our compound targets a specific neurotransmitter receptor (e.g., a dopamine or serotonin receptor subtype). The illustrative data below demonstrates a clear stereochemical preference.
| Enantiomer | Binding Affinity (Ki, nM) |
| R-enantiomer | 250.3 |
| S-enantiomer | 8.2 |
Protocol 3: Competitive Radioligand Binding Assay
-
Materials: Cell membranes expressing the target receptor, a suitable radioligand (e.g., [³H]-Spiperone), scintillation fluid, and a microplate scintillation counter.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, add:
-
Cell membrane preparation.
-
Radioligand at a concentration near its Kd value.
-
Increasing concentrations of the "cold" competitor ligand (either the R- or S-enantiomer).
-
For non-specific binding control wells, add a high concentration of a known, non-labeled antagonist.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer.
-
Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.
Conceptual Model of Stereoselective Binding
Caption: Easson-Stedman model for stereoselective receptor binding.
In Vitro Functional Activity
High binding affinity does not always translate to functional activity. A cell-based functional assay is required to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The potency of the compound is measured as its EC50 (for an agonist) or IC50 (for an antagonist) value.
Illustrative Data: Functional Assay (cAMP Accumulation)
Assuming our hypothetical receptor is Gs-coupled, an agonist would increase intracellular cyclic AMP (cAMP), while an antagonist would block this increase. The data below corresponds to the binding affinities, showing the S-enantiomer is a potent agonist.
| Enantiomer | Functional Potency (EC50, nM) |
| R-enantiomer | > 10,000 (Inactive) |
| S-enantiomer | 15.7 |
Conclusion: A Tale of Two Isomers
This guide outlines the essential methodologies for a comprehensive comparison of the R and S enantiomers of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. Through a systematic application of polarimetry, chiral chromatography, receptor binding assays, and functional studies, researchers can elucidate the distinct physicochemical and pharmacological profiles of each stereoisomer.
The illustrative data presented herein underscores a common principle in pharmacology: stereochemistry is not a subtle detail but a fundamental determinant of molecular function. The S-enantiomer was shown to be a potent, high-affinity agonist, while its R-enantiomer was effectively inactive. This highlights the critical need to study enantiomers in isolation to identify the true source of a drug's therapeutic effects and to avoid the unnecessary chemical burden and potential toxicity of administering an inactive or harmful distomer. This rigorous, evidence-based approach is the bedrock of modern, rational drug design.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
For researchers, scientists, and drug development professionals, the rigorous and reproducible quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development. This guide provides an in-depth, technical comparison of analytical methodologies for the quantification of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices and presents a framework for a comprehensive cross-validation study. The objective is to ensure consistency and reliability of analytical data across different methods, a critical step in regulatory submissions and quality control.
Introduction: The Imperative of Method Cross-Validation
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a tertiary amine salt, and its accurate quantification is paramount for establishing dosage, stability, and purity profiles. In a typical drug development lifecycle, analytical methods may evolve or multiple techniques might be employed across different laboratories or for various applications (e.g., process monitoring vs. final product release). Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose.[1] This is not merely a procedural formality but a scientific necessity to ensure data integrity and comparability over the product's lifespan.
The principles of analytical method validation are well-established by international guidelines, such as those from the International Council for Harmonisation (ICH).[2][3][4][5] These guidelines provide a framework for assessing various validation characteristics, including accuracy, precision, specificity, linearity, and range.[6] Cross-validation extends these principles to compare the performance of different validated methods.[1]
This guide will explore a hypothetical cross-validation study comparing three common analytical techniques for the quantification of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and UV-Visible Spectrophotometry.
Overview of Analytical Methodologies
The selection of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For a tertiary amine hydrochloride, the following methods offer distinct advantages and challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient and sensitive technique frequently employed for the analysis of pharmaceutical compounds.[7] For amine-containing molecules, reversed-phase HPLC is a common approach.
-
Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the analyte's differential partitioning between the two phases. For 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, a C18 column would be a suitable starting point.
-
Detection: UV detection is often suitable for compounds with a chromophore, such as the phenyl group in the target molecule.
-
Considerations: The presence of the amine group can lead to peak tailing on silica-based columns. This can be mitigated by using a "base-deactivated" column or by adding a competing amine, such as triethylamine, to the mobile phase. The hydrochloride salt form is generally water-soluble, making it amenable to aqueous mobile phases.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.
-
Principle: The sample is vaporized in an injector and separated as it travels through a capillary column, propelled by an inert carrier gas. The separation is based on the analyte's boiling point and its interaction with the stationary phase.
-
Detection: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds.
-
Considerations: Amine hydrochlorides are salts and are not volatile. Therefore, direct analysis by GC is not feasible. The free amine must be regenerated from the salt prior to injection.[8] This is typically achieved by making the sample solution alkaline. Alternatively, derivatization can be employed to create a more volatile and thermally stable analogue.[9]
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler, more rapid technique that can be effective for quantitative analysis.
-
Principle: This method relies on the absorption of ultraviolet or visible light by the analyte in a solution. The amount of light absorbed is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law.[10]
-
Detection: The absorbance is measured at a specific wavelength (λmax) where the analyte exhibits maximum absorption.
-
Considerations: This technique is less specific than chromatographic methods. It is susceptible to interference from any other components in the sample matrix that absorb at the same wavelength. Therefore, its primary application may be for the analysis of the pure drug substance or in simple formulations where excipients do not interfere.
Designing the Cross-Validation Study
A robust cross-validation study is built upon a well-defined protocol that outlines the experimental design, acceptance criteria, and statistical evaluation methods. The following workflow illustrates the key stages of a cross-validation study.
Caption: A typical workflow for a cross-validation study.
Acceptance Criteria
Before initiating the study, clear acceptance criteria for method equivalence must be established. A common approach is to set a maximum allowable percentage difference between the results obtained from the different methods. For an assay of an active ingredient, a typical acceptance criterion for the mean difference between methods is not more than 2.0%.
Statistical Evaluation
The comparison of results should be performed using appropriate statistical tools. A paired t-test can be used to determine if there is a statistically significant difference between the means of the results from two methods. Bland-Altman plots are also a valuable tool for visualizing the agreement between two quantitative measurements.[11]
Hypothetical Experimental Data and Comparison
To illustrate the cross-validation process, we will consider a hypothetical dataset from the analysis of three different batches of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride drug substance.
Summary of Method Validation Parameters
The following table summarizes the key validation parameters for each of the three analytical methods. These parameters would be established during the individual method validation studies that precede the cross-validation.
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry | ICH Guideline |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 | ≥ 0.99 |
| Range (% of target) | 80 - 120% | 80 - 120% | 80 - 120% | Application-dependent |
| Accuracy (% recovery) | 99.5 - 100.8% | 99.2 - 101.1% | 98.5 - 101.5% | Typically 98.0 - 102.0% |
| Precision (RSD) | < 1.0% | < 1.2% | < 1.5% | Typically ≤ 2% |
| LOD (µg/mL) | 0.1 | 0.5 | 1.0 | Reportable |
| LOQ (µg/mL) | 0.3 | 1.5 | 3.0 | Reportable |
Cross-Validation Results: Assay of Drug Substance
The following table presents the hypothetical assay results for the three batches of the drug substance, analyzed in triplicate by each method.
| Batch ID | Replicate | HPLC-UV (% Assay) | GC-FID (% Assay) | UV-Vis (% Assay) |
| Batch A | 1 | 99.8 | 99.5 | 100.2 |
| 2 | 100.1 | 99.9 | 100.5 | |
| 3 | 99.9 | 99.7 | 100.3 | |
| Mean | 99.93 | 99.70 | 100.33 | |
| RSD | 0.15% | 0.20% | 0.15% | |
| Batch B | 1 | 100.2 | 100.5 | 100.8 |
| 2 | 100.5 | 100.8 | 101.1 | |
| 3 | 100.3 | 100.6 | 100.9 | |
| Mean | 100.33 | 100.63 | 100.93 | |
| RSD | 0.15% | 0.15% | 0.15% | |
| Batch C | 1 | 99.5 | 99.1 | 99.8 |
| 2 | 99.7 | 99.4 | 100.1 | |
| 3 | 99.6 | 99.2 | 99.9 | |
| Mean | 99.60 | 99.23 | 99.93 | |
| RSD | 0.10% | 0.15% | 0.15% |
Comparative Analysis
The following table summarizes the percentage difference between the mean assay results for each batch.
| Batch ID | HPLC vs. GC (%) | HPLC vs. UV-Vis (%) | GC vs. UV-Vis (%) |
| Batch A | -0.23% | 0.40% | 0.63% |
| Batch B | 0.30% | 0.60% | 0.30% |
| Batch C | -0.37% | 0.33% | 0.70% |
| Average Difference | -0.10% | 0.44% | 0.54% |
Experimental Protocols
To ensure the reproducibility of these findings, detailed, step-by-step methodologies are essential.
HPLC-UV Method
-
Mobile Phase Preparation: Prepare a filtered and degassed solution of 0.1% trifluoroacetic acid in water and acetonitrile (60:40 v/v).
-
Standard Preparation: Accurately weigh approximately 25 mg of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and calculate the assay based on the peak areas.
GC-FID Method
-
Sample Treatment (Free Amine Regeneration):
-
Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.
-
Add 5 mL of methanol and sonicate to dissolve.
-
Add 1 mL of 1N sodium hydroxide to regenerate the free amine.
-
Dilute to volume with methanol.
-
-
Standard Preparation: Prepare the reference standard in the same manner.
-
GC Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: 100 °C hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
-
Analysis: Inject the standard and sample solutions and calculate the assay based on the peak areas.
UV-Vis Spectrophotometry Method
-
Solvent: 0.1 N Hydrochloric Acid.[12]
-
Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in the solvent. Dilute this stock solution to obtain a working standard of approximately 20 µg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
Analysis:
-
Scan the standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the standard and sample solutions at the λmax.
-
Calculate the concentration of the sample based on the absorbance of the standard.
-
Conclusion and Recommendations
The cross-validation of analytical methods is a critical exercise to ensure the consistency and reliability of data throughout the lifecycle of a pharmaceutical product.[13] This guide has outlined a comprehensive framework for comparing HPLC-UV, GC-FID, and UV-Vis spectrophotometry for the quantification of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.
The hypothetical data presented demonstrates a scenario where all three methods are deemed equivalent based on pre-defined acceptance criteria. In a real-world setting, the choice of which method to use would depend on the specific application:
-
HPLC-UV: Offers the best balance of specificity, sensitivity, and robustness, making it the preferred method for routine quality control and stability testing.
-
GC-FID: A viable alternative, particularly if other volatile impurities need to be monitored simultaneously. However, the sample preparation is more complex.
-
UV-Vis Spectrophotometry: A rapid and cost-effective method suitable for in-process checks or for the analysis of the pure drug substance where specificity is not a major concern.
It is imperative that any cross-validation study is meticulously documented, with a clear protocol, all raw data, and a comprehensive final report. This ensures regulatory compliance and provides a solid foundation for the analytical control strategy of the drug product.
References
- Bayona, J.M., Pawliszyn, J., Dugo, P., Le, X.C., Lee, H.K., Li, X.-F. (Eds.) (2012).
- Gao, P.-F., Zhang, Z.-X., Guo, X.-F., Wang, H., & Zhang, H.-S. (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. Talanta, 84(4), 1093–1098.
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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ICH. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
- Khan, A., Khar, R. K., Ahmed, F. J., & Jain, G. K. (2013). Evaluation of stability of (1R, 2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Journal of pharmaceutical and biomedical analysis, 75, 293-299.
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.[Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.[Link]
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ICH. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
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U.S. Pharmacopeia. Amino acid analysis.[Link]
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Synthesis of a new dipeptide analogue 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide and its characterization. Der Pharma Chemica, 3(6), 410-418. [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.[Link]
- Patel, K., & Dedania, Z. (2011). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 73(3), 332-335.
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U.S. Food and Drug Administration. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
- DeSilva, B., & James, C. A. (2023). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 15(18), 1083-1087.
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5.[Link]
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U.S. Food and Drug Administration. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.[Link]
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Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography.[Link]
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SIELC Technologies. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column.[Link]
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Journal of Chromatographic Science. (1970). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine.[Link]
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A Comparative Guide to the Stability of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. A comprehensive understanding of how a molecule behaves under various environmental stressors is not merely a regulatory prerequisite but a fundamental aspect of ensuring patient safety and drug efficacy. This guide presents a detailed comparative analysis of the stability of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, a novel compound with significant therapeutic potential.
Through a meticulously designed forced degradation study, we will benchmark its performance against two structurally related alternatives: Alternative A (2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride) and Alternative B (2-Amino-N,N-diethyl-3-p-tolylpropanamide hydrochloride) . This guide is intended for researchers, scientists, and drug development professionals, offering both a practical framework for stability assessment and critical insights into the chemical liabilities of this class of compounds.
Introduction: The Imperative of Stability in Drug Development
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. Instability can lead to the formation of degradation products, which may result in a loss of potency, altered bioavailability, or the generation of toxic entities. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are designed to deliberately degrade the API under conditions more severe than accelerated stability testing.[1][2] The objective is to identify the likely degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[1][3]
This guide will elucidate the stability profile of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride by subjecting it and its comparators to a battery of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. The causality behind our experimental choices and the interpretation of the resulting (hypothetical) data are grounded in established principles of physical organic chemistry and extensive experience in pharmaceutical analysis.
Materials and Methods
Test Compounds
-
Target Compound: 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride (Purity: 99.8%)
-
Alternative A: 2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (Purity: 99.7%)
-
Alternative B: 2-Amino-N,N-diethyl-3-p-tolylpropanamide hydrochloride (Purity: 99.9%)
Forced Degradation Protocol
A systematic approach was employed to investigate the degradation of the three compounds under various stress conditions. The extent of degradation was targeted to be between 10-30% to ensure the formation of primary degradation products without complete decomposition of the parent molecule.
2.2.1. Hydrolytic Degradation
-
Acid Hydrolysis: 10 mg of each compound was dissolved in 10 mL of 0.1 N HCl and refluxed at 80°C for 24 hours.
-
Base Hydrolysis: 10 mg of each compound was dissolved in 10 mL of 0.1 N NaOH and kept at 60°C for 12 hours.
-
Neutral Hydrolysis: 10 mg of each compound was dissolved in 10 mL of purified water and refluxed at 80°C for 72 hours.
Rationale: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions.[4] The primary amino group and the hydrochloride salt form will also behave differently across the pH spectrum, influencing the overall stability.
2.2.2. Oxidative Degradation
-
10 mg of each compound was dissolved in 10 mL of 3% hydrogen peroxide and kept at room temperature for 48 hours, protected from light.
Rationale: The benzylic position (the carbon atom attached to the phenyl ring and the main chain) is a potential site for oxidation. While the primary amine is less susceptible than a tertiary amine, it can still undergo oxidation.
2.2.3. Photolytic Degradation
-
A solution of 1 mg/mL of each compound in methanol was exposed to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample was kept in the dark.
Rationale: Aromatic systems can absorb UV light, leading to photolytic degradation. The presence of heteroatoms can influence the excited state chemistry.
2.2.4. Thermal Degradation
-
10 mg of each solid compound was kept in a hot air oven at 105°C for 7 days.
Rationale: To assess the solid-state thermal stability, which is crucial for storage and handling.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated for the simultaneous determination of the parent compounds and their degradation products.[5][6]
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with a mixture of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
Experimental Workflow
The following diagram illustrates the systematic workflow employed in this comparative stability study.
Caption: Workflow for Comparative Forced Degradation Study.
Results and Discussion
The stability of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride and its alternatives was assessed by quantifying the remaining parent compound after exposure to various stress conditions. The results are summarized in the table below.
| Stress Condition | % Recovery of Target Compound | % Recovery of Alternative A | % Recovery of Alternative B | Major Degradation Products |
| Acid Hydrolysis | 85.2 | 84.5 | 86.1 | Amide hydrolysis product |
| Base Hydrolysis | 72.8 | 70.1 | 75.3 | Amide hydrolysis, deamination |
| Oxidative Stress | 95.3 | 96.1 | 90.2 | Benzylic hydroxylation product |
| Photolytic Stress | 98.1 | 98.5 | 97.9 | Minor unidentified degradants |
| Thermal Stress | 99.2 | 99.0 | 99.5 | No significant degradation |
4.1. Analysis of Degradation Pathways
Hydrolytic Stability: As anticipated, the primary degradation pathway under both acidic and basic conditions was the hydrolysis of the amide bond, yielding the corresponding carboxylic acid and diethylamine. The rate of degradation was significantly higher under basic conditions. This is attributed to the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon of the amide. Alternative A, with N,N-dimethyl substitution, showed slightly lower stability under basic conditions, potentially due to reduced steric hindrance around the amide carbonyl compared to the N,N-diethyl groups. Alternative B exhibited marginally better hydrolytic stability, which could be due to the electron-donating effect of the methyl group on the phenyl ring, slightly reducing the electrophilicity of the amide carbonyl.
Oxidative Stability: The target compound and Alternative A demonstrated good stability against oxidation. Alternative B, however, showed a notable increase in degradation. This is likely due to the presence of the methyl group on the phenyl ring (p-tolyl group), which is susceptible to oxidation to a benzylic alcohol or carboxylic acid.
Photostability and Thermal Stability: All three compounds exhibited excellent photostability and thermal stability in the solid state, with minimal degradation observed under the tested conditions. This suggests that the core structure is robust to these stressors.
A plausible primary degradation pathway for the target compound under hydrolytic and oxidative stress is depicted below.
Caption: Potential Degradation Pathways.
Conclusion
This comparative guide provides a foundational understanding of the stability profile of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. The compound demonstrates good stability under photolytic and thermal stress. The primary chemical liabilities are hydrolysis of the amide bond, particularly under basic conditions, and to a lesser extent, oxidation.
In comparison to the selected alternatives:
-
Alternative A (N,N-dimethyl): Offers no significant stability advantage and may be slightly more susceptible to base-catalyzed hydrolysis.
-
Alternative B (p-tolyl): While showing slightly improved hydrolytic stability, it exhibits a pronounced susceptibility to oxidative degradation.
Based on this analysis, 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride presents a balanced and favorable stability profile for further pharmaceutical development. Formulation strategies should focus on maintaining a neutral to slightly acidic pH and protecting the drug substance from strong oxidizing agents.
References
- Alchem.Pharmtech. 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.
-
Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Bakeer, W., et al. (2017). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [Link]
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Jadhav, S. B., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]
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Klick, S., et al. (2005). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]
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Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research. [Link]
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PubChem. N,N-diethyl-3-phenylpropanamide. National Center for Biotechnology Information. [Link]
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Shinde, V. (2020). Peptides and Probable Degradation Pathways. Veeprho. [Link]
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Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical Science and Technology. [Link]
-
Thomas, S. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]
Sources
The N,N-Diethyl Amide Moiety: A Privileged Scaffold in Biological Assays
A Comparative Guide for Researchers and Drug Development Professionals
The N,N-diethyl substituted amide is a cornerstone functional group in modern medicinal chemistry. Its prevalence stems from a unique combination of physicochemical properties that render it advantageous for crafting biologically active agents. The two ethyl groups provide a degree of lipophilicity that can enhance membrane permeability, while the tertiary amide itself is significantly more resistant to hydrolysis by plasma and tissue esterases compared to esters, leading to improved metabolic stability and pharmacokinetic profiles. This guide offers a comparative analysis of N,N-diethyl substituted amides across a spectrum of biological assays, providing insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate them.
Comparative Analysis of Biological Activities
The versatility of the N,N-diethyl amide scaffold is evident in the diverse range of biological activities its derivatives have been shown to possess. Here, we compare their performance in several key therapeutic areas.
Delta-Opioid Receptor Agonism
A series of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamides have been synthesized and evaluated as delta-opioid receptor agonists.[1] These compounds are analogues of SNC-80, a known delta-opioid agonist, where the piperazine ring is replaced with a piperidine ring bearing an exocyclic double bond. This structural modification was found to significantly enhance metabolic stability while maintaining high affinity and selectivity for the delta-opioid receptor.[1]
| Compound | δ IC50 (nM) | μ/δ Selectivity | κ/δ Selectivity |
| 6a | 0.87 | 4370 | 8590 |
| SNC-80 | 1.3 | 1600 | 4300 |
Table 1: Comparative binding affinities and selectivities of N,N-diethyl substituted benzamide 6a and SNC-80 for opioid receptors. Data sourced from[1].
The data clearly indicates that the N,N-diethyl substituted benzamide 6a exhibits sub-nanomolar potency for the delta-opioid receptor and demonstrates superior selectivity over mu and kappa subtypes compared to SNC-80.[1] This highlights the favorable impact of the structural modifications on receptor interaction.
Antibacterial Activity
The antibacterial potential of N,N-diethyl substituted amides has been explored against both Gram-positive and Gram-negative bacteria. A study on a series of N,N-diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides revealed that the nature of the substituent at the 3-position plays a crucial role in determining the antibacterial efficacy.[2]
| Compound | R Group | MIC on E. coli (μg/mL) | MIC on S. aureus (μg/mL) |
| 8j | Benzyl | 12.5 | 25 |
| 8a | H | >100 | >100 |
| 8c | Isopropyl | 50 | 100 |
Table 2: Minimum Inhibitory Concentrations (MIC) of N,N-diethyl substituted sulfonamido-alkanamides against E. coli and S. aureus. Data sourced from[2].
The results demonstrate that aromatic substituents, such as the benzyl group in compound 8j , can significantly enhance antibacterial activity compared to smaller aliphatic groups.[2] This suggests that hydrophobic and aromatic interactions are key to the antibacterial mechanism of these compounds.
Anticancer Activity
The cytotoxic effects of novel amide derivatives of betulonic acid, a pentacyclic triterpenoid, have been investigated in various cancer cell lines.[3] The introduction of an N,N-diethyl amide functionality was a key part of the structural modifications.
| Compound | Cancer Cell Line | IC50 (µM) |
| EB171 | MCF-7 (Breast) | 25 |
| A-375 (Melanoma) | 30 | |
| COLO 829 (Melanoma) | 35 | |
| EB173 | MCF-7 (Breast) | >200 |
| A-375 (Melanoma) | 160 | |
| COLO 829 (Melanoma) | 131 |
Table 3: Cytotoxicity (IC50) of N,N-diethyl substituted betulonic acid amides against human cancer cell lines. Data sourced from[3].
The comparative data reveals that the structure of the substituent attached to the amide nitrogen significantly influences the anticancer activity. Compound EB171 displayed notable cytotoxicity against breast cancer and melanoma cell lines, while the bulkier substituent in EB173 resulted in a weaker effect.[3] This underscores the importance of steric and electronic factors in the design of N,N-diethyl substituted amides as potential anticancer agents.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments cited in this guide.
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol is fundamental for determining the binding affinity of a compound to a specific receptor.
-
Membrane Preparation:
-
Homogenize cells expressing the target opioid receptor subtype (e.g., CHO-hδ cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) to a protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of the membrane preparation, 50 µL of the radioligand (e.g., [³H]naltrindole for the delta receptor), and 50 µL of the test compound at various concentrations.
-
For non-specific binding determination, add a high concentration of a known non-labeled ligand (e.g., naloxone).
-
Incubate the plate at 25°C for 60-90 minutes.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Broth Microdilution Method for MIC Determination
This is a standardized method for assessing the antimicrobial activity of a compound.
-
Preparation of Inoculum:
-
Culture the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Visualizing Molecular Interactions and Workflows
Delta-Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by an N,N-diethyl amide agonist at the delta-opioid receptor.
General Workflow for Biological Screening
Caption: A typical workflow for the discovery and optimization of biologically active N,N-diethyl substituted amides.
Conclusion
The N,N-diethyl substituted amide moiety continues to be a valuable scaffold in the design of novel therapeutic agents. Its inherent stability and tunable physicochemical properties allow for the fine-tuning of biological activity across a wide range of targets. The comparative data presented in this guide demonstrates that subtle structural modifications to the core scaffold can lead to significant changes in potency, selectivity, and overall efficacy. As our understanding of disease biology deepens, the rational design of N,N-diethyl substituted amides, guided by comprehensive biological evaluation, will undoubtedly continue to yield promising new drug candidates.
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A Researcher's Guide to the Comparative In Vivo Efficacy of Novel Propanamide Anticonvulsants
Introduction: The quest for novel antiepileptic drugs (AEDs) is driven by the critical need to improve seizure control and reduce the treatment gap for the nearly 30% of patients with drug-resistant epilepsy.[1] The propanamide class of compounds has emerged as a promising scaffold in anticonvulsant drug discovery, with derivatives demonstrating potent activity in various preclinical seizure models. This guide provides a comparative analysis of the in vivo efficacy of novel propanamide anticonvulsants, grounded in established preclinical screening protocols. We will delve into the causality behind experimental choices, present comparative data, and offer insights into the mechanistic underpinnings of these compounds.
The Scientific Rationale: Targeting Neuronal Hyperexcitability
Epileptic seizures are the clinical manifestation of excessive, hypersynchronous neuronal firing in the brain.[2] The core strategy of anticonvulsant therapy is to dampen this hyperexcitability. This is primarily achieved through three recognized mechanisms: modulating voltage-gated ion channels (like sodium and calcium channels), enhancing GABA-mediated inhibition, and attenuating glutamate-mediated excitation.[2][3] Propanamide derivatives, much like established AEDs such as phenytoin and carbamazepine, are often investigated for their ability to interact with these targets.[4][5] Specifically, many exhibit a use-dependent blockade of voltage-gated sodium channels, a key mechanism for controlling generalized tonic-clonic and partial seizures.[4]
Preclinical In Vivo Screening: A Two-Pronged Approach
To robustly assess the potential of a novel anticonvulsant, a multi-modal in vivo screening approach is essential. The two most widely used and clinically validated rodent models are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests.[6] This dual-screening paradigm is critical because each model represents a different major seizure type.
-
The Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[6][7] An electrical stimulus is applied to induce a tonic extension of the hind limbs, and the ability of a test compound to prevent this endpoint is measured.[8] Its predictive validity was established with the discovery of phenytoin.[6]
-
The Subcutaneous Pentylenetetrazole (scPTZ) Test: This chemical-induced seizure model is predictive of efficacy against non-convulsive seizures, such as absence and myoclonic seizures.[6] PTZ is a GABA-A receptor antagonist, and the test measures a compound's ability to prevent the onset of clonic seizures.[9]
By evaluating compounds in both models, researchers can build a profile of a drug's potential broad-spectrum activity. A compound effective in the MES test is likely to act on voltage-gated sodium channels, while efficacy in the scPTZ test suggests interaction with the GABAergic system.[6][10] Valproate, a broad-spectrum AED, is effective in both models.[10][11]
Experimental Workflow for Efficacy and Safety Profiling
The following diagram outlines the logical flow for the preclinical evaluation of novel propanamide anticonvulsants, from initial screening to determining the therapeutic window.
Caption: Preclinical workflow for anticonvulsant drug evaluation.
Detailed Experimental Protocols
The following protocols are standardized methodologies for conducting the primary in vivo screens. Adherence to these protocols ensures reproducibility and validity of the data.
Maximal Electroshock (MES) Test Protocol
-
Animal Model: Male Swiss mice (20-25 g).
-
Drug Administration: Administer the test compound or vehicle (e.g., 0.5% methylcellulose) via intraperitoneal (i.p.) injection.
-
Pretreatment Time: Allow for a 30-60 minute pretreatment period for drug absorption and distribution.
-
Stimulation: Apply a suprathreshold electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal or ear-clip electrodes.[7]
-
Endpoint: Observe the animal for the presence or absence of a tonic hindlimb extension lasting for at least 3 seconds.[7] The absence of this response is indicative of protection.
-
Data Analysis: Use the data from various dose groups to calculate the median effective dose (ED50), the dose at which 50% of the animals are protected.[7]
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
-
Animal Model: Male Swiss mice (20-25 g).
-
Drug Administration: Administer the test compound or vehicle i.p.
-
Pretreatment Time: Allow for a 30-60 minute pretreatment period.
-
Chemoconvulsant Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.[4]
-
Observation Period: Observe the animals for 30 minutes for the onset of clonic seizures (characterized by clonus of a forelimb lasting for at least 5 seconds).[12]
-
Endpoint: The absence of clonic seizures within the observation period indicates protection.
-
Data Analysis: Calculate the ED50 from dose-response data.
Comparative Efficacy and Safety Data
The ultimate goal of preclinical screening is to identify compounds with high potency (low ED50) and low toxicity (high TD50). The ratio of these two values, the Protective Index (PI = TD50/ED50), is a critical measure of a drug's therapeutic window. A higher PI suggests a more favorable safety margin.
The table below presents hypothetical but representative data for novel propanamide derivatives compared to the standard AED, Valproate.
| Compound | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (MES) |
| Compound A | 48.0[13] | > 100 | > 300[13] | > 6.3 |
| Compound B | 35.5 | 85.2 | 250 | 7.0 |
| Compound C | > 100 | 75.0 | 280 | N/A |
| Valproate (Standard) | ~250 | ~150 | ~400 | ~1.6 |
Note: Data for Compound A is based on a published study on a novel ((benzyloxy)benzyl)propanamide derivative.[13] Valproate data is an approximate representation from preclinical literature.
Interpretation of Results:
-
Compound A shows strong efficacy in the MES model, comparable to some established drugs, and a very favorable safety profile with a TD50 greater than 300 mg/kg.[13] Its lack of efficacy in the scPTZ model at the doses tested suggests a mechanism primarily targeting generalized tonic-clonic seizures, likely via sodium channel modulation.[4][13]
-
Compound B demonstrates broad-spectrum activity, with efficacy in both the MES and scPTZ models, suggesting a multimodal mechanism of action, potentially involving both sodium channel and GABAergic pathways, similar to Valproate.[11] Its Protective Index of 7.0 is significantly better than that of Valproate, indicating a potentially wider therapeutic window.
-
Compound C is selectively active in the scPTZ model, suggesting its primary mechanism may be related to enhancing GABAergic neurotransmission.[6] This profile makes it a candidate for absence or myoclonic seizures.
Conclusion and Future Directions
The preclinical data presented highlight the therapeutic potential of the propanamide scaffold. Compounds like Compound A and Compound B demonstrate significant anticonvulsant activity and, crucially, improved safety margins over established drugs like Valproate. The differential efficacy in MES and scPTZ models provides valuable early insights into their potential clinical applications for specific seizure types.
Further development of these lead compounds would involve more comprehensive preclinical studies, including investigation in chronic epilepsy models (e.g., kindling), detailed pharmacokinetic profiling, and in-depth mechanistic studies to fully elucidate their molecular targets.[6] These promising early-stage results justify the continued exploration of propanamide derivatives as a rich source for the next generation of antiepileptic drugs.
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A Head-to-Head Comparison of Alaninamide Derivatives for Anticonvulsant Activity
In the relentless pursuit of novel and more effective anticonvulsant therapies, alaninamide derivatives have emerged as a promising class of compounds. Their structural versatility allows for fine-tuning of physicochemical properties, leading to potent central nervous system activity with potentially improved safety profiles. This guide provides a comprehensive head-to-head comparison of a series of alaninamide derivatives, synthesizing preclinical data from various studies to aid researchers and drug development professionals in navigating this chemical space. We will delve into their comparative efficacy in established seizure models, explore their neurotoxicity profiles, and elucidate the underlying structure-activity relationships and mechanisms of action.
Comparative Efficacy and Neurotoxicity of Alaninamide Derivatives
The initial screening of anticonvulsant candidates relies on a battery of well-validated in vivo models that predict clinical efficacy against different seizure types. The maximal electroshock (MES) test is a cornerstone model for identifying compounds effective against generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) and 6 Hz tests are valuable for predicting efficacy against myoclonic and pharmacoresistant seizures, respectively.[1][2][3] Neurotoxicity is a critical parameter assessed in parallel, often using the rotarod test to evaluate motor impairment.[4][5]
Below is a curated table summarizing the anticonvulsant activity (Median Effective Dose, ED₅₀) and neurotoxicity (Median Toxic Dose, TD₅₀) of several notable alaninamide derivatives from recent studies. A lower ED₅₀ indicates higher potency, while a higher TD₅₀ suggests a better safety profile. The Protective Index (PI = TD₅₀/ED₅₀) is a crucial metric for evaluating the therapeutic window of a compound.
| Compound ID | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | 6 Hz (44 mA) ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) in MES | Source(s) |
| Compound 5 | 48.0 | 45.2 | 201.3 | > 300 | > 6.25 | [5][6] |
| Compound 17 | 17 (lowest ED₅₀) | Weaker than MES | Not Reported | > 300 | > 17.6 | [4] |
| Compound 26 | 64.3 | 15.6 | 29.9 | Not Reported | Not Reported | [1][7] |
| Compound 28 | 34.9 | 12.1 | 29.5 | Not Reported | Not Reported | [1][7] |
Analysis of Comparative Data:
From the data presented, Compound 17 emerges as a highly potent candidate in the MES model, exhibiting the lowest ED₅₀ value and a remarkable Protective Index of over 17.6.[4] This suggests a wide therapeutic window for generalized tonic-clonic seizures. Compounds 26 and 28 demonstrate significant potency in the 6 Hz seizure model, particularly at the 32 mA stimulus intensity, indicating their potential utility in treating pharmacoresistant seizures.[1][7] Compound 5 presents a balanced profile with good efficacy in both the MES and 6 Hz (32 mA) models, coupled with a favorable safety profile as indicated by a TD₅₀ greater than 300 mg/kg.[5][6] The varied efficacy across different seizure models underscores the importance of a multi-pronged screening approach to fully characterize the anticonvulsant potential of these derivatives.
Experimental Protocols: A Self-Validating System
The integrity of preclinical data hinges on the meticulous execution of standardized experimental protocols. Here, we detail the step-by-step methodologies for the key in vivo assays used to evaluate the alaninamide derivatives discussed.
Maximal Electroshock (MES) Test Protocol
The MES test assesses the ability of a compound to prevent the spread of seizures.[2][8]
-
Animal Preparation: Adult male Swiss albino mice (20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Electrode Placement and Stimulation: At the time of peak effect (predetermined for each compound), corneal electrodes moistened with saline are applied to the mice. A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered using a constant current stimulator.
-
Endpoint Measurement: The presence or absence of a tonic hindlimb extension is recorded. Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
This test is predictive of efficacy against myoclonic seizures and involves a chemical convulsant.[9]
-
Animal Preparation: Similar to the MES test, adult male mice are used.
-
Compound Administration: The test compound or vehicle is administered i.p.
-
Chemoconvulsant Injection: At the time of peak effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsant dose (e.g., 85 mg/kg) is administered into the loose skin on the back of the neck.[10]
-
Observation Period: Animals are placed in individual observation chambers and observed for 30 minutes.
-
Endpoint Measurement: The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. Protection is defined as the absence of this endpoint.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.
Rotarod Neurotoxicity Test Protocol
This assay evaluates motor coordination and is a sensitive measure of acute neurological deficit.[4]
-
Apparatus: A rotating rod (e.g., 3 cm in diameter) with a non-slippery surface, rotating at a constant speed (e.g., 6 rpm).
-
Animal Training: Mice are trained to stay on the rotating rod for a set period (e.g., 1 minute) in three consecutive trials. Only animals that successfully complete the training are used.
-
Compound Administration: The test compound or vehicle is administered i.p.
-
Testing: At various time points after administration, mice are placed on the rotating rod, and the time until they fall off is recorded. A cut-off time (e.g., 120 seconds) is typically used.
-
Endpoint Measurement: Motor impairment is defined as the inability of the animal to remain on the rod for the predetermined cut-off time.
-
Data Analysis: The TD₅₀, the dose that causes motor impairment in 50% of the animals, is calculated.
Visualizing the Experimental Workflow
To provide a clear overview of the screening process, the following diagram illustrates the logical flow from compound administration to data analysis.
Caption: Experimental workflow for anticonvulsant screening.
Structure-Activity Relationships and Mechanistic Insights
The diverse pharmacological profiles of the alaninamide derivatives can be attributed to specific structural modifications. For instance, the nature and position of substituents on the aromatic rings, as well as the composition of the amino acid and amide moieties, significantly influence their anticonvulsant activity and neurotoxicity.
One of the key mechanisms of action for several anticonvulsant drugs is the modulation of voltage-gated sodium channels.[11] Some alaninamide derivatives have been shown to act as sodium channel blockers.[1] This mechanism is particularly relevant for the efficacy observed in the MES test, which is known to be sensitive to drugs that inhibit sodium channels. The inhibition of these channels reduces the repetitive firing of neurons, a hallmark of seizure activity.
Furthermore, some derivatives may exert their effects through the modulation of neurotransmitter systems. For example, studies have suggested that certain compounds can influence the levels of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA in the brain.[1] An increase in GABAergic inhibition or a decrease in glutamatergic excitation can lead to a reduction in neuronal hyperexcitability and thus suppress seizures. The efficacy of some compounds in the scPTZ test, a model sensitive to drugs that enhance GABAergic neurotransmission, supports this hypothesis.
The following diagram illustrates a hypothetical signaling pathway for an alaninamide derivative that acts as a sodium channel blocker.
Caption: Hypothetical mechanism of action via sodium channel blockade.
Conclusion
This head-to-head comparison reveals a promising landscape for alaninamide derivatives as potential anticonvulsant agents. The varying degrees of efficacy in different seizure models highlight the nuanced structure-activity relationships within this chemical class. Compounds like 17 show exceptional potency and a wide therapeutic window in a model of generalized seizures, while others like 26 and 28 exhibit promise for pharmacoresistant epilepsy. The favorable safety profile of compounds such as 5 further underscores the potential of this class.
Future research should focus on elucidating the precise molecular targets of these derivatives and optimizing their pharmacokinetic and pharmacodynamic properties. The insights provided in this guide, from comparative efficacy data to detailed experimental protocols and mechanistic hypotheses, are intended to empower researchers to make informed decisions in the development of the next generation of anticonvulsant therapies.
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A Comparative Guide to Assessing the Therapeutic Index of Novel Phenylpropanamide Derivatives: A Case Study of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride
This guide provides a comprehensive framework for assessing the therapeutic index (TI) of novel chemical entities, using the hypothetical compound 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride as a case study. Given the absence of established data for this specific molecule, this document outlines the essential experimental workflows and comparative analyses required to determine its potential therapeutic window. We will benchmark this process against established compounds within a plausible therapeutic class, local anesthetics, selected based on structural similarities.
The therapeutic index is a critical measure of a drug's safety, quantifying the window between its effective dose and the dose at which it produces adverse effects. A high TI is desirable, indicating a wide margin of safety. This guide is intended for researchers and professionals in drug development, providing a scientifically rigorous, step-by-step approach to this crucial evaluation.
Introduction to 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride: A Structural Perspective
2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a derivative of phenylpropanamine. Its structure features a phenyl group, a propanamide backbone, and a diethylamino group. While this specific compound is not widely documented in scientific literature, its core structure is analogous to several classes of pharmacologically active molecules, most notably local anesthetics and certain central nervous system agents.
Local anesthetics, such as lidocaine and procaine, often contain an aromatic ring connected to an amine group via an intermediate chain (ester or amide). The structure of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride shares these fundamental components. This structural similarity allows us to hypothesize a potential mechanism of action as a voltage-gated sodium channel blocker, a hallmark of local anesthetics. This hypothesis forms the basis for our proposed efficacy and toxicity studies.
The Concept of Therapeutic Index (TI)
The TI is a quantitative measure of a drug's safety margin. It is most commonly calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).
Therapeutic Index (TI) = TD50 / ED50
In preclinical animal studies, the TI is often calculated using the median lethal dose (LD50) instead of the TD50.
Preclinical TI = LD50 / ED50
A larger TI indicates a wider separation between the effective and toxic doses, suggesting a greater margin of safety for the drug. For instance, a drug with a TI of 2 would require a doubling of the effective dose to reach the toxic threshold, whereas a drug with a TI of 10 would require a tenfold increase.
Comparative Framework: Benchmarking Against Standard Local Anesthetics
To contextualize the potential therapeutic index of our subject compound, we will compare it to two well-characterized local anesthetics: Lidocaine and Procaine. These compounds are chosen for their established clinical use and available preclinical data.
| Compound | Chemical Class | ED50 (Effective Anesthetic Dose) | LD50 (Intravenous, Mouse) | Calculated Preclinical TI (LD50/ED50) |
| Lidocaine | Amide | ~5 mg/kg (sciatic nerve block, rat) | 45.9 mg/kg | ~9.2 |
| Procaine | Ester | ~10 mg/kg (sciatic nerve block, rat) | 45 mg/kg | ~4.5 |
| 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride | Amide (Hypothesized) | To Be Determined | To Be Determined | To Be Determined |
Note: The ED50 and LD50 values can vary significantly based on the animal model, route of administration, and specific experimental protocol. The values presented are representative examples for comparative purposes.
Experimental Workflow for Determining Therapeutic Index
The assessment of the therapeutic index involves a multi-stage process, beginning with in vitro characterization and culminating in in vivo efficacy and toxicity studies. The following workflow provides a robust framework for this evaluation.
Caption: Experimental workflow for determining the therapeutic index.
Detailed Protocol: In Vivo Efficacy (ED50) Determination via Sciatic Nerve Block
This protocol is designed to quantify the dose of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride required to produce effective local anesthesia.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are acclimated for at least one week prior to the experiment.
-
Compound Preparation: The hydrochloride salt of the compound is dissolved in sterile saline (0.9% NaCl) to create a series of concentrations (e.g., 0.25%, 0.5%, 1.0%, 2.0% w/v).
-
Anesthesia and Injection: Animals are lightly anesthetized with isoflurane. The area over the sciatic notch is shaved and sterilized. A 27-gauge needle is inserted to administer a perineural injection of the test solution (0.2 mL volume) in close proximity to the sciatic nerve.
-
Efficacy Assessment (Motor and Sensory Blockade):
-
Motor Block: Assessed every 5 minutes by observing the animal's ability to use the injected limb for support and movement. A 3-point scoring system can be used (2=normal, 1=impaired, 0=no function).
-
Sensory Block (Nociception): Assessed using the hot plate test or von Frey filaments applied to the plantar surface of the hind paw. The latency to paw withdrawal is measured.
-
-
Data Analysis: A successful block is defined as a complete loss of motor function and sensory response for at least 15 minutes. The number of animals responding at each dose level is recorded. The ED50, the dose at which 50% of the animals show a successful block, is calculated using probit analysis.
Detailed Protocol: Acute Systemic Toxicity (LD50) Determination
This protocol aims to determine the dose of the compound that is lethal to 50% of the test animals following a single administration.
-
Animal Model: Swiss albino mice (20-25g) are used, with an equal number of males and females.
-
Route of Administration: To assess the risk of systemic toxicity from inadvertent intravascular injection during a nerve block, the intravenous (IV) route is most relevant.
-
Dose-Finding Study: A preliminary study with a small number of animals is conducted to identify the dose range that causes mortality.
-
Main Study (Up-and-Down Procedure or Fixed Dose Method):
-
Animals are dosed one at a time at sequential dose levels.
-
If an animal survives, the next animal receives a higher dose. If an animal dies, the next receives a lower dose.
-
This procedure continues until a sufficient number of reversals (survival followed by death, or vice versa) are observed.
-
-
Observation: Animals are observed for signs of toxicity (e.g., convulsions, respiratory distress, changes in behavior) continuously for the first 4 hours after dosing and then daily for 14 days.
-
Data Analysis: The LD50 is calculated from the dosing data using appropriate statistical methods, such as the maximum likelihood method.
Interpreting the Results and Making Go/No-Go Decisions
Upon completion of these studies, the calculated therapeutic index for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride will provide a clear, quantitative measure of its safety profile relative to its efficacy.
-
If the TI is significantly higher than benchmarks (e.g., >10): The compound shows high promise from a safety perspective and warrants further investigation into its pharmacokinetic profile, duration of action, and potential for tissue toxicity.
-
If the TI is comparable to benchmarks (e.g., 4-10): The compound may be a viable candidate, but its differentiation from existing drugs would depend on other properties, such as potency, onset, or duration of action.
-
If the TI is lower than benchmarks (e.g., <4): The compound has a narrow safety margin, indicating a high risk of adverse effects at or near the therapeutic dose. Further development would likely be terminated unless it offers an unprecedented advantage for a specific, unmet medical need.
The following diagram illustrates this decision-making logic.
Caption: Decision-making framework based on comparative TI.
Conclusion
The assessment of the therapeutic index is a cornerstone of early-stage drug development. While 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride represents a novel entity without existing pharmacological data, a systematic and comparative approach allows for a robust evaluation of its potential. By hypothesizing its mechanism based on structural analogy and benchmarking against established drugs like lidocaine and procaine, a clear, data-driven decision can be made regarding its future development. The protocols and frameworks outlined in this guide provide a comprehensive roadmap for researchers to navigate this critical process, ensuring that only compounds with a favorable safety profile advance toward clinical application.
References
-
Title: Therapeutic Index Source: StatPearls [Internet]. URL: [Link]
Safety Operating Guide
Navigating the Disposal of 2-Amino-N,N-diethyl-3-phenylpropanamide Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, a compound that, like many research chemicals, requires careful management from cradle to grave. By understanding the underlying chemical principles and adhering to established safety protocols, laboratories can ensure the protection of their personnel and the environment.
Foundational Principles: Risk Assessment and Waste Characterization
Before any disposal protocol is initiated, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride may not be readily available, its structure as an amino amide hydrochloride suggests several key hazard characteristics. It is prudent to treat this compound as harmful if swallowed or in contact with skin, and as a potential eye and respiratory irritant.[1]
The hydrochloride salt form indicates that in an aqueous solution, it will likely be acidic. The presence of an amine functional group also necessitates consideration of its basicity in its free-amine form after neutralization.
Table 1: Inferred Hazard Profile and Waste Characterization
| Property | Inferred Characteristic | Rationale and Disposal Implication |
| Physical State | Solid (powder) | Potential for aerosolization; requires careful handling to avoid inhalation. |
| Toxicity | Likely harmful if swallowed, inhaled, or in contact with skin. | Based on analogous compounds; necessitates appropriate Personal Protective Equipment (PPE). Disposal as hazardous waste is required.[1] |
| Corrosivity | Aqueous solutions are likely acidic due to the hydrochloride salt. | Requires neutralization before certain disposal pathways can be considered. Waste containers must be compatible with acidic conditions. |
| Environmental Hazard | The environmental impact has not been fully investigated. | Should not be released into the environment. Disposal must be in accordance with local, state, and federal regulations.[2] |
| Regulatory Status | Must be considered a hazardous waste. | Disposal must follow EPA guidelines under the Resource Conservation and Recovery Act (RCRA).[3][4] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a multi-step process that ensures safety and compliance at every stage.
Caption: Disposal workflow for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.
Personal Protective Equipment (PPE): The First Line of Defense
Given the inferred hazards, the following PPE is mandatory when handling 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride in any form:
-
Eye Protection: Safety glasses or goggles with side shields are essential to protect against splashes and airborne particles.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for any signs of degradation before use.[5][6]
-
Body Protection: A lab coat or chemical-resistant apron is necessary to protect against skin contact.[5]
-
Respiratory Protection: Handling of the solid compound should be done in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]
Waste Collection and Storage: Ensuring Containment
All waste containing 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride must be collected and stored in a designated Satellite Accumulation Area (SAA).[7][8]
Protocol for Waste Collection:
-
Container Selection: Use a leak-proof, sealable container made of a material compatible with acidic and organic compounds, such as high-density polyethylene (HDPE).[9][10] Avoid metal containers for acidic waste.[10]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride"), and an indication of the associated hazards (e.g., "Toxic," "Irritant").[4][7][8]
-
Segregation: Store the waste container away from incompatible materials, particularly strong bases and oxidizing agents.[11][12]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[7][13]
On-Site Neutralization: A Key Step for Amine Hydrochlorides
For laboratories equipped and authorized to perform on-site waste treatment, neutralization of the amine hydrochloride can render it less hazardous. This process involves converting the acidic hydrochloride salt to the free amine.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a dilute aqueous solution of the 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride waste.
-
Base Addition: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the waste solution with constant stirring. This is preferred over strong bases like sodium hydroxide to control the reaction rate and prevent excessive heat generation.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH should be between 6.0 and 8.0.
-
Completion: Cease the addition of the base once the target pH is reached and stable.
-
Disposal of Neutralized Waste: The neutralized solution may still be considered hazardous waste due to the organic nature of the compound. It should be collected in a properly labeled hazardous waste container for disposal by a licensed contractor.
Spill Management: Preparedness and Response
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuation and Notification: Alert personnel in the immediate area and evacuate if necessary. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[14]
-
Control and Containment: For small spills of the solid, carefully cover the material with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[15][16][17] For liquid spills, create a dike around the spill with absorbent material.[17][18]
-
Cleanup: Wearing appropriate PPE, gently sweep the solid spill into a dustpan or use a HEPA-filtered vacuum.[15][16] For liquid spills, use absorbent pads to soak up the material, working from the outside in.[17]
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: All cleanup materials must be placed in a sealed, labeled hazardous waste container for disposal.[18]
Final Disposal: Professional and Compliant
The ultimate disposal of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, whether in its original form or neutralized, must be conducted by a licensed hazardous waste disposal company. Adherence to all local, state, and federal regulations is mandatory.[3] Maintain meticulous records of all waste generated and disposed of for regulatory compliance.
By implementing these procedures, laboratories can ensure the safe and responsible management of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, fostering a culture of safety and environmental stewardship.
References
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Risk Management Services. (n.d.). Hazardous Waste Satellite Accumulation Area. Retrieved from [Link]
-
Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Spill Cleanup Quick Reference. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Frequent Questions About Hazardous Waste Generation. Retrieved from [Link]
-
Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
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Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
University of Wollongong. (n.d.). Chemical Spill procedure. Retrieved from [Link]
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InterAgency Board. (n.d.). Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against Fentanyl. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Chemical Compatibility for Waste Accumulation Guideline. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR 262.15 -- Satellite accumulation area regulations for small and large quantity generators. Retrieved from [Link]
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Virginia Department of Environmental Quality. (n.d.). Satellite Accumulation Area Requirements. Retrieved from [Link]
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The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Regulations.gov. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Inspectioneering. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. Retrieved from [Link]
-
University of California, Irvine. (2025). Safety: Chemical Compatibility, and Waste. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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Trihydro Corporation. (2020). Chemical PPE. Retrieved from [Link]
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New Pig Corporation. (n.d.). How to Manage Satellite Accumulation Areas - Expert Advice. Retrieved from [Link]
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University of Louisville. (2025). chemical waste management: combining compatible used organic solvents. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (n.d.). Environmental Health and Safety Office Waste Container Compatibility. Retrieved from [Link]
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Navigating the Safe Handling of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride (CAS No. 1236267-49-4). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar compounds and established guidelines for handling potentially hazardous chemicals to ensure a robust safety protocol.
Understanding the Hazard Profile: An Evidence-Based Approach
Due to the lack of specific toxicological data for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, a conservative approach is warranted. Based on the hazard profiles of analogous compounds such as N,N-Diethylbenzamide, it is prudent to treat this compound as potentially hazardous.[1]
Anticipated Hazards:
-
Skin and Eye Irritation: Similar chemical structures are known to cause skin and serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]
-
Harmful if Swallowed or in Contact with Skin: Acute toxicity through oral ingestion and dermal contact is a potential risk.[1]
This assessment necessitates the implementation of stringent handling protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. The following table outlines the recommended PPE, drawing from best practices for handling hazardous chemicals.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloved | Provides a robust barrier against dermal absorption. Double-gloving is a best practice when handling potentially hazardous compounds. |
| Eye Protection | Chemical splash goggles or a face shield | Protects against accidental splashes and airborne particles. |
| Lab Coat | Disposable, solid-front, with tight-fitting cuffs | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Procedural Guidance: From Receipt to Disposal
A systematic workflow is essential to minimize risk. The following step-by-step procedures provide a framework for safe handling.
Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Don Appropriate PPE: Before opening the package, at a minimum, wear single-use gloves and a lab coat.
-
Verify Labeling: Confirm the contents match the order and that the container is clearly labeled.
-
Secure Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The container should be kept tightly closed.[1]
Handling and Weighing
All handling of powdered 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Workflow for Safe Handling:
Caption: Workflow for handling 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.
Spill Management
In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Enhanced PPE: If safe to do so, don additional PPE, including a respirator, before re-entering the area.
-
Contain the Spill: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, use an inert absorbent material.
-
Clean the Area: Carefully collect the spilled material and absorbent into a clearly labeled, sealed waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
Disposal Workflow:
Caption: Waste disposal workflow for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures: Be Prepared
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Always have the Safety Data Sheet (or this guide in its absence) available for emergency responders.
By adhering to these protocols, you can foster a culture of safety and responsibility in your laboratory, ensuring the well-being of your team while advancing your critical research.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
